Product packaging for Benzoxonium Chloride(Cat. No.:CAS No. 19379-90-9)

Benzoxonium Chloride

Cat. No.: B101389
CAS No.: 19379-90-9
M. Wt: 400.0 g/mol
InChI Key: UUSQFLGKGQEVCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BENZOXONIUM CHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H42NO2.Cl<br>C23H42ClNO2 B101389 Benzoxonium Chloride CAS No. 19379-90-9

Properties

IUPAC Name

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQFLGKGQEVCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041906
Record name Benzyldodecylbis(2-hydroxyethyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19379-90-9
Record name Benzoxonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19379-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxonium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradophen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyldodecylbis(2-hydroxyethyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoxonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOXONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

benzoxonium chloride mechanism of antimicrobial action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzoxonium Chloride

Abstract

This compound, a quaternary ammonium compound (QAC), is a potent antiseptic agent with a broad spectrum of activity against bacteria and fungi. This technical guide delineates the core antimicrobial mechanism of this compound, focusing on its interaction with microbial cell structures and metabolic processes. The primary mode of action is the disruption of the cytoplasmic membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death. Secondary effects include the inhibition of critical enzyme systems. This document provides a detailed overview of its mechanism, quantitative efficacy data, relevant experimental protocols, and visual representations of the key pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its chemical structure: a cationic head and a long lipophilic alkyl chain. This amphiphilic nature is critical for its interaction with microbial cells.

Primary Target: The Cytoplasmic Membrane

The principal mechanism of action is the disruption of the microbial cytoplasmic membrane.[1][2] This process can be described in a multi-step model:

  • Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][3][4]

  • Hydrophobic Interaction and Penetration: Following initial binding, the long (dodecyl) hydrophobic alkyl chain penetrates and embeds itself into the lipid bilayer of the cell membrane.[1][5]

  • Membrane Disruption: The insertion of the alkyl chain disrupts the highly ordered structure of the lipid bilayer. This perturbation leads to a loss of membrane fluidity, increased permeability, and the formation of pores or gaps.[2][6][7]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), inorganic phosphate, nucleotides, and amino acids.[1][8]

  • Cell Lysis and Death: The extensive loss of cellular contents and the inability to maintain osmotic balance and a proton motive force ultimately lead to cell lysis and death.[1]

Secondary Mechanisms: Enzyme Inhibition

In addition to membrane disruption, once the cell's permeability is compromised, this compound can enter the cytoplasm and interfere with crucial metabolic functions. It is believed to cause the denaturation of proteins and the inhibition of essential enzymes, including those involved in respiration and metabolic activities, further contributing to its bactericidal effect.[1][8][9] The surfactant properties of the molecule can disrupt the tertiary structures of enzymes, leading to their inactivation.[9]

Visualization of the Antimicrobial Action Pathway

The logical sequence of events describing the primary mechanism of action of this compound on a microbial cell membrane is depicted below.

cluster_0 This compound Molecule cluster_1 Microbial Cell Membrane cluster_2 Cellular Consequences BZC Cationic Head (+ Charge) Alkyl Lipophilic Alkyl Chain Membrane Negatively Charged Membrane Surface BZC->Membrane 1. Electrostatic Attraction Bilayer Lipid Bilayer Alkyl->Bilayer 2. Hydrophobic Penetration Permeability Increased Permeability Bilayer->Permeability 3. Disruption of Membrane Integrity Leakage Leakage of K+, Nucleotides, etc. Permeability->Leakage 4. Efflux of Components Lysis Cell Lysis & Death Leakage->Lysis 5. Loss of Viability

Caption: Logical flow of this compound's membrane disruption mechanism.

Quantitative Antimicrobial Efficacy

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize available data for this compound and the closely related benzalkonium chloride (BAC), which serves as a proxy for understanding its general spectrum of activity.

Table 1: Efficacy of this compound

This table presents MIC and MBC data for this compound against common buccopharyngeal pathogens.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL) for 2 min exposure
Staphylococcus aureusATCC 259232>MIC
Streptococcus pyogenesClinical Isolate5>MIC
Streptococcus pneumoniaeClinical Isolate4>MIC
Klebsiella pneumoniaeATCC 1388348100 (10 min)
Haemophilus influenzaeClinical Isolate16>MIC
Candida albicansATCC 102318>MIC
(Data sourced from Pitten et al., as cited in reference[10])
Table 2: Comparative Efficacy of Benzalkonium Chloride (BAC)

This table provides a broader perspective on the efficacy of QACs against various pathogens, using BAC as a representative compound.

MicroorganismMIC Range (mg/L or µg/mL)Reference(s)
Listeria monocytogenes10 - 30[11]
Staphylococcus aureus5 - 10[11]
Escherichia coli40 - 92[11][12]
Pseudomonas aeruginosaup to 1,600[11]
Bacillus cereus140[12]
(Note: 1 mg/L = 1 µg/mL)

Key Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the antimicrobial potency of compounds like this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a soluble antimicrobial agent against a bacterial strain.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a sterile stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent or broth.
  • Growth Medium: Use a suitable sterile liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Inoculum: Prepare a standardized bacterial or fungal suspension. Culture the microorganism overnight, then dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Serial Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum to serve as a sterility control.
  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours under ambient atmospheric conditions.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC test.

1. Subculturing:

  • Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
  • Spot-plate this aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

2. Incubation:

  • Incubate the agar plate at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualization of Experimental Workflow

The workflow for determining MIC and MBC provides a standardized approach to quantifying antimicrobial efficacy.

cluster_MIC MIC Determination cluster_MBC MBC Determination P1 Prepare Benzoxonium Chloride Serial Dilutions in 96-well Plate P3 Inoculate Plate Wells P1->P3 P2 Prepare Standardized Microbial Inoculum (0.5 McFarland) P2->P3 P4 Incubate Plate (18-24h at 37°C) P3->P4 P5 Read MIC: Lowest Concentration with No Visible Growth P4->P5 P6 Subculture from Wells Showing No Growth (≥MIC) onto Agar P5->P6 Proceed with clear wells P7 Incubate Agar Plates (18-24h at 37°C) P6->P7 P8 Read MBC: Lowest Concentration with ≥99.9% Killing P7->P8

Caption: Standard experimental workflow for MIC and MBC determination.

Conclusion

The antimicrobial action of this compound is a rapid, potent, and multi-faceted process primarily driven by its cationic surfactant properties. The electrostatic and hydrophobic interactions with the microbial cytoplasmic membrane lead to its catastrophic failure, which is the main bactericidal and fungicidal mechanism. This is often supplemented by the secondary inhibition of intracellular enzymes. The quantitative data underscores its effectiveness against a wide range of pathogens relevant in clinical and hygiene settings. The standardized protocols provided herein offer a framework for the continued evaluation and development of this and similar antimicrobial compounds.

References

A Technical Guide to the Early Research and Discovery of Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The query specified "benzoxonium chloride." However, this compound is not prominently featured in scientific literature. The following guide is based on the assumption that the intended subject was benzalkonium chloride (BAC) , a historically significant and structurally related quaternary ammonium antiseptic whose discovery aligns with the implied timeframe of early antimicrobial research.

Introduction and Early Discovery

Benzalkonium chloride (BAC), an organic salt classified as a quaternary ammonium compound, emerged as a significant antimicrobial agent in the early 20th century. Its discovery is credited to the German pathologist and bacteriologist Gerhard Domagk, who first reported on its disinfectant properties in a 1935 paper titled 'A new class of disinfection material'.[1] This discovery marked the introduction of a new category of cationic surface-active agents for disinfection. Following its initial discovery, the first commercial product containing benzalkonium chloride was registered with the U.S. Environmental Protection Agency (EPA) in 1947.[2][3]

BAC is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides. The alkyl groups are typically even-numbered chains of varying lengths, most commonly C12, C14, and C16.[3][4][5] The antimicrobial potency and spectrum of a specific BAC mixture are influenced by the respective proportions of these alkyl chains.[2][4]

Chemical Synthesis

The synthesis of benzalkonium chloride is typically achieved via the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of BAC, an N,N-dimethylalkylamine is reacted with benzyl chloride. The polar aprotic solvent acetonitrile is often used as the reaction medium, allowing the synthesis to proceed at room temperature with a good yield.[6]

General Protocol for N-alkylation (Menshutkin Reaction): [6]

  • Reactant Preparation: An N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) is dissolved in a suitable polar aprotic solvent, such as acetonitrile.

  • Addition of Alkylating Agent: An equimolar amount of benzyl chloride is added to the solution.

  • Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product is washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and then purified by recrystallization, often from a solvent mixture such as acetone/acetonitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 N,N-dimethylalkylamine (Tertiary Amine) p1 Dissolve in Acetonitrile r1->p1 r2 Benzyl Chloride (Alkyl Halide) r2->p1 p2 Stir at Room Temperature (24h) p1->p2 p3 Evaporate Solvent p2->p3 p4 Purify via Recrystallization p3->p4 product Benzalkonium Chloride (Quaternary Ammonium Salt) p4->product

Caption: General workflow for the synthesis of Benzalkonium Chloride.

Mechanism of Antimicrobial Action

Benzalkonium chloride's antimicrobial efficacy stems from its nature as a cationic surfactant.[7] The primary mode of action is the disruption of the microbial cell membrane.[8][9][10]

  • Adsorption and Binding: The positively charged cationic head of the BAC molecule electrostatically binds to the negatively charged components (phospholipids, proteins) of the microbial cell membrane.[8]

  • Membrane Disruption: The lipophilic alkyl tail embeds itself into the hydrophobic lipid bilayer of the membrane.[2][8] This insertion disrupts the membrane's structural integrity, leading to disorganization and increased permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium), nucleotides, and enzymes, ultimately resulting in cell death.[8][11]

  • Enzyme Inhibition: For BAC molecules that enter the cell, they can further cause damage by denaturing essential proteins and inhibiting enzyme activity.[8]

G cluster_bac Benzalkonium Chloride (BAC) cluster_cell Microbial Cell cluster_effects Effects bac Cationic Surfactant membrane Negatively Charged Cell Membrane bac->membrane 1. Electrostatic Binding disruption Membrane Disruption & Increased Permeability membrane->disruption 2. Lipophilic Insertion contents Intracellular Contents (Ions, Enzymes, etc.) leakage Leakage of Contents contents->leakage disruption->leakage 3. Compromised Integrity death Cell Death leakage->death 4. Lysis

Caption: Signaling pathway for the antimicrobial action of BAC.

Antimicrobial Spectrum and Efficacy

Early research established that BAC possesses a broad spectrum of antimicrobial activity, effective against a wide range of bacteria, fungi, and enveloped viruses.[2][11][12]

  • Bacteria: It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[11]

  • Fungi: The C12-homolog is noted to be particularly effective against fungi and molds.[4][5]

  • Spores: Bacterial spores are considered resistant to BAC action.[11]

The efficacy is dependent on the alkyl chain length, with different lengths showing optimal activity against different classes of microorganisms.[4]

Early antimicrobial efficacy testing relied on methods to determine the concentration of the agent required to inhibit growth or kill the microorganism.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method): [13]

  • Prepare Stock Solution: A stock solution of benzalkonium chloride is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the BAC stock solution are prepared in sterile test tubes containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Controls: A positive control tube (broth + inoculum, no BAC) and a negative control tube (broth only) are included.

  • Incubation: All tubes are incubated under optimal conditions for the test organism (e.g., 24 hours at 37°C).

  • Observation: The MIC is determined as the lowest concentration of BAC at which there is no visible growth (turbidity) of the microorganism.

Quantitative Data on Antimicrobial Activity

MicroorganismTypeMIC Range / ValueReference
Streptococcus agalactiaeGram-positiveMIC₉₀ = 3.12 mg/L[13]
Pseudomonas aeruginosaGram-negative0.002% - 0.047%[14]
Escherichia coliGram-negativeMean MIC = 5 µg/mL[15]
Staphylococcus aureusGram-positiveMean MIC = 10 µg/mL[15]
Acinetobacter baumanniiGram-negativeMean MIC = 26.66 µg/mL[15]

Note: MIC values can vary significantly based on the specific strain, testing methodology, and the exact composition of the BAC mixture used.

References

physical and chemical characteristics of benzoxonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, with the chemical name N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound known for its antiseptic properties. It is utilized in various pharmaceutical preparations for its activity against a range of microorganisms. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its synthesis, mechanism of action, and analytical methodologies, consolidating available scientific data for researchers and professionals in drug development.

Physical and Chemical Characteristics

While extensive experimental data for this compound is not widely consolidated, information can be drawn from studies on its analogues and from publicly available databases. The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound and its Analogues

PropertyValueSource/Reference
Chemical Name N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride[1]
Synonyms Benzyldodecylbis(2-hydroxyethyl)ammonium chloride, Absonal, Bradophen, Orofar[1]
CAS Number 19379-90-9[1]
Molecular Formula C23H42ClNO2[1]
Molecular Weight 400.04 g/mol [1][2]
Melting Point 121.6–121.9 °C (for C16 analogue); 124.2–124.7 °C (for C18 analogue)[3]
Boiling Point Data not available
Solubility Data not available (predicted to have low water solubility)
pKa Data not available

Synthesis of this compound Analogues

A general method for the synthesis of benzoxonium-like salts involves the quaternization of a tertiary amine with an alkyl halide. A study detailing the synthesis of a series of N-benzyl-N,N-bis(2-hydroxyethyl)alkylaminium chlorides (C10-C18) provides a representative protocol.[3]

Experimental Protocol: Synthesis of Benzoxonium-like Salts

Materials:

  • N-benzyl-N,N-bis(2-hydroxyethyl)amine

  • Corresponding alkyl bromide (e.g., 1-bromododecane for the C12 analogue)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A solution of N-benzyl-N,N-bis(2-hydroxyethyl)amine (1 equivalent) in acetonitrile is prepared.

  • The corresponding alkyl bromide (1 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is washed with diethyl ether to remove any unreacted starting materials.

  • The purified product is dried under vacuum.

Characterization: The structure and purity of the synthesized compounds can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]

Antimicrobial Activity and Mechanism of Action

This compound, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[4][5][6][7]

General Mechanism of Action

The cationic head of the this compound molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. The long hydrophobic alkyl chain then penetrates and disrupts the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components like ions and nucleic acids, and ultimately, cell lysis and death.[4][5]

While this general mechanism is well-understood for quaternary ammonium compounds, specific signaling pathways within the microbial cell that are affected by this compound have not been extensively elucidated in the available literature.

Antimicrobial Spectrum

Studies on this compound and its analogues have demonstrated activity against a range of buccopharyngeal pathogens. Minimal Inhibitory Concentrations (MICs) have been determined for various microorganisms. For instance, MICs for Gram-positive bacteria have been reported in the range of 2-5 µg/mL, for Gram-negative organisms between 16 and 48 µg/mL, and for Candida albicans between 6-8 µg/mL.[8]

Analytical Methodologies

The quantification and characterization of this compound and its analogues are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Table 2: Representative HPLC Conditions for Analysis of Quaternary Ammonium Compounds

ParameterCondition
Column C18 or Cyano (CN) column
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate)
Detection UV at approximately 210-215 nm
Flow Rate Typically 1.0 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-30 °C)

A detailed protocol for the HPLC analysis of benzalkonium chloride in ophthalmic solutions, which could serve as a starting point for method development for this compound, is described in the Journal of Applied Pharmaceutical Science.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its analogues.

¹H-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues): [3]

  • Aromatic protons: δ 7.40–7.63 ppm (m)

  • -CH₂- (benzyl): δ 4.86–4.87 ppm (s)

  • -CH₂- (hydroxyethyl): δ 3.55–3.69 and 4.14–4.28 ppm (m)

  • -OH (hydroxyethyl): δ 5.72–5.73 ppm (t)

  • Alkyl chain protons: δ 0.87–1.90 ppm (m)

¹³C-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues): [3]

  • Aromatic carbons: δ 127.28–133.22 ppm

  • -CH₂- (benzyl): δ 64.40–64.43 ppm

  • -CH₂- (hydroxyethyl): δ 55.87–55.89 and 59.61–59.65 ppm

  • Alkyl chain carbons: δ 14.08–31.92 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition confirmation.[3]

Stability and Degradation

Forced degradation studies are critical to understanding the stability of a drug substance under various stress conditions. While specific forced degradation studies for this compound are not detailed in the reviewed literature, protocols for the related benzalkonium chloride can be adapted. These studies typically involve exposing the compound to acidic, alkaline, oxidative, thermal, and photolytic stress.[9]

Visualizations

Logical Relationship of Quaternary Ammonium Compound Action

QAC Quaternary Ammonium Compound (this compound) Interaction Electrostatic Interaction QAC->Interaction Cationic Head CellMembrane Microbial Cell Membrane (Negatively Charged) CellMembrane->Interaction Penetration Hydrophobic Chain Penetration Interaction->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

Experimental Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Reactants N-benzyl-N,N-bis(2-hydroxyethyl)amine + Alkyl Bromide Reaction Quaternization in Acetonitrile Reactants->Reaction Purification Washing with Diethyl Ether Reaction->Purification Product Benzoxonium-like Salt Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Purity Purity Assessment NMR->Purity MS->Purity

References

Benzoxonium Chloride: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzoxonium chloride, a quaternary ammonium compound with antiseptic properties. Due to a lack of available experimental data on the solubility of this compound in various solvents, this document presents predicted solubility information and leverages data from structurally analogous quaternary ammonium compounds, namely benzalkonium chloride and benzethonium chloride, to infer its likely solubility profile. This guide also details standard experimental protocols for solubility determination, including the isothermal shake-flask method and potentiometric titration, to aid researchers in future laboratory investigations.

Introduction

This compound, with the chemical formula C23H42ClNO2, is a quaternary ammonium salt utilized for its antimicrobial properties. A thorough understanding of its solubility in different solvent systems is critical for its formulation, delivery, and efficacy in various pharmaceutical and research applications. This document aims to provide a detailed technical resource on the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in experimentally determined solubility data for this specific compound.

Therefore, this guide will present the available predicted aqueous solubility for this compound and provide a comparative analysis of the experimentally determined solubility of two structurally similar and widely studied quaternary ammonium compounds: benzalkonium chloride and benzethonium chloride. This analogous data will serve as a valuable reference point for researchers and formulation scientists. Furthermore, detailed methodologies for key solubility determination techniques are provided to facilitate the generation of experimental data for this compound.

Predicted Solubility of this compound

Computational models can provide estimations of a compound's physicochemical properties. For this compound, a predicted water solubility value has been reported.

Table 1: Predicted Aqueous Solubility of this compound

PropertyPredicted ValueSource
Water Solubility0.000115 mg/mLALOGPS [1]

Note: This value is computationally predicted and has not been experimentally verified.

Solubility of Structurally Analogous Compounds

To provide a practical framework for understanding the potential solubility of this compound, this section details the known solubility of benzalkonium chloride and benzethonium chloride in a range of solvents. These compounds share the core structural feature of a quaternary ammonium chloride, which governs many of their physicochemical properties.

Benzalkonium Chloride

Benzalkonium chloride is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. It is widely used as a preservative and antiseptic.

Table 2: Solubility of Benzalkonium Chloride in Various Solvents

SolventSolubility DescriptionQuantitative Data (if available)Reference(s)
WaterVery soluble-[2][3]
EthanolReadily soluble-[3]
AcetoneReadily soluble-[3]
BenzeneSlightly soluble1 g in 6 mL[4]
EtherAlmost insoluble1 g in 100 mL[4]
Benzethonium Chloride

Benzethonium chloride is another quaternary ammonium compound with a defined chemical structure, making its solubility data particularly useful for comparison. A recent study provided detailed experimental mole-fraction solubilities at various temperatures.

Table 3: Experimental Mole-Fraction Solubility (x) of Benzethonium Chloride in Pure Solvents at Different Temperatures

Solvent298.15 K303.15 K308.15 K313.15 K318.15 KReference
Methanol0.28110.30950.34040.37410.4109[5]
Ethanol0.17820.19980.22360.24990.2789[5]
1-Propanol0.13010.14880.16980.19330.2195[5]
2-Propanol0.05310.06450.07780.09330.1114[5]
1-Butanol0.10110.11780.13670.15810.1822[5]
Water0.00080.00110.00140.00180.0022[5]
Dimethylformamide (DMF)0.09110.10770.12620.14710.1706[5]
Dimethyl sulfoxide (DMSO)0.03810.04690.05730.06960.0841[5]
Acetic Acid0.21310.23780.26490.29470.3274[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable techniques for determining the solubility of quaternary ammonium compounds like this compound.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] It involves saturating a solvent with a solute at a constant temperature.

Protocol:

  • Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the solvent in a sealed, airtight flask. The use of an excess of the solid is crucial to ensure that equilibrium is reached.

  • Equilibration: The flask is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, usually by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. For quaternary ammonium compounds, methods like High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method can be employed.

  • Replication: The experiment should be performed in replicate to ensure the precision and reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent in a flask equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge and/or filter the supernatant sep1->sep2 quant1 Analyze solute concentration in the clear solution (e.g., HPLC) sep2->quant1

Caption: Isothermal Shake-Flask Method Workflow.

Potentiometric Titration

Potentiometric titration is a valuable method for determining the concentration of ionic surfactants, including quaternary ammonium compounds, in a solution. This technique can be adapted to measure solubility.

Protocol:

  • Titrant and Electrode Selection: For a cationic surfactant like this compound, an anionic surfactant such as sodium lauryl sulfate is used as the titrant.[7] A surfactant-sensitive ion-selective electrode (ISE) is required as the indicator electrode, along with a suitable reference electrode.[8]

  • Sample Preparation: A saturated solution of this compound is prepared using the shake-flask method (steps 1-3 above). A known volume of the clear, saturated supernatant is taken for titration.

  • Titration Procedure: The sample solution is placed in a beaker with the electrodes and a magnetic stirrer. The titrant is added incrementally from a burette. The potential difference between the electrodes is recorded after each addition.

  • Endpoint Determination: The endpoint of the titration is the point of maximum potential change, which corresponds to the complete precipitation of the this compound by the anionic titrant. This can be determined from the first or second derivative of the titration curve.

  • Calculation: The concentration of this compound in the saturated solution is calculated from the volume of titrant used to reach the endpoint and the known concentration of the titrant solution.

Discussion and Logical Relationships

The solubility of quaternary ammonium compounds is governed by the interplay of their charged hydrophilic "head" and their lipophilic "tail."

  • Polar Solvents: The cationic quaternary ammonium group promotes solubility in polar solvents like water, alcohols, and DMF through ion-dipole interactions. However, the presence of a long alkyl chain (the lipophilic tail) can limit this solubility. As seen with benzethonium chloride, solubility in water is relatively low.

  • Non-Polar Solvents: The long alkyl chain and the benzyl group contribute to solubility in less polar organic solvents. However, the ionic head group hinders solubility in very non-polar solvents like ether.

  • Alcohols: Solvents like ethanol and methanol, which have both polar hydroxyl groups and non-polar alkyl chains, are generally good solvents for these compounds, as they can interact favorably with both the hydrophilic and lipophilic parts of the molecule. This is reflected in the high solubility of benzethonium chloride in various alcohols.

Based on its structure (a dodecyl chain, a benzyl group, and two hydroxyethyl groups attached to the quaternary nitrogen), this compound is expected to exhibit solubility trends similar to those of benzalkonium and benzethonium chlorides. It is likely to be soluble in alcohols and polar aprotic solvents, and have limited solubility in water and non-polar solvents.

G cluster_solute This compound Structure cluster_solvents Solvent Polarity cluster_solubility Expected Solubility solute Quaternary Ammonium (Hydrophilic) Alkyl & Benzyl Groups (Lipophilic) polar Polar Solvents (Water, Methanol) solute:head->polar Favorable Ion-Dipole Interaction solute:tail->polar Unfavorable Interaction nonpolar Non-Polar Solvents (Ether, Hexane) solute:tail->nonpolar Favorable van der Waals Forces solute:head->nonpolar Unfavorable Interaction high_sol High Solubility polar->high_sol Dominant Interaction low_sol Low Solubility nonpolar->low_sol Dominant Interaction

Caption: this compound Solubility Relationships.

Conclusion

While experimental data on the solubility of this compound remains elusive, this technical guide provides a robust framework for researchers and drug development professionals. The predicted aqueous solubility, coupled with extensive experimental data for the analogous compounds benzalkonium chloride and benzethonium chloride, offers valuable insights into its likely behavior in various solvent systems. The detailed experimental protocols for the isothermal shake-flask method and potentiometric titration provide the necessary tools for generating the much-needed empirical data. Future research should focus on the experimental determination of this compound's solubility to provide a more complete understanding of its physicochemical properties and to aid in its effective formulation and application.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Important Note to the Reader: The initial request specified spectroscopic data for "benzoxonium chloride." However, an extensive search of scientific literature and chemical databases yielded minimal to no specific spectroscopic information for a compound with this name. It is highly probable that this is a reference to the far more common and structurally related antiseptic agent, benzalkonium chloride (BAC) . This guide will, therefore, provide a detailed overview of the spectroscopic data (NMR, IR, MS) for benzalkonium chloride, a quaternary ammonium compound widely used in pharmaceutical and industrial applications.

Introduction to Benzalkonium Chloride

Benzalkonium chloride (BAC) is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides. The alkyl chains typically vary in length, with the C12 and C14 homologs being the most common in pharmaceutical-grade BAC due to their high bactericidal activity.[1] This mixture of long-chain homologs is crucial to its broad-spectrum antimicrobial efficacy. The cationic nature of the quaternary ammonium group is fundamental to its mechanism of action, which involves the disruption of microbial cell membranes.[2][3]

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique for identifying and quantifying the different homologs present in a benzalkonium chloride sample.

Table 1: Key Mass Spectrometry Data for Common Benzalkonium Chloride Homologs

HomologMolecular Formula of Cationm/z of Intact Cation [M-Cl]+Key Fragment Ion (from loss of toluene)
C12-BACC21H38N+304212
C14-BACC23H42N+332240
C16-BACC25H46N+360268

Data sourced from multiple references providing mass spectrometry analysis of benzalkonium chloride.[4][5][6]

Experimental Protocol: Mass Spectrometry

A common method for the analysis of benzalkonium chloride is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is frequently used.[7][8]

  • Sample Preparation : Samples containing benzalkonium chloride are often diluted with a suitable solvent mixture, such as acetonitrile and water.[6] For complex matrices, a solid-phase extraction (SPE) with a weak cation-exchange cartridge may be employed.[7]

  • Chromatographic Separation : A reversed-phase column (e.g., C8 or C18) or a mixed-mode column can be used for the separation of the different BAC homologs.[7][9] The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate.[9]

  • Mass Spectrometry Parameters : The mass spectrometer is operated in positive ion mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR (¹H NMR) is a powerful tool for the structural elucidation and quantification of benzalkonium chloride.

Table 2: ¹H NMR Spectroscopy Data for Benzalkonium Chloride in D₂O

Proton AssignmentChemical Shift (ppm)
Aromatic Protons~7.5 - 8.0
Benzylic Protons (-CH₂-)~4.5
N-Methyl Protons (-N(CH₃)₂)~3.1
Methylene Protons adjacent to Nitrogen (-N-CH₂-Alkyl)~3.3
Alkyl Chain Methylene Protons (-(CH₂)n-)~1.2 - 1.7
Terminal Methyl Proton of Alkyl Chain (-CH₃)~0.9

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific homolog distribution.[10][11][12]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is typically used for analysis.[11][13]

  • Sample Preparation : A known amount of the benzalkonium chloride sample is dissolved in a deuterated solvent, commonly deuterium oxide (D₂O), and placed in an NMR tube.[10][13] For quantitative NMR (qNMR), a coaxial insert containing a reference standard (e.g., dimethylsulfone in D₂O) can be used.[13][14]

  • Data Acquisition : A standard single-pulse proton NMR experiment is performed. For samples in water, techniques like presaturation can be used to suppress the water signal, although some methods are designed to work without water suppression.[11][13]

  • Data Processing : The raw Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The signals are then integrated for quantitative analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the benzalkonium chloride molecule.

Table 3: Key IR Absorption Bands for Benzalkonium Chloride

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3030C-H stretchAromatic Ring
~2925 and ~2855C-H stretchAlkyl Chains (asymmetric and symmetric)
~1600 and ~1480C=C stretchAromatic Ring
~1465C-H bendMethylene groups (-CH₂-)
~740 and ~700C-H out-of-plane bendMonosubstituted Benzene Ring

Note: The IR spectrum of benzalkonium chloride is often complex due to the mixture of homologs and the presence of various C-H bonds.[15][16][17]

Experimental Protocol: IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation : For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, they can be analyzed directly or prepared as a KBr (potassium bromide) disk.[18]

  • Data Acquisition : The spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is often baseline-corrected.

Visualizations

Mechanism of Action

Benzalkonium chloride's primary antimicrobial action is the disruption of the microbial cell membrane.[2][3][19] The cationic headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer, leading to a loss of membrane integrity and cell lysis.

G cluster_bac Benzalkonium Chloride (BAC) cluster_cell Bacterial Cell BAC Cationic Headgroup + Hydrophobic Tail CellMembrane Negatively Charged Cell Membrane BAC->CellMembrane 1. Electrostatic Attraction Disruption Membrane Disruption CellMembrane->Disruption 2. Insertion of Hydrophobic Tail CellContents Intracellular Components Leakage Leakage of Cell Contents CellContents->Leakage Disruption->Leakage 3. Increased Permeability CellDeath Cell Lysis & Death Leakage->CellDeath

Caption: Mechanism of action of benzalkonium chloride on a bacterial cell.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a benzalkonium chloride sample.

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start BAC Sample prep Sample Preparation (Dilution, Extraction) start->prep lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr ir FTIR Analysis prep->ir lcms_data Homolog Identification & Quantification lcms->lcms_data nmr_data Structural Elucidation & Quantification nmr->nmr_data ir_data Functional Group Identification ir->ir_data report Comprehensive Spectroscopic Report lcms_data->report nmr_data->report ir_data->report

Caption: General workflow for the spectroscopic analysis of benzalkonium chloride.

References

An In-depth Technical Guide to Benzoxonium Chloride (CAS Number: 19379-90-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, identified by the CAS number 19379-90-9, is a quaternary ammonium compound with established antimicrobial properties.[1][2] As a specific chemical entity, N-Benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride, it is a distinct molecule within the broader class of benzalkonium chlorides. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical and physical properties, antimicrobial activity, mechanism of action, and toxicological profile. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a cationic surfactant.[2] A summary of its key chemical and physical properties is presented in Table 1. It typically appears as a white to off-white solid or crystalline powder and is soluble in water and various organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19379-90-9[3]
IUPAC Name N-Benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride[3]
Molecular Formula C23H42ClNO2[1]
Molecular Weight 400.04 g/mol [1]
Appearance White to off-white solid or crystalline powder[2]
Melting Point 107-109 °C[1]
Water Solubility Soluble (Qualitative)[2]
Organic Solvent Solubility Soluble in various organic solvents[2]
pKa (Strongest Acidic) 13.67 (Predicted)[4]
logP 1.25 (Predicted)[4]

Antimicrobial Activity and Spectrum

This compound exhibits a broad spectrum of antimicrobial activity, encompassing bacteria and fungi. It is effective against organisms responsible for buccopharyngeal infections.[5]

Antibacterial and Antifungal Spectrum

A key study by Cortat et al. (1987) provides specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a range of pathogens. The results demonstrate potent activity against Gram-positive bacteria and Candida albicans, with higher concentrations required for Gram-negative organisms.[5]

Table 2: Minimum Inhibitory and Bactericidal Concentrations of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus2 - 5Slightly higher than MIC
Streptococcus pyogenes2 - 5Slightly higher than MIC
Streptococcus pneumoniae2 - 5Slightly higher than MIC
Gram-negative Bacteria
Haemophilus influenzae16 - 48Slightly higher than MIC
Klebsiella pneumoniae16 - 48100 (at 10 min exposure)
Fungi
Candida albicans6 - 8Slightly higher than MIC
(Source: Cortat et al., 1987)[5]
Antiviral Activity

While specific studies on the antiviral activity of this compound are limited, research on the broader class of benzalkonium chlorides indicates efficacy against enveloped viruses such as influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[6][7] The mechanism is believed to involve the disruption of the viral lipid envelope. Non-enveloped viruses are generally more resistant.[6]

Mechanism of Action

The primary mechanism of action of this compound, like other quaternary ammonium compounds, is the disruption of microbial cell membranes.[2] The cationic headgroup of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P1 Phospholipid P2 Phospholipid P3 Phospholipid Leakage Leakage of Cellular Contents P2->Leakage Membrane Disruption P4 Phospholipid BZC This compound BZC->P2 Binding to membrane Death Cell Death Leakage->Death leads to

Caption: Mechanism of action of this compound on microbial cell membranes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. A general workflow is outlined below.

A Prepare serial dilutions of This compound in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: General workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of this compound A->B C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Caption: General workflow for an MTT cytotoxicity assay.

Pharmacokinetics and Toxicology

Data on the pharmacokinetics of this compound are limited. As a quaternary ammonium compound, it is expected to have low oral bioavailability.

Acute Toxicity

The acute toxicity of this compound has been determined in animal models.

Table 3: Acute Toxicity of this compound

SpeciesRouteLD50Reference(s)
RatOral750 mg/kg[1]

For the broader category of benzalkonium halides, the acute oral LD50 in rats ranges from 240–795 mg/kg, and the dermal LD50 in rats is between 930–2848 mg/kg.[8]

Skin and Eye Irritation

Benzalkonium halides are known to be corrosive to the skin and can cause serious eye damage.[8]

Genotoxicity and Carcinogenicity

Studies on the broader class of benzalkonium chlorides have generally concluded that they are not genotoxic or carcinogenic.[8][9] A study using a Comet assay on 3D cultured HepG2 cells found that benzalkonium chloride did not induce gene damage.[10]

Conclusion

This compound (CAS 19379-90-9) is a quaternary ammonium compound with documented in vitro efficacy against a range of bacteria and fungi. Its mechanism of action is consistent with that of other cationic surfactants, involving the disruption of microbial cell membranes. While toxicological data specific to this compound are limited, the broader class of benzalkonium halides has undergone more extensive evaluation. Further research is warranted to fully characterize the physicochemical, antimicrobial, pharmacokinetic, and toxicological properties of this specific compound to support its potential applications in drug development and other scientific fields.

References

In Vitro Toxicology and Safety Profile of Benzoxonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vitro toxicology and safety data for benzoxonium chloride is limited. This document provides a detailed overview of the in vitro toxicology of the closely related and structurally similar quaternary ammonium compound, benzalkonium chloride (BAC), as a surrogate. The findings presented for BAC should be considered as indicative and not directly transferable to this compound without specific experimental validation.

Introduction

This compound is a quaternary ammonium compound with antiseptic properties. A comprehensive understanding of its in vitro toxicology and safety profile is crucial for its application in pharmaceutical and consumer products. This guide summarizes the available data on the in vitro effects of the related compound, benzalkonium chloride, focusing on its cytotoxicity, genotoxicity, and mechanisms of action. This information provides a foundational understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

Benzalkonium chloride, as a cationic surfactant, primarily exerts its antimicrobial and cytotoxic effects through the disruption of cell membranes.[1][2][3][4] Its amphiphilic nature allows it to intercalate into the lipid bilayer of cell membranes.[1] This leads to a loss of membrane integrity, increased permeability, and leakage of essential cellular components, ultimately resulting in cell death.[1][2]

Beyond membrane disruption, BAC can also interfere with cellular metabolism by inhibiting enzyme activity and denaturing proteins.[1]

BAC Benzalkonium Chloride (BAC) CellMembrane Cell Membrane BAC->CellMembrane Intercalation Enzyme Intracellular Enzymes BAC->Enzyme Intracellular Uptake MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Permeability Increased Permeability MembraneDisruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath EnzymeInhibition Enzyme Inhibition Enzyme->EnzymeInhibition EnzymeInhibition->CellDeath

Figure 1: Proposed mechanism of action for benzalkonium chloride leading to cell death.

Cytotoxicity Data

Benzalkonium chloride has been shown to be cytotoxic to a variety of cell lines in a dose- and time-dependent manner. The following tables summarize key quantitative data from in vitro cytotoxicity studies.

Table 1: Cytotoxicity of Benzalkonium Chloride in Ocular Cell Lines

Cell LineConcentrationExposure TimeEffectReference
Human Corneal Epithelial Cells0.1%10 minutesImmediate cell lysis[5]
Human Corneal Epithelial Cells0.01%24 hoursCell death[5]
Chang Conjunctival Cells0.1% - 0.05%10 minutesImmediate cell lysis[6]
Chang Conjunctival Cells0.01%24 hours100% cell death (apoptosis)[6]
Chang Conjunctival Cells0.0001% - 0.005%24-72 hoursDose-dependent growth arrest and apoptosis[6]
IOBA-NHC Conjunctival Cells10⁻²% - 10⁻⁵%15 minutesDose-dependent increase in toxicity[7]

Table 2: Cytotoxicity of Benzalkonium Chloride in Respiratory Cell Lines

Cell LineConcentrationExposure TimeEffectReference
BEAS-2B (Human Bronchial Epithelium)0.002% - 0.05%2 hoursDose-dependent DNA damage[8]
BEAS-2B (Human Bronchial Epithelium)up to 0.01%2 hoursNearly all cells died[8]
A549 (Human Alveolar Epithelium)1 - 10 µg/mL24 hoursSignificant cytotoxicity[9][10]
A549 (Human Alveolar Epithelium)IC₅₀ = 5.04 µg/mL24 hours50% inhibition of cell viability[9]
Calu-3 (Human Airway Epithelium)IC₅₀ = 3.6 - 6.7 mg/mLNot specified50% inhibition of cell viability[10]
H358 (Human Lung Epithelium)4 - 40 µg/mL24 hoursPredominantly apoptosis[10]

Genotoxicity Data

The genotoxicity of benzalkonium chloride has been evaluated in various in vitro assays, with some conflicting results.

Table 3: Genotoxicity of Benzalkonium Chloride in In Vitro Assays

Assay TypeCell Line/OrganismConcentrationResultReference
Ames Test (Bacterial Reverse Mutation)Salmonella typhimurium0.001 - 110 µ g/plate Negative[11][12]
Comet Assay (Single Cell Gel Electrophoresis)BEAS-2B (Human Bronchial Epithelium)0.002% - 0.05%Positive (Dose-dependent DNA damage)[8][13]
Comet AssayPrimary Rat Hepatocytes1.0 mg/LPositive (Moderate DNA damage)[11][12]
Comet AssayHepG2 (3D culture)Not specifiedNegative[14]
Chromosome Aberration TestSyrian Hamster Embryo (SHE) CellsNot specifiedNegative[15]

Experimental Protocols

Cell Viability Assay (Trypan Blue Dye Exclusion)

This protocol is based on the methodology described for assessing the cytotoxicity of BAC on BEAS-2B cells.[8]

  • Cell Culture: Human respiratory epithelial BEAS-2B cells are cultured in an appropriate medium and conditions until they reach a suitable confluence.

  • Exposure: The cell cultures are exposed to various concentrations of the test compound (e.g., benzalkonium chloride ranging from 0.002% to 0.05%) for a defined period (e.g., 2 hours). A positive control (e.g., methyl methanesulfonate) and a negative control (e.g., PBS) are included.

  • Cell Harvesting: After exposure, the cells are detached from the culture vessel.

  • Staining: A sample of the cell suspension is mixed with an equal volume of trypan blue dye (e.g., 0.4%).

  • Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Calculation: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.

Start Start Culture Culture BEAS-2B Cells Start->Culture Expose Expose to BAC Concentrations (2h) Culture->Expose Harvest Harvest Cells Expose->Harvest Stain Stain with Trypan Blue Harvest->Stain Count Count Viable and Non-viable Cells Stain->Count Calculate Calculate Cell Viability (%) Count->Calculate End End Calculate->End

Figure 2: Experimental workflow for a trypan blue exclusion cell viability assay.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on the methodology used to assess DNA damage in BEAS-2B cells exposed to BAC.[8]

  • Cell Exposure: As described in the cell viability assay protocol.

  • Cell Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Start Start Expose Expose Cells to Test Compound Start->Expose Embed Embed Cells in Agarose on Slide Expose->Embed Lysis Cell Lysis Embed->Lysis Unwind Alkaline DNA Unwinding Lysis->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain Stain with Fluorescent Dye Electrophoresis->Stain Analyze Analyze Comet Formation Stain->Analyze End End Analyze->End

Figure 3: General workflow for the Comet Assay to detect DNA damage.

In Vitro Mammalian Chromosome Aberration Test

This is a general protocol for the in vitro chromosome aberration test.

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are cultured.

  • Exposure: The cells are treated with at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix), for approximately 1.5 normal cell cycle lengths.

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The chromosomes are stained with a suitable dye (e.g., Giemsa).

  • Microscopic Analysis: The slides are analyzed under a microscope to identify and score structural chromosome aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. A statistically significant, dose-dependent increase in aberrations indicates a positive result.

Start Start Culture Culture Mammalian Cells Start->Culture Expose Expose to Test Compound +/- S9 Culture->Expose Arrest Add Metaphase Arresting Agent Expose->Arrest Harvest Harvest and Fix Cells Arrest->Harvest Prepare Prepare and Stain Slides Harvest->Prepare Analyze Microscopic Analysis of Aberrations Prepare->Analyze End End Analyze->End

Figure 4: Workflow for the in vitro mammalian chromosome aberration test.

Conclusion

The in vitro toxicological profile of benzalkonium chloride indicates a primary mechanism of cytotoxicity through cell membrane disruption, leading to dose- and time-dependent cell death in various cell lines. Genotoxicity data is mixed, with some assays indicating DNA damage, while others, such as the Ames test, are negative. The information presented in this guide, while based on the surrogate compound benzalkonium chloride, provides a valuable framework for understanding the potential in vitro toxicology of this compound. Further studies specifically on this compound are necessary to establish its definitive safety profile.

References

Preclinical Pharmacokinetics of Benzoxonium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available preclinical pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for benzoxonium chloride is exceedingly scarce. This guide, therefore, leverages available data from preclinical studies on benzalkonium chloride (BAC) , a structurally related quaternary ammonium compound, to provide an illustrative overview of the potential pharmacokinetic profile of this class of molecules. The information presented herein should be interpreted with the understanding that it is based on an analogue compound and may not be directly extrapolated to this compound. Further dedicated preclinical studies on this compound are imperative to ascertain its specific pharmacokinetic characteristics.

Introduction to this compound and Its Preclinical Pharmacokinetic Data Gap

This compound is a quaternary ammonium compound with antiseptic properties. Despite its use in certain topical preparations, a comprehensive understanding of its systemic exposure following administration is lacking in the public domain. Preclinical pharmacokinetic studies are fundamental in drug development to characterize the ADME profile of a new chemical entity, which in turn informs its efficacy and safety. The absence of such data for this compound represents a significant knowledge gap for researchers, scientists, and drug development professionals.

This technical guide aims to bridge this gap by providing a detailed overview of the preclinical pharmacokinetics of the closely related compound, benzalkonium chloride. This information can serve as a valuable reference point for designing future preclinical studies for this compound and for understanding the general behavior of this class of compounds within a biological system.

Absorption

The absorption of benzalkonium chloride appears to be dependent on the route of administration.

Oral Administration: Following oral administration in animal models, benzalkonium chloride is absorbed, leading to systemic exposure. In rats given a 250 mg/kg oral dose, BAC was detected in various tissues, indicating oral bioavailability.[1][2] Another study in mice also demonstrated the absorption and metabolism of BAC after oral exposure.[3]

Dermal Absorption: Dermal absorption of benzalkonium chloride appears to be limited. An in vitro study using human skin showed that the total absorbed dose of benzalkonium chloride from antibacterial handwash formulations was very low, ranging from 0.06% to 0.11% of the applied dose.[4] This suggests that intact skin provides an effective barrier against the dermal uptake of BAC under normal use conditions.[5]

Distribution

Preclinical studies indicate that once absorbed, benzalkonium chloride distributes to various tissues.

Tissue Distribution in Rats: Following both oral and intravenous administration in rats, benzalkonium chloride has been shown to distribute to several organs, including the lungs, liver, kidneys, spleen, and heart.[6][7] Notably, the lungs and kidneys have been identified as potential reservoirs for benzalkonium chloride, exhibiting higher concentrations compared to blood or liver.[6][8] After a single intravenous dose in rats, the highest accumulation of BAC was observed in the kidneys.[7] Similarly, 24 hours after oral administration, kidney concentrations were significantly higher than in the blood.[7]

Influence of Alkyl Chain Length: The distribution of benzalkonium chloride homologues can be influenced by the length of their alkyl chain. Shorter-chain BACs have been reported to accumulate to a greater extent in the kidneys of rats compared to longer-chain homologues.[7]

Metabolism

The metabolism of benzalkonium chloride has been investigated in in vitro systems, primarily using human liver microsomes.

Primary Metabolic Pathway: The primary metabolic pathway for benzalkonium chloride is oxidation of the alkyl chain, a reaction dependent on NADPH and mediated by cytochrome P450 (CYP) enzymes.[1][9] There is no evidence of N-dealkylation.[1][9]

Metabolites Identified: Major metabolites of the C10-BAC homologue have been identified as ω-hydroxy, (ω-1)-hydroxy, (ω, ω-1)-diol, (ω-1)-ketone, and ω-carboxylic acid derivatives.[1][9]

Metabolic Stability: The metabolic stability of benzalkonium chloride is influenced by its alkyl chain length. Longer chain BACs exhibit greater metabolic stability (longer half-lives) in human liver microsomes compared to shorter chain homologues (C16 > C14 > C12 > C10).[1][9]

Excretion

While comprehensive excretion balance studies are not widely available, existing data suggests that fecal excretion is a significant route of elimination for benzalkonium chloride, even after intravenous administration.[10]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the available quantitative data from preclinical studies on benzalkonium chloride.

Table 1: In Vitro Metabolic Stability of Benzalkonium Chloride Homologues in Human Liver Microsomes

HomologueApparent Half-life (minutes)
C10-BAC~1
C12-BAC~3
C14-BAC~6
C16-BAC~15
(Data sourced from Seguin et al., 2020)[1]

Table 2: Tissue Distribution of Benzalkonium Chloride in Rats 24 Hours After Oral Administration (250 mg/kg)

TissueConcentration (µg/g or µg/mL)
Kidney5.25
Lung2.75
Liver0.72
Blood0.34
(Data sourced from Seguin et al., 2020)[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

7.1. In Vitro Metabolic Stability of Benzalkonium Chloride

  • System: Human Liver Microsomes (HLM)

  • Incubation: Individual benzalkonium chloride homologues (C10, C12, C14, C16) at a concentration of 2 µM were incubated with HLM (1 mg/mL).

  • Cofactor: The reaction was initiated by the addition of NADPH. Control incubations were performed in the absence of NADPH to confirm enzyme-dependency.

  • Analysis: The consumption of the parent compound over time was monitored by analytical methods such as LC-MS/MS to determine the apparent half-life.[1]

7.2. Tissue Distribution Study in Rats (Oral Administration)

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: A single oral dose of benzalkonium chloride (250 mg/kg) was administered.

  • Sample Collection: At 24 hours post-administration, blood and various tissues (kidney, lung, liver) were collected.

  • Sample Preparation: Tissues were homogenized and, along with blood samples, were processed for extraction of benzalkonium chloride.

  • Analysis: The concentration of benzalkonium chloride in the processed samples was quantified using high-performance liquid chromatography (HPLC) with solid-phase extraction.[1][8]

Visualizations

Diagram 1: Proposed Metabolic Pathway of Benzalkonium Chloride

metabolic_pathway BAC Benzalkonium Chloride (Parent Compound) omega_hydroxy ω-Hydroxy-BAC BAC->omega_hydroxy CYP-mediated ω-hydroxylation omega_minus_1_hydroxy (ω-1)-Hydroxy-BAC BAC->omega_minus_1_hydroxy CYP-mediated (ω-1)-hydroxylation carboxylic_acid ω-Carboxylic Acid-BAC omega_hydroxy->carboxylic_acid Further Oxidation diol (ω, ω-1)-Diol-BAC omega_minus_1_hydroxy->diol ketone (ω-1)-Ketone-BAC omega_minus_1_hydroxy->ketone

Caption: Proposed CYP-mediated metabolic pathway of benzalkonium chloride.

Diagram 2: Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

experimental_workflow animal_model Animal Model Selection (e.g., Rats) dosing Oral Administration of Test Compound animal_model->dosing sampling Time-course Blood & Tissue Sampling dosing->sampling analysis Bioanalytical Method (e.g., LC-MS/MS) sampling->analysis pk_parameters Pharmacokinetic Parameter Calculation analysis->pk_parameters

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Conclusion and Future Directions

The available preclinical data on benzalkonium chloride provides valuable insights into the likely pharmacokinetic behavior of related quaternary ammonium compounds. These studies suggest that while dermal absorption is low, oral absorption can lead to systemic distribution, particularly to the lungs and kidneys. Metabolism is primarily hepatic via CYP-mediated oxidation of the alkyl chain.

Crucially, this guide highlights the urgent need for dedicated preclinical ADME studies on this compound. Such studies are essential to accurately characterize its absorption, distribution, metabolism, and excretion, which will, in turn, enable a comprehensive assessment of its safety and efficacy. Future research should focus on conducting in vivo pharmacokinetic studies in relevant animal models using validated bioanalytical methods to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. Furthermore, in vitro studies using liver microsomes and hepatocytes from different species would elucidate the metabolic pathways and potential for drug-drug interactions.

References

benzoxonium chloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of benzoxonium chloride, a quaternary ammonium compound with significant antiseptic properties. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical characteristics, antimicrobial efficacy, and mechanism of action.

Chemical and Physical Properties

This compound, with the IUPAC name benzyldodecylbis(2-hydroxyethyl)ammonium chloride, is a well-documented antiseptic agent.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C23H42ClNO2[1][2][3][4]
Molecular Weight 400.0 g/mol [1][2]
CAS Number 19379-90-9[1]
Appearance White to off-white solid or crystalline powder
Solubility Soluble in water and various organic solvents

Antimicrobial Spectrum and Efficacy

This compound demonstrates broad-spectrum antimicrobial activity against a variety of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentrations required to inhibit growth and to kill the microorganisms, respectively.

MicroorganismMIC (mg/L)MBC (mg/L)Source
Staphylococcus aureus4045
Listeria monocytogenes3035
Bacillus cereus140160
Escherichia coli4045
Salmonella typhimuriumNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specified

Note: The data for S. aureus, L. monocytogenes, B. cereus, and E. coli are derived from studies on benzalkonium chloride, a closely related quaternary ammonium compound, due to the limited availability of specific quantitative data for this compound.

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action of this compound is the disruption of microbial cell membranes. The cationic headgroup of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_benzoxonium Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Benzoxonium Benzoxonium Chloride Disruption Membrane Disruption Benzoxonium->Disruption Interacts with Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

General mechanism of action of quaternary ammonium compounds.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are limited, research on the closely related compound, benzalkonium chloride, suggests potential pathways that may be affected in mammalian cells upon exposure. It is important to note that the following information is extrapolated and requires further specific investigation for this compound.

TGF-β1/Smad3 Signaling Pathway

Studies on benzalkonium chloride have indicated its potential to induce subconjunctival fibrosis through the activation of the TGF-β1/Smad3 signaling pathway. This pathway is crucial in tissue repair and fibrosis.

cluster_nucleus BAC Benzalkonium Chloride (potential analogue) TGFB1 TGF-β1 BAC->TGFB1 induces TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Fibrosis-related) Nucleus->Gene

Potential involvement of the TGF-β1/Smad3 pathway (extrapolated from benzalkonium chloride studies).
NLRP3 Inflammasome Activation

Benzalkonium chloride has also been shown to initiate pro-inflammatory responses through the activation of the NLRP3 inflammasome, a key component of the innate immune system.

cluster_cell BAC Benzalkonium Chloride (potential analogue) Cell Macrophage BAC->Cell activates IL1B IL-1β (secreted) NLRP3 NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves Inflammasome->Casp1 activates

Potential activation of the NLRP3 inflammasome (extrapolated from benzalkonium chloride studies).

Experimental Protocols

Synthesis of Benzoxonium-like Salts

A general two-step synthesis for benzoxonium-like salts involves the reaction of an appropriate N,N-bis(2-hydroxyethyl)-N-alkylamine with benzyl chloride.

Procedure:

  • A mixture of the N,N-bis(2-hydroxyethyl)-N-alkylamine (14 mmol) and benzyl chloride (28 mmol) is heated in a solvent-free reaction at 100 °C for 2 hours.

  • The reaction mixture is then allowed to stand at room temperature for 5 days.

  • The crude product is purified by crystallization, typically using a methanol/ethyl acetate mixture followed by a methanol/diethyl ether mixture, to yield the final white solid product.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be determined using standard microbroth dilution methods to ascertain the MIC and MBC values.

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.

Concluding Remarks

This compound is a potent quaternary ammonium antiseptic with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes, a characteristic shared with other compounds in its class. While detailed studies on its interaction with specific cellular signaling pathways are not as extensive as for its analogue, benzalkonium chloride, the available data strongly support its efficacy as a disinfectant. Further research into its specific biological interactions will be beneficial for expanding its therapeutic and industrial applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of benzoxonium chloride, a quaternary ammonium compound with significant antiseptic properties. The information compiled herein is intended to support research and development activities by providing structured data and detailed experimental protocols.

Physicochemical Properties of this compound

This compound, with the CAS number 19379-90-9, is a white to off-white solid crystalline powder. It is soluble in water and various organic solvents.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
IUPAC Name N-Benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride[2]
Synonyms Absonal, Bradophen, Cohortan, Beloran, Bialcol[3][4]
CAS Number 19379-90-9[1][3][4]
Molecular Formula C23H42ClNO2[3][]
Molecular Weight 400.04 g/mol [3][4][]
Appearance White to off-white solid or crystalline powder[1]
Solubility Soluble in water and various organic solvents[1]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor N,N-bis(2-hydroxyethyl)dodecylamine (also known as N-dodecyldiethanolamine). The second step is the quaternization of this tertiary amine with benzyl chloride to yield the final product.

This compound Synthesis cluster_precursor Step 1: Precursor Synthesis cluster_final Step 2: Quaternization Diethanolamine Diethanolamine Alkylation Alkylation Diethanolamine->Alkylation Dodecyl Halide Dodecyl Halide Dodecyl Halide->Alkylation N-Dodecyldiethanolamine N-Dodecyldiethanolamine Alkylation->N-Dodecyldiethanolamine Route A Dodecylamine Dodecylamine Ethoxylation Ethoxylation Dodecylamine->Ethoxylation Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation Ethoxylation->N-Dodecyldiethanolamine Route B Quaternization Reaction Quaternization Reaction N-Dodecyldiethanolamine->Quaternization Reaction Benzyl Chloride Benzyl Chloride Benzyl Chloride->Quaternization Reaction This compound This compound Quaternization Reaction->this compound

Caption: Synthetic pathways to this compound.

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)dodecylamine (Precursor)

There are two primary routes for the synthesis of this precursor:

  • Route A: Alkylation of Diethanolamine This method involves the N-alkylation of diethanolamine with a dodecyl halide, such as 1-bromododecane, through a bimolecular nucleophilic substitution (SN2) mechanism.[1]

    Protocol:

    • In a reaction vessel, dissolve diethanolamine in a suitable solvent like propan-2-ol.[6]

    • Add a dodecyl halide (e.g., 1-bromododecane) to the solution.

    • The reaction is typically carried out in an alkaline environment to neutralize the hydrohalic acid formed.

    • Heat the mixture under reflux for a specified period to ensure the completion of the reaction.

    • After cooling, the product can be isolated through standard workup procedures, which may include filtration, extraction, and purification by distillation or chromatography.

  • Route B: Ethoxylation of Dodecylamine This alternative route involves the reaction of dodecylamine with two equivalents of ethylene oxide.[1][7]

    Protocol:

    • Charge a reactor with dodecylamine.

    • Introduce ethylene oxide into the reactor. This reaction is often carried out without a catalyst for the initial addition of two moles of ethylene oxide.[8]

    • The reaction is exothermic and needs to be controlled by managing the temperature and the rate of ethylene oxide addition.

    • The reaction proceeds stepwise, first forming N-dodecyl-N-ethanolamine, which then reacts with a second molecule of ethylene oxide.[1]

    • The resulting N,N-bis(2-hydroxyethyl)dodecylamine is then purified.

Step 2: Synthesis of this compound (Quaternization)

This step involves the reaction of the tertiary amine precursor with benzyl chloride.

Protocol:

  • Dissolve N,N-bis(2-hydroxyethyl)dodecylamine in a suitable solvent such as n-propyl alcohol or ethanol.

  • Add an equimolar amount of benzyl chloride to the solution.

  • Reflux the reaction mixture for several hours (e.g., 6 hours) to facilitate the quaternization.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • The resulting crude product can be further dried and purified, for instance, by recrystallization.

Characterization of this compound

The characterization of this compound involves various analytical techniques to confirm its structure and purity.

Spectroscopic methods are essential for the structural elucidation of this compound.

TechniqueDescription
¹H NMR The proton NMR spectrum is used to identify the different types of protons in the molecule, such as those on the benzyl group, the dodecyl chain, and the hydroxyethyl groups. The chemical shifts and coupling patterns provide detailed structural information.[3]
IR Spectroscopy The infrared spectrum reveals the presence of characteristic functional groups. For this compound, key absorptions would include O-H stretching from the hydroxyl groups, C-H stretching from the alkyl and aromatic moieties, and C-N stretching.[3]
Mass Spectrometry Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3]

This compound is known for its potent antimicrobial effects. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) are key quantitative measures of its efficacy.

OrganismMIC (µg/mL)MBC (µg/mL)Exposure Time (min)
Gram-positive bacteria2-5Slightly higher than MIC1-2
Gram-negative bacteria16-48Slightly higher than MIC1-2
Candida albicans6-8Slightly higher than MIC1-2
K. pneumoniae (one strain)-10010

Data sourced from a study on the in vitro activity of this compound on selected buccopharyngeal pathogens.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

Characterization Workflow cluster_techniques Analytical Techniques cluster_bioassays Bioassays Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Purity Assessment Purity Assessment Purification->Purity Assessment e.g., HPLC, TLC Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation If pure Biological Activity Biological Activity Structural Elucidation->Biological Activity ¹H NMR ¹H NMR Structural Elucidation->¹H NMR IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry MIC Determination MIC Determination Biological Activity->MIC Determination MBC Determination MBC Determination Biological Activity->MBC Determination

Caption: Characterization workflow for this compound.

References

A Comprehensive Review of the Antimicrobial Spectrum of Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, a quaternary ammonium compound, is utilized as an antiseptic agent, primarily in the treatment of buccopharyngeal infections. Its broad-spectrum antimicrobial activity is a key attribute for its therapeutic efficacy. This technical guide provides a detailed literature review of the antimicrobial spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. For a broader context, comparative data for the closely related and more extensively studied compound, benzalkonium chloride, is also included.

Mechanism of Action

The primary mechanism of action of quaternary ammonium compounds like this compound involves the disruption of microbial cell membranes.[1] The cationic headgroup of the molecule is attracted to the negatively charged components of the microbial cell envelope.[2] This interaction leads to the following cascade of events:

  • Adsorption and Penetration: The this compound molecules adsorb to the cell surface and penetrate the cell wall.

  • Membrane Disruption: The lipophilic alkyl chain of the molecule intercalates into the lipid bilayer of the cytoplasmic membrane, disrupting its fluidity and integrity.[2]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as ions, nucleotides, and amino acids.

  • Enzyme Inhibition and Protein Denaturation: Disruption of the membrane-bound enzymes and denaturation of cellular proteins further contribute to the antimicrobial effect.

  • Cell Lysis and Death: The culmination of these events leads to cell lysis and death.

The following diagram illustrates the proposed mechanism of action:

cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular p1 Phospholipid Bilayer p1->p1 IC Intracellular Components (Ions, Nucleotides, etc.) p1->IC 5. Cell Lysis & Death p2 Membrane Proteins BOC This compound BOC->p1 1. Adsorption & Penetration BOC->p2 4. Protein Denaturation IC->BOC 3. Leakage

Figure 1: Proposed mechanism of action of this compound.

Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been demonstrated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary quantitative measures of antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Quantitative Data

The following table summarizes the available quantitative data for the antimicrobial activity of this compound.

Microorganism CategoryMIC (µg/mL)MBC (µg/mL)Reference
Gram-positive bacteria2 - 5Slightly higher than MIC[1]
Gram-negative bacteria16 - 48Slightly higher than MIC[1]
Klebsiella pneumoniae (one strain)-100 (10 min exposure)[1]
Candida albicans6 - 8Slightly higher than MIC[1]

Table 1: In Vitro Antimicrobial Activity of this compound [1]

Comparative Antimicrobial Spectrum of Benzalkonium Chloride

To provide a broader context, the following tables summarize the antimicrobial spectrum of the related quaternary ammonium compound, benzalkonium chloride, against a wider range of microorganisms.

Bacterial SpeciesMIC Range (mg/L)Reference
Porphyromonas gingivalis16[3]
Prevotella intermedia2[3]
Actinobacillus actinomycetemcomitans4[3]
Streptococcus mutans2[3]
Enterococcus faecalis4[3]

Table 2: MIC of Benzalkonium Chloride against Oral Pathogens [3]

Fungal SpeciesMIC Range (µL/mL)MFC Range (µL/mL)Reference
Aspergillus niger0.1 - 4.00.1 - 4.0
Aspergillus ochraceus0.1 - 4.00.1 - 4.0

Table 3: Antifungal Activity of Benzalkonium Chloride

Experimental Protocols

General Protocol for MIC and MBC Determination

The following workflow outlines the standard procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_agent Prepare Antimicrobial Agent (this compound) serial_dilution Perform Serial Dilutions of Agent in Microtiter Plate prep_agent->serial_dilution prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth) prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (Standardized to 0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from Clear Wells (from MIC plate) onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 24-48h subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% reduction in CFUs incubate_mbc->read_mbc

Figure 2: Generalized workflow for MIC and MBC determination.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Culture Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, and RPMI-1640 medium for fungi.

  • Microbial Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. MIC Determination (Broth Microdilution Method):

  • Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate culture medium.

  • Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (microorganism and medium, no antimicrobial) and negative (medium only) growth controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

3. MBC Determination:

  • A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

This compound demonstrates significant in vitro antimicrobial activity against a range of clinically relevant bacteria and fungi, particularly those associated with buccopharyngeal infections.[1] Its efficacy is more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. The mechanism of action, typical of quaternary ammonium compounds, involves the disruption of cell membrane integrity, leading to cell death. While the available quantitative data for this compound is limited to a single study, the extensive data on the related compound, benzalkonium chloride, provides a valuable framework for understanding its broader antimicrobial potential. Further research is warranted to expand the documented antimicrobial spectrum of this compound against a wider array of microorganisms, including viruses and resistant strains, and to elucidate the finer details of its interaction with microbial cells. The standardized methodologies outlined in this guide provide a basis for such future investigations, ensuring the generation of comparable and reproducible data.

References

Theoretical Models of Benzoxonium Chloride's Interaction with Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical models governing the interaction of benzoxonium chloride with cellular membranes. As a quaternary ammonium compound (QAC), this compound's primary mechanism of action involves the disruption of cell membrane integrity, a process that is critical to its antimicrobial and cytotoxic effects. Due to the limited availability of specific studies on this compound, this guide leverages data from its close structural and functional analog, benzalkonium chloride (BAC), to elucidate the core principles of its membrane interactions. The fundamental physicochemical properties shared by these QACs—a positively charged nitrogen head and a long hydrophobic alkyl chain—dictate a common mechanism of membrane disruption.

Core Theoretical Models of Membrane Interaction

The interaction of this compound with a cell membrane is not a single event but a multi-stage process that can be conceptualized through several theoretical models. These models describe the progression from initial contact to the ultimate loss of membrane integrity.

1. Electrostatic Adsorption and Accumulation Model: The initial interaction is governed by electrostatic forces.[1][2] The positively charged quaternary ammonium head of this compound is attracted to the net negative charge of the bacterial or eukaryotic cell membrane, which is rich in anionic components like phospholipids and teichoic acids.[2] This leads to the adsorption and accumulation of this compound molecules on the membrane surface.

2. Hydrophobic Intercalation Model: Following electrostatic binding, the long, nonpolar alkyl tail of the molecule inserts itself into the hydrophobic core of the lipid bilayer.[2] This intercalation is driven by hydrophobic interactions between the alkyl chain and the fatty acid chains of the membrane phospholipids. This step is critical for disrupting the ordered structure of the membrane.

3. Membrane Permeabilization and Disruption Model: The insertion of this compound molecules into the bilayer leads to a disorganization of the lipid packing. This disruption increases the permeability of the membrane, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids, which ultimately leads to cell death.[2] At higher concentrations, this can lead to the formation of pores or even the complete solubilization of the membrane, a process akin to a detergent effect.

4. Membrane Fluidity Alteration Model: The intercalation of amphiphilic molecules like this compound can alter the physical properties of the membrane, including its fluidity. Depending on the concentration and the specific lipid composition of the membrane, these molecules can either increase or decrease membrane fluidity, which in turn can affect the function of embedded membrane proteins.

The logical relationship between these models can be visualized as a sequential process:

G A This compound in Extracellular Space B Electrostatic Attraction to Negatively Charged Membrane A->B C Adsorption and Accumulation on Membrane Surface B->C D Hydrophobic Tail Insertion into Lipid Bilayer (Intercalation) C->D E Disruption of Lipid Packing D->E F Increased Membrane Permeability E->F G Leakage of Intracellular Components F->G H Cell Death G->H

Caption: Sequential models of this compound membrane interaction.

Quantitative Data on Membrane Interaction

The following tables summarize quantitative data obtained from studies on benzalkonium chloride (BAC), which serve as a proxy for this compound.

Table 1: Adsorptive Capacities of Benzalkonium Chloride on Various Filter Membranes [1]

Membrane TypeComposition CharacteristicsAdsorptive Capacity (µg/cm²)
Filter AHydrophilic, NonionicLow
Filter BHydrophilic, CationicLow
Filter CHydrophobic8.17 - 30.23
Filter DAnionic8.17 - 30.23

Data from a study on the adsorption of benzalkonium chloride by filter membranes, which provides insight into the electrostatic and hydrophobic forces at play.

Table 2: Inhibitory Concentrations (IC50) of Benzalkonium Chloride (BAC) against Human Organic Cation Transporters (hOCT) and Multidrug and Toxin Extrusion Proteins (hMATE) [3]

TransporterBAC Alkyl Chain LengthIC50 (µM)
hOCT1C8 - C140.83 - 25.8
hOCT2C8 - C140.83 - 25.8
hOCT3C8 - C140.83 - 25.8
hMATE1C8 - C140.83 - 25.8
hMATE2KC8 - C140.83 - 25.8

These values indicate the concentration of BAC required to inhibit 50% of the activity of membrane transport proteins, demonstrating a potent interaction with integral membrane components.

Table 3: Effect of Benzalkonium Chloride Concentration on Cell Viability and Lipid Film Integrity [4][5]

BAC ConcentrationEffect on SIRC Cell ViabilityEffect on A549/BEAS-2B CellsEffect on Lipid Monolayers
0.001% - 0.02%>50% decrease in viabilityDose-dependent diminishment of microvilliImpaired lipid spread, increased hysteresis, lipid displacement
2.5 µg/mL-Disruption of microvilli-
10 µg/mL-Significant decrease in Cdc6 protein levels-

This table provides a semi-quantitative overview of the concentration-dependent effects of BAC on cell structures and model membranes.

Signaling Pathway Induction by Membrane Damage

Membrane damage induced by agents like this compound is not merely a passive lytic event; it can trigger specific intracellular signaling cascades. Studies on BAC and cetylpyridinium chloride (CPC) have shown that the plasma membrane damage they cause can lead to G0/G1 cell cycle arrest.[5][6] This is mediated by a reduction in the levels of Cdc6, an essential regulator of DNA replication. The PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation, is implicated in this process, as it is known to influence Cdc6 expression and stability.

The proposed signaling pathway is as follows:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BZC This compound Damage Membrane Damage & Microvilli Disruption BZC->Damage PI3K PI3K Damage->PI3K Inhibition? Cdc6 Cdc6 Protein Damage->Cdc6 Reduction AKT AKT PI3K->AKT AKT->Cdc6 Stabilization Replication DNA Replication Cdc6->Replication Arrest G0/G1 Cell Cycle Arrest Cdc6->Arrest Leads to

Caption: Proposed signaling pathway linking membrane damage to cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on QAC-membrane interactions are outlined below.

Molecular Dynamics (MD) Simulations

This computational method models the interaction between this compound and a lipid bilayer at the atomic level.

  • System Setup:

    • A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC, to mimic a eukaryotic membrane, or a mixture including phosphatidylglycerol, PG, to mimic a bacterial membrane) is constructed and solvated with water molecules.

    • This compound molecules are placed in the solvent phase near the membrane surface.

    • Appropriate force fields (e.g., CHARMM36 for lipids and CGenFF for the drug-like molecule) are assigned to all atoms.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • A short equilibration phase is run with restraints on the heavy atoms of the lipids and the drug to allow the solvent to relax.

    • A production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of all atoms is calculated by integrating Newton's equations of motion.

  • Data Analysis:

    • The trajectory is analyzed to determine the position and orientation of this compound relative to the membrane over time.

    • Metrics such as the mean square displacement of lipids (to measure fluidity), membrane thickness, and area per lipid are calculated to quantify the effect of the molecule on membrane properties.

The workflow for a typical MD simulation is as follows:

G A System Setup: Define Lipid Bilayer, Solvent, and this compound B Assign Force Fields (e.g., CHARMM36) A->B C Energy Minimization B->C D System Equilibration (NVT, NPT ensembles) C->D E Production MD Run (ns to µs) D->E F Trajectory Analysis: - Molecule Position - Membrane Properties - Free Energy Calculations E->F G Interpretation of Interaction Mechanism F->G

References

Methodological & Application

Application Notes and Protocols: Benzoxonium Chloride Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Active Compound: Information regarding the specific laboratory preparation and detailed efficacy of benzoxonium chloride is limited in publicly available scientific literature. However, benzalkonium chloride (BAC) is a closely related and extensively studied quaternary ammonium compound with a similar mechanism of action and application profile as an antiseptic and disinfectant.[1][2][3] Therefore, these application notes will focus on benzalkonium chloride as a representative compound to provide researchers, scientists, and drug development professionals with robust and well-documented protocols and data. The principles and methodologies described herein are broadly applicable to similar quaternary ammonium compounds.

Introduction

Benzalkonium chloride (BAC) is a cationic surfactant and quaternary ammonium compound with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[4][5] It is widely used as an antiseptic, disinfectant, and preservative in pharmaceutical formulations, including ophthalmic, nasal, and parenteral products.[6][7] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential cellular contents and cell death.[1][3] Understanding its properties and proper preparation is critical for its effective and safe use in a laboratory setting.

Physicochemical Properties and Data

Proper handling and solution preparation require an understanding of the fundamental properties of benzalkonium chloride.

Table 1: Physicochemical Properties of Benzalkonium Chloride

Property Description Reference(s)
Appearance White or yellowish powder, gelatinous lumps, or viscous solution. [6][7]
Molecular Formula Variable (mixture of alkylbenzyldimethylammonium chlorides, e.g., C₂₂H₄₀ClN). [6][8]
Solubility Very soluble in water, ethanol, and acetone. [6][7][9]
Stability Stable over a wide pH and temperature range. Solutions can be sterilized by autoclaving. Hygroscopic and may be affected by light and metals. [6]

| Storage | Store in an airtight container, protected from light, in a cool, dry place. |[6] |

Biological Activity and Quantitative Data

Mechanism of Action

Benzalkonium chloride acts as a cationic surfactant. Its positively charged quaternary ammonium head group interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[1] The hydrophobic alkyl chain then penetrates the lipid bilayer, disrupting the membrane's structural integrity. This disruption increases membrane permeability, leading to the leakage of critical intracellular components like ions, enzymes, and nucleotides, ultimately resulting in cell lysis and death.[1] At higher concentrations, BAC can also denature proteins and inhibit essential enzymes.[1]

Recent studies have also indicated that BAC can induce pro-inflammatory responses by activating the NLRP3 inflammasome, leading to the secretion of cytokines like IL-1β.[10] Furthermore, in ocular applications, BAC has been shown to induce subconjunctival fibrosis through the activation of the TGF-β1/Smad3 signaling pathway.[11]

Antimicrobial Efficacy

BAC is effective against a wide range of microorganisms. Its efficacy is dependent on the length of its alkyl chain, with different homologs showing optimal activity against different microbial classes.[5]

Table 2: Summary of Antimicrobial Efficacy of Benzalkonium Chloride

Microbial Class Effective Concentrations & Notes Reference(s)
Gram-positive Bacteria Generally more susceptible than gram-negative bacteria. The C₁₄-homolog is particularly effective. [5][7]
Gram-negative Bacteria The C₁₆-homolog shows notable activity against this class. [5]
Fungi & Molds The C₁₂-homolog is most effective. [5]
General Disinfection A 20% BAC-based disinfectant achieved a >5 logarithmic reduction in E. coli, S. aureus, P. aeruginosa, and E. hirae after 1 minute of exposure. [12]

| Preservative Use | Used at 0.01%–0.02% w/v in ophthalmic preparations and 0.002%–0.02% w/v in nasal and otic formulations. |[6] |

Cytotoxicity Data

While an effective antimicrobial, BAC exhibits dose-dependent cytotoxicity to mammalian cells, a critical consideration in drug development and formulation.

Table 3: Summary of In Vitro Cytotoxicity Data for Benzalkonium Chloride

Cell Line Exposure Time Effective Toxic Concentration Observed Effect Reference(s)
Human Lung Epithelial (H358) 30 min IC₅₀: 7.1 µg/mL Decreased cell viability, cell membrane damage. [13]
Human Lung Epithelial (H358) 24 h IC₅₀: 1.5 µg/mL Decreased cell viability, predominantly apoptosis. [13]
Human Corneal Epithelial 24 h 0.01% Cell death, reduced microvilli, and compromised cell membranes. [14]
Human Bronchial Epithelial (BEAS-2B) 2 h 0.002% - 0.05% Dose-dependent DNA damage. Cell death observed at concentrations up to 0.01%. [15]

| Chang Conjunctival Cells | 15 min | 10⁻⁵% (0.00001%) | Significant increase in late apoptotic cell population. |[16] |

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Benzalkonium Chloride Aqueous Stock Solution

This protocol describes the preparation of a standard stock solution that can be used for subsequent dilutions.

  • Materials:

    • Benzalkonium chloride powder

    • High-purity sterile water (e.g., Water for Injection or equivalent)

    • Sterile glassware (volumetric flask, beaker)

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Accurately weigh 1.0 g of benzalkonium chloride powder using an analytical balance.

    • Transfer the powder to a beaker containing approximately 80 mL of sterile water.

    • Place a sterile magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the solution until the benzalkonium chloride is completely dissolved. BAC is very soluble in water, so this should occur readily.[6][7]

    • Carefully transfer the dissolved solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add sterile water to the flask until the volume reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogenous.

    • The solution can be sterilized by autoclaving.[6]

    • Store the stock solution in a tightly sealed, light-protected container at room temperature.[6]

Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments

This protocol details the serial dilution of the 1% stock solution to achieve concentrations for cytotoxicity or efficacy testing.

  • Materials:

    • 1% BAC stock solution (10 mg/mL)

    • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure (Example for preparing a 0.01% solution):

    • Perform a 1:100 dilution of the 1% stock solution.

    • Pipette 990 µL of sterile PBS or cell culture medium into a sterile tube.

    • Add 10 µL of the 1% BAC stock solution to the tube.

    • Vortex gently to mix. This yields a 0.01% (100 µg/mL) working solution.

    • Perform further serial dilutions as needed to achieve the desired final concentrations for your experiment (e.g., those listed in Table 3). Always use a fresh pipette tip for each dilution step.

Protocol 3: General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a framework for evaluating the cytotoxic effects of BAC on an adherent cell line.

  • Materials:

    • Cultured mammalian cells (e.g., H358, BEAS-2B)

    • 96-well cell culture plates

    • Complete cell culture medium

    • BAC working solutions (prepared in culture medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of BAC (e.g., from 0.1 µg/mL to 100 µg/mL). Include untreated cells as a negative control and a vehicle control (if applicable).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[13]

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Formazan Crystal Formation: Incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Diagrams and Workflows

G cluster_prep Solution Preparation cluster_exp Experimental Application weigh 1. Weigh BAC Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve qs 3. QS to Final Volume dissolve->qs sterilize 4. Sterilize (Autoclave) qs->sterilize stock 1% (w/v) Stock Solution sterilize->stock dilute 5. Prepare Working Dilutions stock->dilute treat 6. Treat Cells or Microbes dilute->treat assay 7. Perform Assay treat->assay analyze 8. Analyze Data assay->analyze G cluster_bac Benzalkonium Chloride (BAC) cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect bac Cationic Head (Positively Charged) membrane Lipid Bilayer (Negatively Charged Surface) bac->membrane 1. Electrostatic Attraction tail Hydrophobic Tail tail->membrane 2. Hydrophobic Interaction disruption Membrane Disruption & Permeability Increase membrane->disruption 3. Insertion & Disruption leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) disruption->leakage lysis Cell Lysis & Death leakage->lysis G cluster_membrane_receptors Cell Signaling Cascade cluster_nucleus Nuclear Events bac Benzalkonium Chloride (BAC) tgfbr TGF-β Receptor Complex (TGF-βR1/R2) bac->tgfbr Activates smad23 Smad2/3 tgfbr->smad23 Phosphorylates psmad23 P-Smad2/3 (Phosphorylated) smad23->psmad23 complex P-Smad2/3-Smad4 Complex psmad23->complex smad4 Smad4 smad4->complex translocation Nuclear Translocation complex->translocation genes Target Gene Expression (e.g., Collagen) translocation->genes fibrosis Subconjunctival Fibrosis genes->fibrosis

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of benzoxonium chloride, a quaternary ammonium compound known for its broad-spectrum activity. The following sections outline standardized methods for determining its bactericidal, fungicidal, and virucidal properties, along with data presentation guidelines and visualizations to aid in research and development.

Mechanism of Action

This compound, like other quaternary ammonium compounds, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged cationic headgroup of the molecule interacts with the negatively charged phospholipids in the cell membrane of bacteria, fungi, and the envelope of certain viruses. This interaction leads to a loss of membrane integrity, causing leakage of essential cellular components and ultimately resulting in cell death.

cluster_membrane Microbial Cell Membrane PL Phospholipids (- charge) BZC This compound (+ charge) Interaction Electrostatic Interaction BZC->Interaction attracts Interaction->PL binds to Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of this compound on microbial cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Incubator

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) after incubation.

  • MBC Determination: To determine the MBC, subculture 10-100 µL from each well that showed no visible growth onto a fresh agar plate. Incubate the agar plates under appropriate conditions.

  • MBC Interpretation: The MBC is the lowest concentration that shows no microbial growth on the subcultured agar plates.

start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of this compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (No Growth) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound solution at a predetermined concentration (e.g., 2x or 4x the MIC)

  • Test microorganism culture in the logarithmic growth phase

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Neutralizing solution (to inactivate the this compound)

  • Sterile agar plates

  • Incubator

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the logarithmic phase of growth.

  • Exposure: Add a specified volume of the microbial suspension to a flask containing the this compound solution at the desired concentration. Simultaneously, set up a control flask with the microorganism but without this compound.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from both the test and control flasks.

  • Neutralization: Immediately transfer the aliquot into a neutralizing solution to stop the action of the this compound.

  • Plating and Incubation: Perform serial dilutions of the neutralized samples and plate them onto appropriate agar. Incubate the plates.

  • Enumeration: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial count (time 0). A ≥ 3-log₁₀ reduction is generally considered bactericidal.

start Start prep_culture Prepare Log-Phase Culture start->prep_culture expose Expose Culture to this compound prep_culture->expose sample Sample at Time Intervals expose->sample neutralize Neutralize Antimicrobial Activity sample->neutralize plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU) incubate->count analyze Calculate Log Reduction count->analyze end End analyze->end

Caption: Workflow for a time-kill kinetic assay.

Quantitative Data

The following tables summarize the antimicrobial efficacy of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Buccopharyngeal Pathogens [1]

MicroorganismStrainMIC (µg/mL)MBC (µg/mL) for 1 minMBC (µg/mL) for 2 min
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923244
Streptococcus pyogenesClinical Isolate2.555
Streptococcus pneumoniaeClinical Isolate366
Corynebacterium diphtheriaeClinical Isolate51010
Gram-Negative Bacteria
Haemophilus influenzaeATCC 49247163232
Klebsiella pneumoniaeATCC 1388348100 (10 min)100 (10 min)
Pseudomonas aeruginosaATCC 2785348>100>100
Fungi
Candida albicansATCC 1023161212
Candida albicansClinical Isolate81616

Note: Data is derived from a study on buccopharyngeal pathogens and may not be representative of all strains.[1]

Antiviral and Antifungal Efficacy (Data from Benzalkonium Chloride as a proxy)

While specific quantitative data for the antiviral and broader antifungal spectrum of this compound is limited, data from the closely related compound benzalkonium chloride can provide an indication of its potential efficacy. It is important to note that these values are for benzalkonium chloride and should be confirmed with specific studies on this compound.

Table 2: Antiviral Activity of Benzalkonium Chloride against Adenovirus Types

Adenovirus TypeConcentration of Benzalkonium ChlorideLog₁₀ Reduction in Titer
Ad3, Ad5, Ad7a, Ad19/64, Ad370.1%≥ 3 (virucidal)
Ad4, Ad80.1%> 1 but < 3
Ad50.01%> 1
Ad50.005%> 1
Ad50.003%> 1

Table 3: Antifungal Activity of Benzalkonium Chloride against Aspergillus Species

Aspergillus SpeciesMIC (µg/mL)MFC (µg/mL)
A. nidulans0.03 - 0.150.075
A. ochraceus0.03 - 0.150.075
A. terreus0.03 - 0.150.075
A. parasiticus0.03 - 0.150.45

Standardized Testing Protocols

For regulatory purposes and to ensure comparability of data, standardized testing methods should be employed.

EN 1276 - Chemical disinfectants and antiseptics — Quantitative suspension test for the evaluation of bactericidal activity

This European standard specifies a method for testing the bactericidal activity of chemical disinfectants and antiseptics. Key aspects of the protocol include:

  • Test Organisms: A specific panel of bacteria is used, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae.

  • Interfering Substances: The test is performed under "clean" or "dirty" conditions, simulated by the addition of bovine albumin, to mimic real-world scenarios.

  • Performance Criteria: To pass the test, the product must demonstrate a ≥ 5 log₁₀ reduction in viable counts within a specified contact time.

ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

This guide from ASTM International provides a standardized method for conducting time-kill tests for antimicrobial agents. It outlines procedures for:

  • Preparation of microbial cultures.

  • Inoculation of the test substance.

  • Sampling at predetermined contact times.

  • Neutralization of the antimicrobial agent.

  • Enumeration of surviving microorganisms.

  • Calculation of log₁₀ and percent reductions.

These standardized protocols provide a framework for generating robust and reproducible data on the antimicrobial efficacy of this compound, which is crucial for product development, registration, and quality control.

References

Application Notes and Protocols: Benzoxonium Chloride as a Disinfectant in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A-P-N-20251107-01

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct data exists for the application of benzoxonium chloride as a cell culture disinfectant. The following information is primarily based on studies of the closely related and structurally similar quaternary ammonium compound, benzalkonium chloride (BAC). Researchers should adapt and validate these protocols for their specific cell lines and applications when using this compound.

Introduction

This compound is a quaternary ammonium compound with broad-spectrum antimicrobial properties. Its potential use as a disinfectant in cell culture laboratories aims to control contamination by bacteria, fungi, and enveloped viruses on surfaces and equipment. As a cationic surfactant, its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[1][2] While effective against a range of microorganisms, it is crucial to consider its potential cytotoxicity to mammalian cell cultures.

Mechanism of Action

The antimicrobial activity of this compound, like other quaternary ammonium compounds, is attributed to its cationic amphiphilic structure. The positively charged nitrogen atom interacts with the negatively charged phospholipids and proteins in the microbial cell membrane.[1] This interaction disrupts the membrane's integrity, leading to increased permeability and the loss of essential cellular components, ultimately resulting in cell lysis.[1][2]

Antimicrobial Spectrum

This compound is effective against a broad spectrum of microorganisms, including:

  • Gram-positive bacteria [3][4]

  • Gram-negative bacteria (though some may show higher resistance)[3][4]

  • Fungi [2][4]

  • Enveloped viruses [2]

It is important to note that bacterial spores are generally considered resistant to this compound.[4]

Cytotoxicity Data (Based on Benzalkonium Chloride Studies)

The primary concern with using any disinfectant in a cell culture setting is its potential toxicity to the cells being cultured. The following table summarizes cytotoxicity data for benzalkonium chloride (BAC) on various mammalian cell lines. This data should be used as a guideline to inform starting concentrations for validation studies with this compound.

Cell LineConcentration (% w/v)Exposure TimeObserved EffectReference
Human Respiratory Epithelial (BEAS-2B)0.002% - 0.05%2 hoursDose-dependent increase in DNA damage; cell death at concentrations up to 0.01%[5]
Human Conjunctival0.1% - 0.05%10 minutesImmediate cell lysis[6]
Human Conjunctival0.01%10 minutes100% delayed cell death within 24 hours (apoptosis)[6]
Human Conjunctival0.0001% - 0.005%10 minutesDose-dependent growth arrest and apoptotic cell death[6]
Human Lung Epithelial (H358)>10 µg/mL (~0.001%)30 minutesSignificant decrease in cell viability[7]
Human Lung Epithelial (H358)>4 µg/mL (~0.0004%)24 hours>80% cell death[7]
Human Alveolar Epithelial2 - 40 µg/mL24 hoursDose-dependent decrease in metabolic activity and cell membrane integrity[8]

Experimental Protocols

Protocol for Evaluating Disinfectant Efficacy (Surface Disinfection)

This protocol is adapted from standard surface challenge tests to validate the efficacy of a this compound solution for disinfecting laboratory surfaces.

Objective: To determine the effectiveness of a this compound solution in reducing microbial load on a representative laboratory surface.

Materials:

  • This compound solution (e.g., 0.1% in sterile distilled water)

  • Sterile test surfaces (e.g., stainless steel, glass, or plastic coupons)

  • Cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Sterile neutralizing broth (to inactivate the disinfectant)

  • Sterile swabs

  • Agar plates for microbial enumeration

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Test Surfaces: Aseptically apply a known volume (e.g., 10 µL) of the microbial suspension onto the center of each sterile test surface and allow it to dry in a biosafety cabinet. Prepare positive control surfaces that will not be treated with the disinfectant.

  • Disinfectant Application: Apply the this compound solution to the inoculated surfaces according to the intended use (e.g., spraying or wiping). Ensure the entire surface is wetted.

  • Contact Time: Allow the disinfectant to remain on the surface for a predetermined contact time (e.g., 1, 5, or 10 minutes).

  • Neutralization and Recovery: After the contact time, swab the surface thoroughly to recover any surviving microorganisms. Immediately place the swab into a tube containing sterile neutralizing broth.

  • Enumeration: Plate serial dilutions of the neutralized sample onto appropriate agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

  • Calculation: Count the number of colonies on the plates and calculate the log reduction in microbial count compared to the positive control. A 3-log reduction (99.9%) is generally considered effective.

Protocol for Assessing Cytotoxicity in a Cell Culture Model

This protocol outlines a method to determine the cytotoxic effects of residual this compound on a specific cell line.

Objective: To evaluate the concentration-dependent cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, Vero)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. The concentration range should be based on the data in Section 4, spanning below and above the expected cytotoxic levels.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 10 minutes, 30 minutes, or 24 hours).

  • Cell Viability Assessment: After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow_Disinfectant_Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate_surface Inoculate Test Surfaces prep_inoculum->inoculate_surface apply_disinfectant Apply Benzoxonium Chloride inoculate_surface->apply_disinfectant contact_time Specified Contact Time apply_disinfectant->contact_time neutralize Neutralize and Recover contact_time->neutralize plate_enumerate Plate and Enumerate neutralize->plate_enumerate calc_log_reduction Calculate Log Reduction plate_enumerate->calc_log_reduction

Caption: Workflow for evaluating disinfectant efficacy.

Signaling_Pathway_Cell_Death cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects BAC This compound (as a Quaternary Ammonium Compound) membrane_disruption Membrane Disruption BAC->membrane_disruption apoptosis Apoptosis (Low Concentrations) BAC->apoptosis Induces permeability_increase Increased Permeability membrane_disruption->permeability_increase leakage Leakage of Intracellular Contents permeability_increase->leakage necrosis Necrosis (High Concentrations) leakage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

References

Application of Benzoxonium Chloride in Dental Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoxonium chloride, a quaternary ammonium compound, is emerging as a significant antiseptic agent in dental research. Its broad-spectrum antimicrobial activity against oral pathogens, coupled with its potential applications in dental materials and treatments, makes it a compound of interest for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and visualizations to guide the exploration of this compound in a dental research context. While much of the available research has been conducted on the closely related compound benzalkonium chloride (BAC), the data presented here is considered highly relevant to the study of this compound due to their structural and functional similarities.

Mechanism of Action

The primary antimicrobial action of this compound is the disruption of microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[1] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, that are implicated in oral diseases.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its analogue, benzalkonium chloride, against key oral pathogens and its cytotoxic effects.

Table 1: Antimicrobial Efficacy of this compound against Oral Pathogens

MicroorganismTest CompoundMIC (µg/mL)MBC (µg/mL)Reference
Gram-positive bacteria (general)This compound2-5Slightly higher than MIC[2]
Gram-negative bacteria (general)This compound16-48Slightly higher than MIC[2]
Candida albicansThis compound6-8Slightly higher than MIC[2]
Klebsiella pneumoniaeThis compound-100 (after 10 min)[2]
Streptococcus agalactiaeBenzalkonium chlorideMIC90: 3.12 mg/L0.78 - 12.50 mg/L[3]

Table 2: Anti-Biofilm Activity of Benzalkonium Chloride

MicroorganismCompoundConcentrationBiofilm ReductionReference
Pseudomonas aeruginosa, Staphylococcus aureus, Enterobacter, AcinetobacterBenzalkonium chlorideMIC and 2xMICNo biofilm formation[4]
Foodborne PathogensBenzalkonium chloride (0.05% and 0.2%)10 minutesUp to 64% reduction in total biomass[5]

Table 3: Cytotoxicity of Benzalkonium Chloride

Cell LineCompoundConcentrationEffectReference
Human Respiratory Epithelial Cells (BEAS-2B)Benzalkonium chloride0.01%Nearly all cells died[6]
Human Meibomian Gland Epithelial CellsBenzalkonium chloride0.1 µg/mLCytotoxic effects observed[7]
Human Gingival CellsBenzalkonium chloride (in resin)1.75%, 2.5%, and 5%Most cells died[8]
Human Gingival CellsBenzalkonium chloride (in resin)0.25% and 0.75%No significant cytotoxic effect[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in a dental research setting.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for determining the MIC of this compound against oral bacteria such as Streptococcus mutans.

Materials:

  • This compound stock solution

  • Brain Heart Infusion (BHI) broth

  • 96-well microtiter plates

  • Streptococcus mutans culture

  • Spectrophotometer

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a fresh overnight culture of Streptococcus mutans in BHI broth.

  • Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh BHI broth.

  • Prepare serial two-fold dilutions of the this compound stock solution in BHI broth in a 96-well plate. The concentration range should be determined based on preliminary studies.

  • Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted this compound, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a spectrophotometer. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol outlines the procedure to quantify the effect of this compound on the biofilm formation of oral bacteria.[1][9]

Materials:

  • This compound

  • BHI broth supplemented with 1% sucrose

  • 96-well flat-bottom microtiter plates

  • Streptococcus mutans culture

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Grow an overnight culture of Streptococcus mutans in BHI broth.

  • Dilute the culture 1:100 in BHI broth supplemented with 1% sucrose.

  • Add 200 µL of the diluted culture to the wells of a 96-well plate.

  • To test for biofilm inhibition, add various concentrations of this compound to the wells at the time of inoculation.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells gently with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates its anti-biofilm activity.

Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to evaluate the cytotoxicity of this compound on human gingival fibroblasts (HGFs).[10][11]

Materials:

  • This compound

  • Human Gingival Fibroblasts (HGFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of this compound in serum-free DMEM.

  • Replace the medium in the wells with the prepared this compound solutions and incubate for the desired exposure time (e.g., 24 hours). Include a vehicle control (medium without this compound).

  • After the exposure period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle control.

Visualizations

The following diagrams, created using Graphviz, illustrate key concepts related to the application of this compound in dental research.

G cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer Membrane_Disruption Membrane_Disruption Phospholipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane_Proteins Membrane_Proteins->Membrane_Disruption Benzoxonium_Chloride Benzoxonium_Chloride Benzoxonium_Chloride->Phospholipid_Bilayer Binds to Benzoxonium_Chloride->Membrane_Proteins Interacts with Leakage Leakage Membrane_Disruption->Leakage Causes Cell_Death Cell_Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of this compound on bacterial cell membranes.

G Start Start Bacterial_Culture Prepare bacterial culture (e.g., S. mutans) Start->Bacterial_Culture Inoculation Inoculate 96-well plate Bacterial_Culture->Inoculation Treatment Add this compound (various concentrations) Inoculation->Treatment Incubation Incubate for 24-48h Treatment->Incubation Washing Wash to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize with Acetic Acid Staining->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement End End Measurement->End

Caption: Experimental workflow for the anti-biofilm activity assay.

G cluster_bacterial_communication Bacterial Communication (Quorum Sensing) Signal_Production Autoinducer Production (e.g., AI-2) Signal_Detection Signal Receptor (e.g., LuxS, ComE) Signal_Production->Signal_Detection Gene_Expression Virulence Gene Expression Signal_Detection->Gene_Expression Inhibition Inhibition of Biofilm & Virulence Gene_Expression->Inhibition Downregulation leads to Benzoxonium_Chloride Benzoxonium_Chloride Membrane_Stress Membrane_Stress Benzoxonium_Chloride->Membrane_Stress Induces Membrane_Stress->Signal_Production May interfere with Membrane_Stress->Signal_Detection May alter

References

Application Notes and Protocols for Benzoxonium Chloride and its Analogue, Benzalkonium Chloride, as Cationic Surfactants in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoxonium chloride and the closely related, extensively studied cationic surfactant, benzalkonium chloride (BKC), in various experimental settings. Due to the broader availability of detailed experimental data for benzalkonium chloride, it is often used as a representative model for quaternary ammonium cationic surfactants. This document will leverage the extensive data on BKC while incorporating specific comparative findings for this compound.

Introduction to Benzoxonium and Benzalkonium Chloride as Cationic Surfactants

This compound and benzalkonium chloride are quaternary ammonium compounds (QACs) that function as cationic surfactants.[1] Their amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic alkyl chain, allows them to interact with negatively charged surfaces, such as microbial cell membranes.[2][3] This interaction is fundamental to their broad applicability as antimicrobials, disinfectants, preservatives, and formulation excipients in pharmaceutical and research settings.[4][5][6]

The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane's integrity.[3] The cationic head of the surfactant binds to the negatively charged phospholipids and proteins in the cell membrane, while the lipophilic tail embeds into the lipid bilayer. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[7]

Physicochemical Properties and Critical Micelle Concentration (CMC)

The surfactant properties of these compounds are critical to their function. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.[8] Above the CMC, properties such as surface tension remain relatively constant. The addition of benzalkonium chloride to solutions has been shown to significantly reduce surface tension and contact angle, thereby improving wetting properties.[9]

Table 1: Physicochemical Properties of Benzalkonium Chloride

PropertyValueConditionsReference
Critical Micelle Concentration (CMC) 0.008%In 2.4% Sodium Hypochlorite[9]
4 mg/L[10]
Surface Tension Reduction 53.4%At CMC in Sodium Hypochlorite[9]
Contact Angle Reduction 51.2%At CMC in Sodium Hypochlorite[9]
Surface Tension 28.27 mN/m1 g/L at 19.7°C[11]

Applications in Experimental Research

Benzalkonium chloride is widely used as a positive control and test agent in antimicrobial efficacy testing (AET) due to its broad-spectrum activity against bacteria, fungi, and enveloped viruses.[5][12] Its effectiveness is concentration-dependent, with higher concentrations exhibiting bactericidal properties.[13]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride against Foodborne Pathogens

MicroorganismGram StainMIC (mg/L)MBC (mg/L)Reference
Listeria monocytogenesPositive3035[13]
Staphylococcus aureusPositive4045[13]
Bacillus cereusPositive140160[13]
Escherichia coliNegative4045[13]
Salmonella typhimuriumNegative--[13]
Pseudomonas aeruginosaNegative--[13]

Note: "-" indicates data not specified in the cited source.

A study on benzoxonium-like salts provided comparative data on their biocidal activity.

Table 3: Comparative Antimicrobial Activity of Benzoxonium-like Salts and Benzalkonium Chloride (BAC)

CompoundOrganismMIC (µg/mL) after 24hMBC (µg/mL) after 24hReference
Benzoxonium Analogue (C12) S. aureus24[1]
MRSA48[1]
E. coli3264[1]
Benzalkonium Chloride (BAC) S. aureus24[1]
MRSA24[1]
E. coli1632[1]

Benzalkonium chloride is a common excipient in pharmaceutical formulations, particularly in ophthalmic, nasal, and topical preparations, where it acts as a preservative to maintain sterility.[5][6] Its surfactant properties can also be leveraged to enhance drug penetration and delivery. However, its use requires a careful balance to minimize potential irritation.[12] In ophthalmic solutions, it is typically used at concentrations ranging from 0.001% to 0.025% w/w.[5]

The effect of benzalkonium chloride on biofilm formation is also a subject of study. While effective at high concentrations, sublethal concentrations have been shown to potentially stimulate biofilm formation in some bacterial species.[3] This highlights the importance of using appropriate concentrations in disinfection protocols.

Experimental Protocols

This protocol is adapted from standard microbiology procedures and can be applied to both benzoxonium and benzalkonium chloride.

Materials:

  • Test surfactant (this compound or Benzalkonium chloride)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Surfactant Dilutions: Prepare a stock solution of the test surfactant and create a series of two-fold dilutions in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the surfactant dilutions. Include a positive control (bacteria in MHB without surfactant) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of the surfactant that results in a ≥99.9% reduction in the initial bacterial inoculum.

This protocol utilizes the pendant drop method to measure the effect of the surfactant on surface tension.

Materials:

  • Test surfactant (this compound or Benzalkonium chloride)

  • Deionized water

  • Tensiometer with a pendant drop setup

  • Syringe with a needle

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of solutions of the test surfactant in deionized water at various concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Fill the syringe with the test solution.

    • Form a pendant drop at the tip of the needle.

    • The instrument's software will analyze the shape of the drop and calculate the surface tension based on the Young-Laplace equation.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.

Visualizations

antimicrobial_mechanism cluster_surfactant Cationic Surfactant (Benzoxonium/Benzalkonium Chloride) cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption & Cell Lysis Surfactant Positively Charged Head (Hydrophilic) Tail Hydrophobic Tail Membrane Negatively Charged Phospholipid Bilayer Surfactant->Membrane Electrostatic Interaction Tail->Membrane Hydrophobic Interaction Disruption Membrane Permeabilization Membrane->Disruption Disruption of Integrity Leakage Leakage of Cellular Contents Disruption->Leakage Lysis Cell Death Leakage->Lysis

Caption: Mechanism of antimicrobial action of cationic surfactants.

experimental_workflow_mic start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacteria prep_inoculum->inoculate prep_dilutions Prepare Surfactant Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

References

Application Note & Protocol: Quantitative Analysis of Benzoxonium Chloride using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of benzoxonium chloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. As a validated method for this compound is not widely available in published literature, this note proposes a method adapted from established and validated protocols for the structurally analogous compound, benzalkonium chloride. The proposed method is designed for researchers, scientists, and drug development professionals and includes a complete protocol for method validation in accordance with ICH guidelines.

Introduction

This compound, with the chemical name benzyldodecylbis(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound used as an antiseptic and disinfectant.[1][2][3] Accurate quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used technique for the analysis of quaternary ammonium compounds due to its high resolution, sensitivity, and specificity.

This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on the well-documented analysis of benzalkonium chloride, a compound that shares key structural features with this compound, notably the benzyl-ammonium moiety which allows for UV detection.[4] This document provides a starting point for method development and a rigorous framework for its validation.

Proposed HPLC Method

Principle

The proposed method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is proposed due to its versatility and successful application in separating cationic surfactants.[5] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent to ensure optimal retention and peak shape. Detection is achieved by monitoring the UV absorbance of the benzyl chromophore in the this compound molecule.

Chromatographic Conditions
ParameterProposed ValueJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of similar compounds.[5]
Mobile Phase Acetonitrile:0.05M Potassium dihydrogen phosphate buffer (pH 3.5) (60:40 v/v)A common mobile phase for quaternary ammonium compounds, providing good peak shape and resolution. The acidic pH suppresses the ionization of silanol groups on the stationary phase, reducing peak tailing.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 20 µLA standard injection volume for achieving good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 262 nmThe benzyl group in the this compound structure is expected to have a UV absorbance maximum around this wavelength, similar to benzalkonium chloride.[4]
Run Time 10 minutesSufficient for the elution of this compound and any potential impurities.

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile:0.05M KH2PO4 buffer (pH 3.5) (60:40 v/v))

  • Weigh 6.8 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water to make a 0.05M solution.

  • Adjust the pH of the buffer to 3.5 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared buffer.

  • Degas the mobile phase by sonication for 15 minutes before use.

3.1.2. Standard Stock Solution Preparation (1000 µg/mL of this compound)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

3.1.3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

3.1.4. Sample Preparation (Example for a liquid formulation)

  • Accurately measure a volume of the sample formulation equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Protocol

The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank, a placebo (formulation without the active ingredient), a standard solution, and the sample solution to show that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of this compound working standards (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Calculate the percentage recovery. The mean recovery should be within 98-102%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts using different equipment.

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the method parameters such as:

    • Mobile phase composition (e.g., ±2%)

    • pH of the buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±2 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • The system suitability parameters should remain within the acceptable limits for all variations.

Data Presentation

The following tables are templates for presenting the quantitative data obtained during method validation.

Table 1: Linearity Data (Illustrative Example)

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
10120500, 121000, 1208001207670.21
25301500, 302000, 3010003015000.16
50605000, 604000, 6060006050000.16
75910000, 912000, 9110009110000.11
1001215000, 1213000, 121700012150000.16
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data (Illustrative Example)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (n=3)Mean Recovery (%)%RSD
80%4039.8, 40.1, 39.999.750.38
100%5050.2, 49.9, 50.1100.130.30
120%6060.5, 60.1, 60.3100.500.33

Table 3: Precision Data (Illustrative Example)

Precision TypeConcentration (µg/mL)Measured Concentration (n=6)Mean%RSD
Repeatability 5050.1, 50.3, 49.8, 50.2, 49.9, 50.050.050.35
Intermediate Precision (Day 1, Analyst 1) 5050.2, 50.4, 49.9, 50.1, 50.3, 50.050.150.35
Intermediate Precision (Day 2, Analyst 2) 5049.8, 50.1, 49.9, 50.2, 49.7, 50.049.950.35

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation hplc_injection Inject Blank, Standards & Samples prep_std->hplc_injection prep_sample Sample Solution Preparation prep_sample->hplc_injection hplc_system->hplc_injection hplc_run Chromatographic Run hplc_injection->hplc_run data_acq Data Acquisition (Chromatograms) hplc_run->data_acq data_int Peak Integration & Area Measurement data_acq->data_int data_calc Concentration Calculation data_int->data_calc

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_workflow start Method Development (Proposed Method) specificity Specificity (No Interference?) start->specificity linearity Linearity (r² >= 0.999?) specificity->linearity accuracy Accuracy (Recovery 98-102%?) linearity->accuracy precision Precision (RSD <= 2%?) accuracy->precision lod_loq LOD & LOQ (Determine Sensitivity) precision->lod_loq robustness Robustness (Stable under variation?) lod_loq->robustness validated Method Validated robustness->validated

Caption: Logical workflow for the validation of the proposed HPLC method.

Conclusion

This application note provides a comprehensive proposed method and a detailed protocol for the quantitative analysis of this compound by HPLC. While this method is based on sound chromatographic principles and successful applications for analogous compounds, it is imperative that it undergoes a thorough in-house validation as outlined in this document before its application in a regulated environment. The provided framework for validation will ensure that the method is suitable for its intended use, yielding accurate and reliable results for the quantification of this compound in pharmaceutical formulations.

References

Application Notes and Protocols: Benzoxonium Chloride in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoxonium chloride in biofilm disruption assays. Detailed protocols for common experimental setups are provided, along with a summary of key quantitative data from recent studies. Visual diagrams illustrating the mechanism of action and experimental workflows are included to facilitate understanding and experimental design.

Introduction to this compound and Biofilms

This compound, a quaternary ammonium compound, is a cationic surfactant with broad-spectrum antimicrobial properties. It is widely used as a disinfectant and antiseptic in various clinical and industrial settings.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2]

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective matrix renders the embedded bacteria and fungi significantly more resistant to antimicrobial agents compared to their free-floating (planktonic) counterparts.[1][3] The study of biofilm disruption is crucial for developing effective strategies to combat persistent infections and contamination.

Mechanism of Action of this compound on Biofilms

This compound's efficacy against biofilms is concentration-dependent. At sufficient concentrations, it can inhibit biofilm formation and eradicate established biofilms. However, it is crucial to note that sub-inhibitory concentrations (sub-MIC) of this compound have been observed to paradoxically stimulate biofilm formation in some bacterial species.[1][4]

The primary mechanism involves the electrostatic interaction between the cationic this compound molecules and the negatively charged components of the bacterial cell surface and the EPS matrix. This interaction disrupts the integrity of the cell membrane and the biofilm structure.[2] In some bacteria, such as Pseudomonas aeruginosa, exposure to this compound can also modulate the expression of genes related to quorum sensing, motility, and efflux pumps, further influencing biofilm dynamics.[5][6]

Mechanism of this compound on Bacterial Biofilms cluster_0 This compound (Cationic Surfactant) cluster_1 Bacterial Biofilm cluster_2 Cellular Disruption BC Benzoxonium Chloride Biofilm Biofilm Matrix (EPS) BC->Biofilm Interaction with EPS Bacteria Bacterial Cells (Negative Surface Charge) BC->Bacteria Electrostatic Interaction Membrane Cell Membrane Disruption Bacteria->Membrane leads to Leakage Leakage of Intracellular Components Membrane->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound on Bacterial Biofilms.

Experimental Protocols for Biofilm Disruption Assays

The following are standard protocols used to assess the efficacy of this compound against microbial biofilms.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of this compound in a suitable growth medium (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB).

  • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.

Biofilm Formation (Inhibition) Assay using Crystal Violet Staining

This assay quantifies the ability of this compound to prevent biofilm formation.

Protocol:

  • In a 96-well microtiter plate, add a standardized bacterial suspension (e.g., 1% inoculum of an overnight culture) to a suitable growth medium.[3]

  • Add varying concentrations of this compound to the wells. Include untreated control wells.

  • Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.

  • Carefully decant the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.[7]

  • Air-dry the plate.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.[7]

  • Wash the wells again with PBS or water to remove excess stain.

  • Solubilize the bound crystal violet with 33% glacial acetic acid or ethanol.[3][7]

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[3] A reduction in absorbance in treated wells compared to the control indicates inhibition of biofilm formation.

Biofilm Eradication Assay (MBEC Determination)

This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC).

Protocol:

  • Grow biofilms in a 96-well plate as described in the biofilm formation assay (steps 1-3, without the addition of this compound).

  • After the incubation period, decant the planktonic cells and wash the wells to remove non-adherent bacteria.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for a defined contact time (e.g., 5, 15, 30, 60 minutes or 24 hours).[3]

  • After incubation, remove the this compound solution and wash the wells.

  • Quantify the remaining viable biofilm using one of the following methods:

    • Crystal Violet Staining: As described above, to measure the remaining biofilm biomass. The MBEC is the concentration at which there is a significant reduction in biomass compared to the untreated control.[3]

    • Metabolic Activity Assay (e.g., TTC or XTT): Add a metabolic indicator dye such as 2,3,5-triphenyltetrazolium chloride (TTC) or 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT).[8] Viable cells will reduce the dye, resulting in a color change that can be quantified spectrophotometrically. The MBEC is the concentration that results in a significant reduction in metabolic activity.

Biofilm Disruption Assay Workflow Start Start Inoculation Inoculate Microtiter Plate with Bacterial Suspension Start->Inoculation Incubation Incubate to Form Biofilm (24-48h) Inoculation->Incubation Washing1 Wash to Remove Planktonic Cells Incubation->Washing1 Treatment Add this compound (Varying Concentrations) Washing1->Treatment Incubation2 Incubate for Contact Time Treatment->Incubation2 Washing2 Wash to Remove Compound Incubation2->Washing2 Quantification Quantify Remaining Biofilm Washing2->Quantification CV Crystal Violet Staining (Biomass) Quantification->CV TTC TTC/XTT Assay (Metabolic Activity) Quantification->TTC End End CV->End TTC->End

Caption: Biofilm Disruption Assay Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data on the effect of this compound on various microbial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (mg/L)Reference
Pseudomonas aeruginosa64[5][6]
Pseudomonas aeruginosa140[1]
Staphylococcus aureus200[1]
Enterobacter sp.180[1]
Acinetobacter sp.170[1]

Table 2: Effect of this compound on Biofilm Formation

MicroorganismThis compound Concentration (mg/L)Effect on Biofilm FormationReference
Pseudomonas aeruginosa82.03-fold increase[5][6]
Pseudomonas aeruginosa162.43-fold increase[5][6]
Pseudomonas aeruginosa322.96-fold increase[5][6]
Pseudomonas aeruginosa642.56-fold increase[5][6]
Vibrio parahaemolyticus20082.1% reduction[8]
Acinetobacter baumannii1/4 and 1/2 MICInhibition[7]

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of this compound

MicroorganismContact TimeMBEC (ppm)Reference
Pseudomonas aeruginosa15 min>900[3]

Note: ppm (parts per million) is approximately equivalent to mg/L.

Logical Relationships in Experimental Design

When designing experiments to evaluate this compound's effect on biofilms, it is important to consider the interplay between several key factors.

Logical Relationships in Biofilm Disruption Assays Concentration This compound Concentration Outcome Assay Outcome (Inhibition/Eradication) Concentration->Outcome ContactTime Contact Time ContactTime->Outcome Microorganism Microorganism (Species, Strain) Microorganism->Outcome BiofilmAge Biofilm Age (e.g., 24h, 48h) BiofilmAge->Outcome GrowthConditions Growth Conditions (Medium, Temperature) GrowthConditions->Microorganism GrowthConditions->BiofilmAge

Caption: Logical Relationships in Biofilm Disruption Assays.

Key Considerations:

  • Concentration: As demonstrated, the concentration of this compound is a critical determinant of its effect, with sub-MIC levels potentially enhancing biofilm formation.

  • Contact Time: Longer exposure times generally lead to a greater reduction in biofilm viability.[3]

  • Microorganism: The susceptibility to this compound varies significantly between different bacterial and fungal species and even between strains of the same species.

  • Biofilm Age: Mature biofilms are typically more resistant to antimicrobial agents than newly formed biofilms.

  • Growth Conditions: The composition of the growth medium and the incubation temperature can influence biofilm formation and the efficacy of the disinfectant.

Conclusion

This compound is a potent antimicrobial agent with demonstrated activity against biofilms. However, its efficacy is influenced by a multitude of factors, and its potential to promote biofilm formation at sub-inhibitory concentrations necessitates careful consideration in both research and practical applications. The protocols and data presented here provide a framework for the systematic evaluation of this compound and other anti-biofilm agents. Further research is warranted to fully elucidate the complex interactions between this compound and microbial biofilms, particularly concerning the molecular mechanisms underlying the paradoxical stimulation of biofilm formation at low concentrations.

References

Application Notes and Protocols for Formulating Benzoxonium Chloride in Topical Antiseptic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the formulation and evaluation of benzoxonium chloride for topical antiseptic applications. The information is intended to support researchers and drug development professionals in designing and conducting preclinical studies.

Physicochemical Properties of this compound

This compound, N-benzyl,N-dodecyl-N,N-di(2-hydroxyethyl) ammonium chloride, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity.[1] Its physicochemical properties are crucial for formulation development.

PropertyValueReference
Appearance White or slightly yellowish, waxy solid or powder.[2]
Solubility Readily soluble in water, ethanol, and acetone. Slightly soluble in benzene and almost insoluble in ether.[2][3]
Stability Stable under normal storage conditions. Should be stored below 30°C in a dry place, protected from moisture and strong oxidizing agents.[4][5] When stored in closed containers, its stability is indefinite.[3][3][4][5]
pH of Aqueous Solution Neutral to slightly alkaline.[2]
Hygroscopicity Hygroscopic.[5]

Antimicrobial Mechanism of Action

This compound, as a cationic surfactant, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[6][7] The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a cascade of events that result in cell death.

Signaling Pathway of Antimicrobial Action

antimicrobial_pathway cluster_membrane Bacterial Cell Membrane Benzoxonium_Chloride This compound (Cationic) Membrane_Binding Binding to Negatively Charged Membrane Benzoxonium_Chloride->Membrane_Binding Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Binding->Membrane_Disruption Leakage Leakage of Cellular Contents (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of this compound.

Formulation Considerations

This compound is versatile and can be formulated into various topical preparations such as solutions, gels, creams, and ointments.[8][9]

Typical Concentration Range: For topical antiseptic use, concentrations typically range from 0.004% to 0.1%.[2][10] Higher concentrations can be caustic and may cause skin irritation.[2]

Excipient Compatibility:

  • Solvents: Water, ethanol, and propylene glycol are suitable solvents.

  • Gelling agents: Hydroxypropyl methylcellulose (HPMC), carbomers, and poloxamers can be used to achieve desired viscosity.

  • Emollients and Humectants: Glycerin, lanolin, and fatty alcohols can be included in cream and ointment formulations to improve skin feel and prevent drying.

  • Incompatibilities: Anionic surfactants and nitrates are incompatible with this compound.[11]

Experimental Protocols for Efficacy Evaluation

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant microbial strains.

Materials:

  • This compound stock solution

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using MHB.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

PathogenMIC (mg/L)MBC (mg/L)Reference
Listeria monocytogenes3035[12]
Staphylococcus aureus4045[12]
Escherichia coli4045[12]
Bacillus cereus140160[12]
In Vitro Biofilm Eradication Assay

Objective: To evaluate the efficacy of this compound in eradicating established microbial biofilms.

Materials:

  • This compound formulation

  • Biofilm-forming microbial strains

  • 96-well polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Protocol:

  • Biofilm Formation: Grow biofilms in the 96-well plates by inoculating with a microbial suspension and incubating for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment: Add different concentrations of the this compound formulation to the wells and incubate for a specified contact time (e.g., 5, 15, 30 minutes).

  • Staining: After treatment, wash the wells again and stain the remaining biofilm with crystal violet.

  • Quantification: Solubilize the bound crystal violet with ethanol and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

In Vivo Skin Disinfection Study

Objective: To assess the immediate and persistent antimicrobial activity of a this compound formulation on the skin of healthy volunteers.

Materials:

  • This compound topical formulation

  • Control antiseptic (e.g., 70% isopropyl alcohol)

  • Sterile sampling cylinders

  • Neutralizing broth

  • Agar plates

Protocol:

  • Subject Recruitment: Recruit healthy volunteers with no known skin conditions.

  • Baseline Sampling: Define test sites on the forearms. Take a baseline microbial count by scrubbing a defined area within a sterile cylinder with a neutralizing broth.

  • Product Application: Apply a standardized amount of the this compound formulation or control to the test sites and allow it to dry.

  • Post-Application Sampling: At specified time points (e.g., 1, 5, 10 minutes, and several hours later to assess persistence), sample the treated areas as described in the baseline step.

  • Microbial Enumeration: Plate the collected samples onto appropriate agar media, incubate, and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the log reduction in microbial counts from baseline for each time point and compare the efficacy of the this compound formulation to the control.

Experimental Workflow for In Vitro Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Formulation Prepare Benzoxonium Chloride Formulation MIC_MBC MIC/MBC Determination (Broth Dilution) Formulation->MIC_MBC Biofilm Biofilm Eradication Assay Formulation->Biofilm Inoculum Prepare Microbial Inoculum Inoculum->MIC_MBC Inoculum->Biofilm MIC_MBC_Results Determine MIC and MBC Values MIC_MBC->MIC_MBC_Results Biofilm_Results Quantify Biofilm Reduction Biofilm->Biofilm_Results

Caption: Workflow for in vitro antiseptic efficacy testing.

Bacterial Resistance Mechanisms

While this compound is an effective antiseptic, the potential for bacterial resistance exists, particularly with sublethal exposure.[13][14] Mechanisms of resistance to quaternary ammonium compounds include:

  • Efflux Pumps: Bacteria can actively pump the antiseptic out of the cell.[13][15]

  • Changes in Cell Membrane Composition: Alterations in the cell wall or membrane can reduce the binding of the cationic surfactant.[13]

  • Biofilm Formation: Bacteria within a biofilm matrix are often more tolerant to antiseptics.[13][16]

It is important to use appropriate concentrations and contact times to minimize the development of resistance.

Safety Considerations

This compound is generally considered safe for topical use at recommended concentrations.[17] However, concentrated solutions can be corrosive and cause skin and eye irritation.[2][5] In vivo studies have shown very low systemic absorption even with maximal use of consumer antiseptic wash products containing similar quaternary ammonium compounds.[18] It is essential to conduct thorough toxicological assessments for any new formulation.

References

Application Notes and Protocols for Studying Microbial Resistance Using Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: While the query specified benzoxonium chloride, the vast majority of published research on microbial resistance to quaternary ammonium compounds focuses on the closely related and widely used biocide, benzalkonium chloride (BAC) . The principles and methodologies described herein are largely applicable to other quaternary ammonium compounds, including this compound, due to their similar mechanisms of action. This document will primarily reference data and protocols related to benzalkonium chloride as a representative compound for this class of disinfectants.

Introduction

This compound is a quaternary ammonium compound (QAC) utilized as an antiseptic and disinfectant.[1] Like other QACs, such as benzalkonium chloride, it exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses by disrupting microbial cell membranes.[1][2][3][4] The primary mode of action involves the positively charged quaternary ammonium cation interacting with the negatively charged components of the microbial cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately cell death.[1][2]

The widespread use of this compound and other QACs in healthcare, food processing, and consumer products has raised concerns about the development of microbial resistance.[3][5][6] Exposure to sublethal concentrations of these biocides can select for resistant microbial populations, which may also exhibit cross-resistance to clinically relevant antibiotics.[5][6][7][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the mechanisms of microbial resistance to this compound and related compounds.

Mechanisms of Microbial Resistance to this compound

Microorganisms have evolved several mechanisms to tolerate and resist the antimicrobial effects of this compound and other QACs. These mechanisms can be intrinsic or acquired.

  • Efflux Pumps: The overexpression of multidrug resistance (MDR) efflux pumps is a primary mechanism of resistance.[3][5][6] These pumps actively transport QACs out of the bacterial cell, preventing them from reaching their target sites at effective concentrations.[3] For example, the overexpression of the mexCD-oprJ multidrug efflux pump genes has been observed in Pseudomonas aeruginosa upon exposure to subinhibitory concentrations of benzalkonium chloride.[5][6]

  • Biofilm Formation: Bacteria embedded within a biofilm matrix exhibit increased tolerance to antimicrobial agents, including this compound.[3][9] The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, limiting the penetration of the biocide.[9] Paradoxically, sublethal concentrations of benzalkonium chloride have been shown to stimulate biofilm formation in some bacteria.[9][10][11]

  • Cell Membrane and Wall Alterations: Modifications to the bacterial cell envelope can reduce the binding and uptake of QACs. This can include changes in the lipid composition or surface charge of the cell membrane.

  • Genetic Mutations: Spontaneous mutations in bacterial genes can lead to resistance. For instance, mutations in the pmrB gene in P. aeruginosa have been linked to increased tolerance to polymyxin B and other antibiotics following exposure to benzalkonium chloride.[5][6][12]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from studies on benzalkonium chloride, which can serve as a reference for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzalkonium Chloride against Various Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Pseudomonas aeruginosa64[10]
Staphylococcus aureus0.2 g/mL (mean)
Enterobacter spp.0.18 g/mL (mean)
Acinetobacter spp.0.17 g/mL (mean)
Listeria monocytogenes (sensitive strains)< 4[13]
Listeria monocytogenes (resistant strains)≥ 4[13]
Escherichia coli12[14]

Table 2: Effect of Sub-MIC Benzalkonium Chloride on Biofilm Formation

Bacterial SpeciesBAC ConcentrationFold Increase in Biofilm FormationReference
Pseudomonas aeruginosa8 mg/L2.03[10]
Pseudomonas aeruginosa16 mg/L2.43[10]
Pseudomonas aeruginosa32 mg/L2.96[10]
Pseudomonas aeruginosa64 mg/L (MIC)2.56[10]

Table 3: Cytotoxicity of Benzalkonium Chloride in Human Lung Epithelial (H358) Cells

Exposure TimeIC50 (µg/mL)Reference
30 minutes7.1[15]
24 hours1.5[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial microbial population (MBC).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile agar plates

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (at twice the desired highest concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without this compound), and well 12 will be a negative control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).[7] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot and spread it onto an agar plate.[16]

    • Incubate the plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration that results in no colony formation.[16]

Protocol 2: Time-Kill Curve Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial culture as described in the MIC protocol to a final concentration of approximately 1 x 10⁶ CFU/mL in multiple flasks.

  • Exposure to this compound:

    • Add this compound to the flasks at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without this compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL.

Protocol 3: Biofilm Formation and Eradication Assay

This protocol assesses the effect of this compound on the formation of biofilms and its ability to eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Procedure for Biofilm Formation Inhibition:

  • Inoculation and Exposure:

    • Prepare serial dilutions of this compound in the wells of a 96-well plate as described in the MIC protocol.

    • Add the bacterial inoculum (adjusted to ~1 x 10⁷ CFU/mL) to the wells.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Gently wash the wells twice with PBS to remove planktonic cells.

    • Air-dry the plate.

    • Stain the adherent biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes.

    • Wash the wells with water to remove excess stain and air-dry.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid.

    • Measure the absorbance at 570 nm using a plate reader.

Procedure for Eradication of Pre-formed Biofilm:

  • Biofilm Formation:

    • Add the bacterial inoculum to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Exposure to this compound:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Quantification of Remaining Biofilm:

    • Quantify the remaining biofilm using the crystal violet staining method described above.

Protocol 4: Induction of Resistance Study

This protocol is designed to investigate the potential for this compound to induce resistance in a bacterial population through repeated exposure to sublethal concentrations.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Growth medium

  • Sterile tubes or flasks

  • Incubator

Procedure:

  • Initial MIC Determination:

    • Determine the initial MIC of this compound for the bacterial strain of interest as described in Protocol 1.

  • Sublethal Exposure:

    • Inoculate the bacteria into a medium containing this compound at a sub-MIC concentration (e.g., 0.5x MIC).

    • Incubate until growth is observed.

  • Serial Passage:

    • Transfer an aliquot of the culture from the previous step into a fresh medium containing the same or a slightly higher concentration of this compound.

    • Repeat this process for a set number of passages or until a significant increase in the MIC is observed.

  • Periodic MIC Testing:

    • At regular intervals (e.g., every 5-10 passages), determine the MIC of the passaged culture to monitor for changes in susceptibility.

  • Stability of Resistance:

    • To determine if the acquired resistance is stable, culture the resistant strain in a this compound-free medium for several passages and then re-determine the MIC.

Protocol 5: Cytotoxicity Assay

This protocol assesses the toxicity of this compound to a mammalian cell line, which is a critical step in evaluating its safety for various applications.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., human lung epithelial cells H358[15] or BEAS-2B[17])

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., alamarBlue, CFDA-AM)[18][19]

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Exposure to this compound:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).[18][19]

  • Viability Assay (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength appropriate for the assay (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability versus the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound Resistance

cluster_0 Bacterial Cell BAC_ext Benzoxonium Chloride (extracellular) Membrane Cell Membrane BAC_ext->Membrane Interacts with BAC_int Benzoxonium Chloride (intracellular) BAC_ext->BAC_int Uptake Disruption Membrane Disruption Membrane->Disruption Efflux Efflux Pump (e.g., MexCD-OprJ) BAC_int->Efflux Target Intracellular Targets (Enzymes, DNA) BAC_int->Target Inhibits Mutation Gene Mutation (e.g., pmrB) BAC_int->Mutation Selects for Upregulation Efflux Pump Upregulation BAC_int->Upregulation Induces Efflux->BAC_ext Expels Death Cell Death Target->Death Disruption->Death Mutation->Membrane Alters properties Upregulation->Efflux Increases

Caption: Mechanisms of this compound action and bacterial resistance.

Diagram 2: Experimental Workflow for MIC/MBC Determination

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of Compound start->prep_dilutions inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Plates (37°C, 24-48h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Diagram 3: Logical Relationship of Biocide Exposure and Antibiotic Cross-Resistance

exposure Exposure to Sub-MIC This compound selection Selective Pressure exposure->selection resistance_mech Development of Resistance Mechanisms selection->resistance_mech efflux Efflux Pump Upregulation resistance_mech->efflux biofilm Increased Biofilm Formation resistance_mech->biofilm mutation Genetic Mutations resistance_mech->mutation biocide_res Increased Resistance to This compound efflux->biocide_res antibiotic_res Cross-Resistance to Antibiotics efflux->antibiotic_res biofilm->biocide_res mutation->biocide_res mutation->antibiotic_res

Caption: Relationship between biocide exposure and antibiotic cross-resistance.

References

Application Notes and Protocols for the Analytical Determination of Benzoxonium Chloride Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, a quaternary ammonium compound, is a widely utilized antiseptic and disinfectant in pharmaceutical formulations, personal care products, and industrial applications. Its primary function is as a preservative due to its broad-spectrum antimicrobial activity.[1] The concentration of this compound in these products is critical to ensure both efficacy and safety, as excessive levels can lead to irritation and other adverse effects. Consequently, robust and validated analytical methods are imperative for the accurate quantification of this compound residues in various matrices, including pharmaceutical preparations, environmental samples, and on manufacturing equipment surfaces.[2]

This document provides detailed application notes and experimental protocols for the determination of this compound residues using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques have been successfully employed for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method, often utilizing a reverse-phase column with UV detection.[1] Gas Chromatography (GC) offers an alternative, particularly for identifying different homologues of the compound.[3] UV-Visible Spectrophotometry provides a simpler and more accessible method, often based on the formation of a colored complex.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various analytical methods used in the determination of this compound, providing a comparative overview of their performance characteristics.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
HPLC-UV Disinfectant80–120 µg/mL--98.4–101.7[8][9]
HPLC-UV Cosmetic5–1000 µg/mL1 µg/mL-90[10]
HPLC-UV Ophthalmic Solutions----[11]
UHPLC-UV Drug Formulation0.025–0.075 mg/mL--99–103[12]
HPCE-UV -0.025–0.8 mg/mL---[13]
GC-FID Disinfectant80–120 µg/mL--98.4–101.7[8][9]
Spectrophotometry (TCNQ) Dosage Forms0.5–8 µg/mL---[4][6]
Spectrophotometry (DDQ) Dosage Forms1–8 µg/mL---[4][6]
Spectrophotometry (BCG) Pharmaceutical Formulationup to 145 µg/mL2.38 µg/mL7.2 µg/mL≥95.5[5][7]
UV-Spectrophotometry Disinfectant400–600 µg/mL--98.4–101.7[8][9]
LC-MS/MS Soil-0.3–3.6 µg/kg (as LOQ)-90.1–112[14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a generalized procedure based on common practices for the analysis of this compound in pharmaceutical formulations.[1][8][11][12]

Objective: To quantify the amount of this compound in a given sample using HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium phosphate or Triethylamine[8][12]

  • Phosphoric acid or other suitable acid for pH adjustment

  • Purified water

  • This compound reference standard

  • Sample containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase containing a buffer, for example, 10 mM ammonium phosphate, with the pH adjusted to 3.3.[12]

    • The organic mobile phase can be a mixture of methanol and acetonitrile (e.g., 85:15 v/v).[12]

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and methanol, 50:50 v/v) to prepare a stock solution of known concentration.[12]

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dilute the sample with a suitable solvent to bring the this compound concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm[8]

    • Mobile Phase: Gradient or isocratic elution with a mixture of the prepared aqueous and organic phases. A typical gradient might start with a higher proportion of the aqueous phase.[12][15]

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30°C[8]

    • Detection Wavelength: 214 nm or 268 nm[8][12]

    • Injection Volume: 10 µL[8]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC-FID) Method

This protocol outlines a general procedure for the analysis of this compound in a disinfectant sample.[3][8]

Objective: To determine the concentration of this compound using Gas Chromatography with a Flame Ionization Detector (FID).

Materials:

  • Gas chromatograph with FID

  • Capillary column (e.g., ZB-WAX plus, 30 m x 0.25 mm, 0.25 µm film thickness)[8]

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Sample containing this compound

  • Suitable solvent for dilution (e.g., methanol)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Create a series of working standards by diluting the stock solution to achieve concentrations within the linear range of the instrument (e.g., 80-120 µg/mL).[8]

  • Sample Preparation:

    • Dilute the sample with the chosen solvent to bring the this compound concentration into the working range of the standards.

  • GC Conditions:

    • Column: ZB-WAX plus, 30 m x 0.25 mm, 0.25 µm[8]

    • Injector Temperature: 250°C[8]

    • Detector Temperature: 250°C[8]

    • Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature and ramping up to 200°C.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.6 mL/min).[8]

    • Injection Volume: 1 µL[8]

    • Split Ratio: 1:100[8]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared sample solutions.

    • The this compound will pyrolyze in the hot injector to form tertiary amines, which are then separated on the column.[3]

    • Quantify the this compound concentration in the sample based on the peak areas of the resulting pyrolysis products relative to the calibration curve.

UV-Visible Spectrophotometry Method

This protocol is based on the formation of a colored ion-pair complex between this compound and an indicator dye.[5][7]

Objective: To determine the concentration of this compound by measuring the absorbance of a colored complex.

Materials:

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

  • Bromocresol green (BCG) indicator solution[5][7]

  • Buffer solution (e.g., phosphate buffer) to maintain the required pH[5][7]

  • Organic solvent for extraction (e.g., chloroform)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the BCG indicator.

    • Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., pH 8.5).[5]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in purified water.

    • To a series of separating funnels, add a known volume of each standard solution.

    • Add a specific volume of the buffer solution and the BCG indicator solution.

    • Add a precise volume of an organic solvent (e.g., chloroform) and shake vigorously to extract the colored ion-pair complex into the organic layer.

    • Allow the layers to separate and collect the organic layer.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorption for the complex.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Dilute the sample with purified water to an appropriate concentration.

    • Treat the diluted sample in the same manner as the standards described in the previous step.

  • Analysis:

    • Measure the absorbance of the prepared sample solution.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification

Caption: Workflow for this compound Analysis by HPLC.

Experimental Workflow for GC Analysis of this compound

GC_Workflow StandardPrep Standard Solution Preparation Injection GC Injection & Pyrolysis StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification

Caption: Workflow for this compound Analysis by GC.

Experimental Workflow for Spectrophotometric Analysis of this compound

Spectro_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Complexation Ion-Pair Complex Formation StandardPrep->Complexation SamplePrep Sample Preparation SamplePrep->Complexation Extraction Solvent Extraction Complexation->Extraction Measurement Absorbance Measurement Extraction->Measurement Calibration Calibration Curve Generation Measurement->Calibration Quantification Quantification Measurement->Quantification Calibration->Quantification

Caption: Workflow for Spectrophotometric Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Benzoxonium Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of benzoxonium chloride in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

Aqueous solutions of quaternary ammonium compounds like this compound are generally stable across a wide range of pH and temperatures. They can often be sterilized by autoclaving without significant loss of effectiveness. However, it is crucial to consider formulation-specific factors that can influence stability.

Q2: What factors can negatively impact the stability of this compound solutions?

Several factors can affect the stability of this compound in aqueous formulations:

  • Light Exposure: Like many chemical compounds, prolonged exposure to light may affect the stability of this compound.[1]

  • Air Exposure: Interaction with air could potentially lead to oxidative degradation over time.[1]

  • Incompatible Excipients: this compound is a cationic surfactant and can interact with anionic and certain nonionic surfactants, leading to precipitation or loss of antimicrobial activity.[2] It is also incompatible with nitrates.

  • Container Material: Storage in certain plastic containers, such as those made of polyvinyl chloride (PVC) or polyurethane foam, may result in a loss of antimicrobial activity due to adsorption or leaching.[1][2]

Q3: How does pH affect the stability and activity of this compound solutions?

While generally stable over a broad pH range, the antimicrobial activity of this compound solutions can be influenced by pH. Its inhibitory activity often increases with higher pH, with antimicrobial effects observed between pH 4 and 10.[1] For optimal performance, the pH should be maintained from neutral to slightly alkaline.[3][4]

Q4: Can temperature fluctuations affect my this compound solution?

This compound solutions are stable over a wide temperature range.[2] However, high temperatures can potentially accelerate degradation. For long-term storage, it is advisable to keep solutions in a cool, dry place, ideally below 30°C (86°F).[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Antimicrobial Efficacy Interaction with Incompatible Excipients: The formulation may contain anionic surfactants, nitrates, or high concentrations of nonionic surfactants.Review the formulation for any incompatible ingredients. Consider reformulating with compatible excipients.
Adsorption to Container: The solution may be stored in a container made of incompatible materials like PVC or polyurethane foam.[1][2]Transfer the solution to a container made of a more inert material, such as glass or high-density polyethylene (HDPE).
Incorrect pH: The pH of the solution may be outside the optimal range for antimicrobial activity.[1]Measure the pH of the solution and adjust it to a neutral or slightly alkaline range if necessary.
Precipitation or Cloudiness in the Solution Interaction with Anionic Compounds: The presence of anionic compounds in the formulation or introduced during the experiment can cause precipitation.Identify and remove the source of anionic compounds. Ensure all glassware and equipment are thoroughly cleaned.
High Concentration in a Complex Medium: At higher concentrations, this compound may form aggregates or precipitate, especially in the presence of other formulation components.[6]Consider diluting the solution or reformulating to improve solubility.
Discoloration of the Solution Light Exposure: Prolonged exposure to UV or ambient light can lead to photodegradation and discoloration.[1]Store the solution in opaque or amber-colored containers to protect it from light.[5]
Interaction with Metals: Contact with certain metals may catalyze degradation reactions.[1]Avoid contact with reactive metals. Use glass or inert plastic containers and utensils.

Experimental Protocols

Stability-Indicating HPLC Method for Quantification of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately determining the concentration of this compound and detecting any degradation products.

Chromatographic Conditions (Example):

  • Column: A C18 or cyano (CN) column is often suitable. For example, a CN column (250 mm, 4.6 mm i.d., 5 µm).[7][8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 5.5; 0.05 M) in a ratio of approximately 70:30 (v/v) can be effective.[7][8]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/minute.[7][9]

  • Detection: UV detection at a wavelength of around 210 nm is commonly used.[7][9]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[7][9]

Forced Degradation Study Protocol

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. This involves subjecting the this compound solution to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 1M HCl) and heat (e.g., at 80°C for 2 hours). Neutralize the solution before analysis.[9]

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 1M NaOH) and heat (e.g., at 80°C for 2 hours). Neutralize the solution before analysis.[9]

  • Oxidative Degradation: Expose the sample solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and heat if necessary.

  • Thermal Degradation: Heat the sample solution (e.g., at 70°C for 4 hours) in a water bath.[7]

  • Photodegradation: Expose the sample solution to a light source (e.g., UV lamp) for a defined period.

Visualizing Stability Concepts

Troubleshooting Logic for Loss of Efficacy

start Start: Loss of Antimicrobial Efficacy Observed check_formulation Review Formulation for Incompatibilities (e.g., anionic surfactants, nitrates) start->check_formulation incompatible Incompatible Excipients Found? check_formulation->incompatible reformulate Action: Reformulate with Compatible Excipients incompatible->reformulate Yes check_container Examine Storage Container Material incompatible->check_container No end Problem Resolved reformulate->end is_pvc Is Container PVC or Polyurethane? check_container->is_pvc change_container Action: Transfer to Glass or HDPE Container is_pvc->change_container Yes check_ph Measure pH of the Solution is_pvc->check_ph No change_container->end ph_optimal Is pH in Optimal Range (Neutral to Alkaline)? check_ph->ph_optimal adjust_ph Action: Adjust pH to Optimal Range ph_optimal->adjust_ph No ph_optimal->end Yes adjust_ph->end

Caption: Troubleshooting workflow for addressing loss of this compound efficacy.

General Degradation Pathway for Quaternary Ammonium Compounds

parent This compound (Parent Compound) dealkylation Dealkylation / Debenzylation parent->dealkylation Initial Step demethylation Demethylation parent->demethylation oxidation Oxidation of Alkyl Chain (ω- and β-oxidation) parent->oxidation intermediates Formation of Smaller Amine and Aldehyde/ Carboxylic Acid Intermediates dealkylation->intermediates demethylation->intermediates oxidation->intermediates mineralization Mineralization to CO2, H2O, NH3 intermediates->mineralization Final Step

References

troubleshooting benzoxonium chloride precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxonium chloride. The information is designed to help you overcome common challenges, particularly precipitation issues when preparing solutions in various buffer systems.

Troubleshooting Guide: this compound Precipitation in Buffers

Encountering precipitation when dissolving this compound can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My this compound is precipitating out of my buffer solution. What should I do?

Answer: Precipitation of this compound in buffer solutions is often due to interactions between the cationic this compound molecule and anionic components of the buffer, or due to suboptimal solution conditions. Follow the troubleshooting workflow below to identify the potential cause and find a solution.

Troubleshooting_Workflow start Precipitation Observed check_buffer Step 1: Check Buffer Composition Is your buffer anionic (e.g., Phosphate, Citrate)? start->check_buffer anionic_buffer Potential Issue: Incompatibility between cationic This compound and anionic buffer ions. check_buffer->anionic_buffer Yes check_ph Step 2: Evaluate Solution pH Is the buffer pH acidic (<6) or strongly alkaline (>8)? check_buffer->check_ph No solution_anionic Solution: 1. Switch to a non-anionic buffer (e.g., TRIS, HEPES). 2. If buffer cannot be changed, proceed to Step 2. anionic_buffer->solution_anionic end Precipitation Resolved solution_anionic->end ph_issue Potential Issue: This compound is most stable in neutral to slightly alkaline conditions. check_ph->ph_issue Yes check_concentration Step 3: Assess Concentration Are you working with a high concentration of this compound? check_ph->check_concentration No solution_ph Solution: Adjust the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-7.5) and re-test solubility. ph_issue->solution_ph solution_ph->end concentration_issue Potential Issue: Higher concentrations are more prone to aggregation and precipitation. check_concentration->concentration_issue Yes check_temp Step 4: Consider Temperature Was the solution prepared or stored at a low temperature? check_concentration->check_temp No solution_concentration Solution: 1. Prepare a more dilute solution. 2. Prepare a concentrated stock in water or ethanol and dilute into the buffer. concentration_issue->solution_concentration solution_concentration->end temp_issue Potential Issue: Low temperatures can decrease solubility and cause gelling or precipitation. check_temp->temp_issue Yes check_temp->end No solution_temp Solution: Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. temp_issue->solution_temp solution_temp->end

Figure 1. Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in research?

This compound is a quaternary ammonium compound that belongs to the class of cationic surfactants.[1] It is utilized in research and pharmaceutical applications for its potent antimicrobial and antiseptic properties. Its mechanism of action involves disrupting the cell membranes of microorganisms.

2. In which solvents is this compound soluble?

This compound is generally described as being very soluble in water and lower alcohols such as ethanol.[2][3] It is also soluble in acetone.[2]

3. Are there specific buffers that are known to be incompatible with this compound?

While specific quantitative solubility data for this compound in various buffers is limited, general principles for cationic surfactants suggest incompatibility with anionic compounds. Therefore, precipitation is more likely to occur in anionic buffers such as:

  • Phosphate buffers (e.g., PBS): The phosphate anions can interact with the cationic this compound.

  • Citrate buffers: Citrate is also an anionic species that can lead to the formation of insoluble salts with quaternary ammonium compounds.

Studies on the related compound, benzalkonium chloride, have shown reduced antimicrobial activity in the presence of citrate and phosphate buffers, suggesting an interaction that could potentially lead to precipitation under certain conditions.

4. What is the optimal pH for preparing this compound solutions?

Aqueous solutions of similar quaternary ammonium compounds are most stable in a neutral to slightly alkaline pH range.[2] For optimal solubility and stability, it is recommended to prepare solutions with a pH between 7.0 and 7.5. Highly acidic or strongly alkaline conditions may promote precipitation.

5. How does temperature affect the solubility of this compound?

Generally, increasing the temperature will increase the solubility of this compound. If you are experiencing precipitation, gentle warming of the solution may help to redissolve the compound. Conversely, storage at low temperatures may cause the solution to become cloudy or form a precipitate.

6. Can I prepare a concentrated stock solution of this compound?

Yes, preparing a concentrated stock solution in a solvent in which this compound is highly soluble, such as deionized water or ethanol, is a good practice. This stock solution can then be diluted to the final working concentration in your buffer of choice. This method can often prevent precipitation that might occur when trying to dissolve the solid compound directly into a buffer that has a lower solubilizing capacity.

7. How can I enhance the dissolution of this compound in my buffer?

If you are still facing issues with dissolution, consider the following techniques:

  • Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.

  • Stirring: Ensure adequate agitation when adding the this compound to the buffer.

  • Incremental Addition: Add the this compound powder slowly to the buffer while stirring to prevent the formation of clumps.

Data Summary

The following table summarizes the key factors influencing the solubility of this compound based on the properties of similar quaternary ammonium compounds.

ParameterRecommendation/ObservationPotential Impact on Solubility
Buffer Type Prefer non-anionic buffers (e.g., TRIS, HEPES).Anionic buffers (phosphate, citrate) can interact with cationic this compound, leading to precipitation.
pH Maintain a neutral to slightly alkaline pH (7.0-7.5).Acidic or strongly alkaline conditions may reduce solubility.
Concentration Use the lowest effective concentration.Higher concentrations are more prone to precipitation.
Temperature Prepare and store at room temperature or slightly warmer.Low temperatures can cause gelling or precipitation.
Solvent Highly soluble in water and ethanol.These are good choices for preparing concentrated stock solutions.

Experimental Protocols

Protocol for Preparing a this compound Solution in a Non-Anionic Buffer (e.g., TRIS)

This protocol describes a general method for preparing a solution of this compound in a buffer less likely to cause precipitation.

Protocol_Workflow start Start: Prepare this compound Solution prep_buffer 1. Prepare TRIS buffer at the desired molarity and pH (e.g., 50 mM, pH 7.4). start->prep_buffer weigh_bzc 2. Accurately weigh the required amount of this compound powder. prep_buffer->weigh_bzc add_bzc 3. Slowly add the this compound powder to the TRIS buffer with continuous stirring. weigh_bzc->add_bzc dissolve 4. If dissolution is slow, gently warm the solution to 37°C and/or sonicate for 5-10 minutes. add_bzc->dissolve check_clarity 5. Visually inspect the solution for any signs of precipitation or cloudiness. dissolve->check_clarity filter_sterilize 6. If required, filter-sterilize the solution using a 0.22 µm filter. check_clarity->filter_sterilize end End: Solution Ready for Use filter_sterilize->end

Figure 2. Experimental workflow for preparing a this compound solution.

Methodology:

  • Prepare the Buffer: Prepare the desired volume of TRIS buffer at the target concentration and pH. For example, to prepare 100 mL of 50 mM TRIS buffer at pH 7.4.

  • Weigh this compound: Based on your target final concentration, calculate and weigh the appropriate amount of this compound powder.

  • Dissolution: While stirring the TRIS buffer, slowly add the weighed this compound. Continue stirring until the powder is fully dissolved.

  • Aid Dissolution (if necessary): If the compound does not dissolve readily, the container can be placed in a water bath at approximately 37°C. Sonication for 5-10 minutes can also be effective.

  • Final Inspection: Once the solution appears clear and homogenous, visually inspect it against a dark background to ensure no particulate matter is present.

  • Sterilization (Optional): If a sterile solution is required, pass it through a 0.22 µm syringe filter. Ensure the filter material is compatible with quaternary ammonium compounds.

References

Technical Support Center: Minimizing Benzoxonium Chloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from benzoxonium chloride in biochemical assays. Given the structural and functional similarities, information on benzalkonium chloride (BAC), a closely related and more extensively studied quaternary ammonium compound, is used as a proxy where specific data for this compound is unavailable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my biochemical assays?

This compound is a quaternary ammonium salt with disinfectant and antiseptic properties.[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, allows it to interact with and disrupt cell membranes, which is the basis of its antimicrobial activity.[1] This same property causes interference in biochemical assays by:

  • Protein Denaturation: Disrupting the three-dimensional structure of proteins, including enzymes and antibodies, leading to loss of function.

  • Interaction with Assay Reagents: Binding to dyes, substrates, or other components of the assay, leading to false positive or negative results. For instance, it can interfere with colorimetric protein assays.[2]

  • Membrane Disruption in Cell-Based Assays: Causing cell lysis and leakage of intracellular components, which can interfere with cytotoxicity and metabolic assays.[3][4]

Q2: Which types of assays are most susceptible to interference from this compound?

Based on data from the closely related benzalkonium chloride, the following assays are particularly sensitive to interference:

  • Protein Quantification Assays: Especially colorimetric methods like the Bicinchoninic Acid (BCA) and Lowry assays, as well as turbidimetric methods.[2][5]

  • Enzymatic Assays: The activity of various enzymes can be inhibited or non-specifically modulated.[6][7]

  • Cell-Based Assays: Assays measuring cell viability (e.g., MTT, LDH leakage), proliferation, and apoptosis are highly susceptible due to the cytotoxic nature of this compound.[3][8]

  • Immunoassays: The surfactant properties can disrupt antibody-antigen interactions, leading to inaccurate results.[9]

Q3: What are the general strategies to minimize this compound interference?

Several strategies can be employed to mitigate the effects of this compound in your samples:

  • Sample Dilution: This is the simplest method to reduce the concentration of this compound to a non-interfering level, provided the analyte of interest remains detectable.[5]

  • Protein Precipitation: Methods using trichloroacetic acid (TCA) or acetone can be used to separate proteins from the interfering substance in the supernatant.[5]

  • Dialysis or Desalting: These techniques can remove small molecules like this compound from samples containing macromolecules like proteins.[5]

  • Use of Resistant Assays: Commercially available assay kits are often formulated with reagents that are more tolerant to common interfering substances.[5]

Troubleshooting Guides

Issue 1: Inaccurate results in protein quantification assays (e.g., BCA, Lowry).
Symptom Possible Cause Troubleshooting Steps
Abnormally high or low protein concentration. This compound is known to interfere with colorimetric and turbidimetric protein assays.[2][5]1. Dilute the Sample: Serially dilute the sample to determine if the interference is concentration-dependent. 2. Protein Precipitation: Use a protein precipitation protocol (see Experimental Protocols section) to separate the protein from the interfering this compound. 3. Use a Compatible Assay: Switch to a protein quantification method less susceptible to detergents, such as a Coomassie-based (Bradford) assay, though compatibility should still be verified.
High background signal in blank samples containing this compound. The compound may be interacting directly with the assay reagents.Prepare a blank control containing the same concentration of this compound as in the samples to subtract the background signal. However, this may not account for non-linear interference.
Issue 2: Inhibition or unexpected activity in enzymatic assays.
Symptom Possible Cause Troubleshooting Steps
Lower than expected enzyme activity. This compound can inhibit enzyme function. For example, benzalkonium chloride has been shown to inhibit matrix metalloproteinases (MMPs) and acetylcholinesterase.[6][7]1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the inhibitory concentration (IC50). 2. Remove the Interferent: Use dialysis or a desalting column to remove this compound from the sample prior to the assay. 3. Enzyme-Substrate Controls: Run controls with and without the enzyme and with and without the substrate in the presence of this compound to pinpoint the source of interference.
Issue 3: High levels of cell death or unexpected results in cell-based assays.
Symptom Possible Cause Troubleshooting Steps
Rapid decrease in cell viability (e.g., in MTT or LDH assays). This compound is cytotoxic and induces apoptosis and necrosis.[3][8]1. Titrate the Compound: Determine the cytotoxic concentration range of this compound on your specific cell line. 2. Wash Steps: If treating cells with a formulation containing this compound, include thorough wash steps with a compatible buffer (e.g., PBS) to remove the compound before proceeding with the viability assay. 3. Use a Different Viability Assay: Some assays may be more robust to residual amounts of the compound. For example, if membrane integrity is compromised, an LDH assay might be more informative than a metabolic assay like MTT.

Quantitative Data on Benzalkonium Chloride (BAC) Interference

The following tables summarize quantitative data on the effects of benzalkonium chloride, which can serve as a reference for potential interference levels of this compound.

Table 1: Cytotoxic Effects of Benzalkonium Chloride (BAC) on Human Cell Lines

Cell LineAssayConcentrationExposure TimeEffectReference
Human Lung Epithelial (H358)MTT1.5 µg/mL24 hIC50[3]
Human Lung Epithelial (H358)MTT>4 µg/mL24 h>80% cell death[3]
Human Conjunctival-0.01%10 min (followed by 24h incubation)100% cell death (apoptosis)[8]
Human Conjunctival-0.0001%10 min (followed by 24-72h incubation)Dose-dependent growth arrest and apoptosis[8]
Human Respiratory Epithelial (BEAS-2B)Trypan Blueup to 0.01%2 hNearly all cells died[10]

Table 2: Inhibitory Effects of Benzalkonium Chloride (BAC) on Enzymes

EnzymeAssay TypeBAC Concentration% InhibitionReference
rhMMP-2, -8, -9In vitro proteolytic assay≥ 0.5 wt%100%[7]
Matrix-bound dentine MMPsMass loss-55-66%[7]
AcetylcholinesteraseKinetic photometric1.4x10⁻⁶ - 7.0x10⁻⁶ mol/LConcentration-dependent[6]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetone to Remove this compound

This protocol is adapted from general protein precipitation methods.[5]

  • Sample Preparation: Start with your protein sample containing this compound.

  • Pre-chill Acetone: Place acetone at -20°C for at least 30 minutes.

  • Precipitation: Add four volumes of pre-chilled acetone to your sample. For example, for 100 µL of sample, add 400 µL of cold acetone.

  • Incubation: Vortex briefly and incubate the mixture at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Removal: Carefully decant the supernatant which contains the acetone and the dissolved this compound.

  • Wash Pellet: (Optional but recommended) Add a small volume of cold acetone to wash the pellet, centrifuge again, and decant.

  • Dry Pellet: Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry as it can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a buffer that is compatible with your downstream assay.

Protocol 2: Dialysis for Removal of this compound
  • Select Dialysis Membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow this compound to pass through (e.g., 3-10 kDa MWCO).

  • Prepare Sample: Place your protein sample into the dialysis tubing or cassette.

  • Dialysis: Place the dialysis bag/cassette in a large volume of a compatible buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure efficient removal of this compound.

  • Sample Recovery: Recover the protein sample from the dialysis tubing/cassette. The concentration of this compound should now be negligible.

Visualizations

Signaling Pathway Disruption by Quaternary Ammonium Compounds

Benzalkonium chloride has been shown to induce G0/G1 cell cycle arrest, potentially through the inhibition of the PI3K/AKT signaling pathway, leading to a reduction in Cdc6 protein levels.[11] This pathway is crucial for cell survival and proliferation.

G cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT Cdc6 Cdc6 AKT->Cdc6 Upregulation DNA_Replication DNA Replication Cdc6->DNA_Replication Initiation Cell_Cycle_Progression Cell_Cycle_Progression DNA_Replication->Cell_Cycle_Progression Leads to BAC This compound BAC->PI3K Inhibition

Caption: this compound's proposed interference with the PI3K/AKT pathway.

Experimental Workflow for Mitigating Interference

This workflow outlines the decision-making process for a researcher encountering potential interference from this compound.

G A Biochemical Assay with This compound B Unexpected Results (e.g., inhibition, high background) A->B C Dilute Sample B->C Simple Approach F Dialysis / Desalting B->F For Macromolecules G Use Interference- Resistant Assay Kit B->G Alternative Method D Problem Solved? C->D E Protein Precipitation (e.g., Acetone, TCA) D->E No H Proceed with Assay D->H Yes I Assay Control Experiments E->I F->I G->I I->H

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Overcoming Bacterial Resistance to Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing bacterial resistance mechanisms to benzoxonium chloride is limited. However, as this compound is a quaternary ammonium compound (QAC), its mechanisms of action and associated bacterial resistance are expected to be highly similar to the extensively studied and structurally related compound, benzalkonium chloride (BAC). The following guide is based on established principles of bacterial resistance to BAC and other QACs and is intended to serve as a comprehensive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strains. What could be the primary reason?

A1: An increase in the MIC of this compound is likely due to the development of bacterial resistance. The most common mechanisms include the upregulation of efflux pumps, which actively transport the compound out of the bacterial cell, and modifications to the cell membrane or cell wall that reduce its permeability or alter its charge[1][2].

Q2: Can exposure of bacterial strains to sub-lethal concentrations of this compound lead to resistance?

A2: Yes, prolonged exposure to sub-lethal (below the MIC) concentrations of this compound can select for and induce resistance mechanisms in bacteria. This can lead to a gradual increase in tolerance and may also result in cross-resistance to other antimicrobial agents, including antibiotics[3][4].

Q3: Is it possible for bacteria resistant to this compound to also show resistance to other antibiotics?

A3: Yes, cross-resistance is a significant concern. Efflux pumps, a primary mechanism of resistance to quaternary ammonium compounds, are often capable of expelling a broad range of substrates, including various classes of antibiotics[5][6]. For instance, the overexpression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa has been linked to resistance against both benzalkonium chloride and antibiotics like fluoroquinolones[6].

Q4: What are the main molecular mechanisms of resistance to quaternary ammonium compounds like this compound?

A4: The primary mechanisms of resistance include:

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively remove the compound from the cell. Common efflux pump families involved are the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) transporters[2][6].

  • Cell Envelope Modifications: Changes in the composition of the bacterial cell wall and outer membrane, such as alterations in lipid A structure or an increase in the content of phospholipids and fatty acids, can reduce the permeability of the cell to the disinfectant[1][2].

  • Biofilm Formation: Bacteria within biofilms can exhibit increased tolerance to disinfectants like this compound compared to their planktonic counterparts[3]. The biofilm matrix can act as a physical barrier, limiting the diffusion of the antimicrobial agent.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for this compound
Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to a consistent density (e.g., 0.5 McFarland standard) for each experiment[7]. Variations in the starting cell number can significantly impact MIC results.
Media Composition Use a consistent and appropriate growth medium for your bacterial strain. Components in the media can sometimes interact with the disinfectant, affecting its activity.
Incubation Conditions Maintain consistent incubation time and temperature, as these can influence bacterial growth rates and, consequently, the observed MIC[7].
This compound Solution Prepare fresh dilutions of this compound for each experiment from a stable stock solution to avoid degradation or loss of potency.
Issue 2: Suspected Efflux Pump-Mediated Resistance
Symptom Diagnostic Test Interpretation
Increased MIC to this compound and multiple antibiotics.Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of this compound in the presence and absence of a known EPI (e.g., PAβN, sertraline)[6][8].A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that efflux pumps are contributing to the resistance[6].
Increased expression of efflux pump genes.Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of known efflux pump genes (e.g., mexA, mexC, mexE, mexX in P. aeruginosa) in the resistant strain compared to a susceptible control strain[9].A significant upregulation of these genes in the resistant strain points to efflux-mediated resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride (BAC) against various bacterial strains.

(Note: This data for BAC is provided as a reference due to the limited availability of specific data for this compound.)

Bacterial StrainParent Strain MIC (µg/mL)Mutant/Adapted Strain MIC (µg/mL)Fold IncreaseReference
Pseudomonas aeruginosa24>256>10.7[7]
Escherichia coli511022[7]
Acinetobacter baumannii26.661204.5[7]
Staphylococcus aureus10606[7]
Listeria monocytogenes2-4>4>1-2[10]

Table 2: Effect of an Efflux Pump Inhibitor (Sertraline) on Benzalkonium Chloride (BC) MIC in a resistant P. aeruginosa isolate.

TreatmentMIC of BC (mg/L)Fold Reduction in MICReference
BC alone2048-[8]
BC + Sertraline2568[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[7].

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 100 µL. Include a growth control well (medium only) and a sterility control well (medium with this compound, no bacteria).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth[10].

Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide

This assay qualitatively assesses efflux pump activity based on the accumulation of the fluorescent dye ethidium bromide (EtBr), which is a substrate for many efflux pumps.

  • Plate Preparation: Prepare Tryptic Soy Agar (TSA) plates containing a sub-inhibitory concentration of EtBr (e.g., 0.5 µg/mL)[10].

  • Inoculation: Streak the test and control bacterial strains onto the EtBr-containing TSA plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Visualization: Examine the plates under UV light.

  • Interpretation:

    • High Efflux Activity: Strains with high efflux pump activity will efficiently pump out EtBr and will appear white or pale pink under UV light.

    • Low Efflux Activity: Strains with low efflux activity will accumulate EtBr and will fluoresce bright pink[10].

Mandatory Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell EffluxPump Efflux Pump (e.g., RND, MFS) Resistance Increased Resistance EffluxPump->Resistance Membrane Modified Cell Membrane (Altered lipids/porins) Membrane->Resistance Biofilm Biofilm Formation Biofilm->Resistance BOC Benzoxonium Chloride BOC->EffluxPump Expulsion BOC->Membrane Reduced Permeability BOC->Biofilm Blocked Entry

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Functional Analysis MIC_Test MIC Determination (Broth Microdilution) EPI_Assay Efflux Pump Inhibitor (EPI) Assay MIC_Test->EPI_Assay If MIC is high qRT_PCR qRT-PCR for Efflux Pump Genes EPI_Assay->qRT_PCR If EPI reduces MIC EtBr_Assay EtBr Efflux Assay qRT_PCR->EtBr_Assay Conclusion Identify Resistance Mechanism EtBr_Assay->Conclusion Confirm Efflux Activity Start Observe Decreased Susceptibility Start->MIC_Test

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Benzoxonium Chloride Efficacy in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of benzoxonium chloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quaternary ammonium compound (QAC) that exerts its antimicrobial effect primarily by disrupting microbial cell membranes.[1][2] Its cationic headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2][3]

Q2: What is the antimicrobial spectrum of this compound?

This compound exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[4][5] Generally, it shows greater activity against Gram-positive bacteria than Gram-negative bacteria.[3]

Q3: What are the key factors that can influence the efficacy of my this compound experiment?

Several factors can impact the effectiveness of this compound in an experimental setting:

  • Concentration: The concentration of this compound is directly proportional to its antimicrobial activity.[6]

  • Contact Time: A sufficient contact time is crucial for the compound to exert its full microbicidal effect.

  • Presence of Organic Matter: Organic materials such as proteins, fats, and carbohydrates can reduce the efficacy of this compound by interacting with the compound and preventing it from reaching the microbial cells.[7]

  • pH: The antimicrobial activity of this compound can be influenced by the pH of the medium, with increased efficacy generally observed at higher pH levels.[6]

  • Temperature: Higher temperatures can enhance the antimicrobial effect of this compound.[3]

  • Formulation: The specific formulation of the this compound solution, including the presence of other excipients, can affect its stability and efficacy.

Q4: Can microorganisms develop resistance to this compound?

Yes, microorganisms can develop reduced susceptibility to this compound and other QACs through various mechanisms, including:

  • Changes in Cell Membrane Composition: Alterations in the phospholipid and fatty acid composition of the cell membrane can reduce the adsorption and penetration of the compound.[4][8]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, thereby reducing its intracellular concentration.[4][9]

  • Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to disinfectants like this compound compared to their planktonic counterparts.[4]

Q5: Is this compound effective against biofilms?

While this compound can inhibit biofilm formation, established biofilms often show increased resistance.[10] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the disinfectant from reaching the embedded cells. Higher concentrations and longer contact times may be required to effectively eradicate pre-formed biofilms.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected antimicrobial activity 1. Inaccurate concentration of this compound solution. 2. Presence of interfering substances in the test medium (e.g., organic matter). [7]3. Insufficient contact time. 4. Suboptimal pH or temperature of the experimental setup. [3][6]5. Degradation of the this compound stock solution. 1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC). [11]2. Ensure the test medium is free from interfering substances. If their presence is unavoidable, consider increasing the this compound concentration. 3. Optimize the contact time based on preliminary time-kill curve experiments. 4. Adjust and maintain the pH and temperature of your assay to optimal conditions for this compound activity. 5. Prepare fresh stock solutions and store them appropriately, protected from light and extreme temperatures.
High variability between experimental replicates 1. Inconsistent inoculum size. 2. Uneven distribution of this compound in the test wells. 3. Biofilm formation in the microtiter plate. 4. Pipetting errors. 1. Standardize your inoculum preparation to ensure a consistent cell density (e.g., using a spectrophotometer to adjust to a specific optical density). [12]2. Ensure thorough mixing of the this compound solution in each well. 3. Use microtiter plates with low-binding surfaces and visually inspect for biofilm formation. 4. Calibrate pipettes regularly and use appropriate pipetting techniques.
Unexpected cell death in negative controls 1. Contamination of the cell culture or reagents. 2. Cytotoxicity of the solvent used to dissolve this compound. 3. Carryover of this compound from treated wells. 1. Use aseptic techniques and regularly test for contamination. 2. Include a solvent control to assess the toxicity of the vehicle. 3. Be cautious to avoid cross-contamination between wells during pipetting.
Microbial growth at expected inhibitory concentrations 1. Development of microbial resistance. [4][8][9]2. Experimental error (see "Inconsistent or lower-than-expected antimicrobial activity"). 3. Presence of a sub-population of resistant cells. [13]1. Perform MIC testing on the surviving population to confirm resistance. If resistance is confirmed, consider investigating the underlying mechanisms (e.g., efflux pump expression). 2. Review and optimize your experimental protocol. 3. Consider extending the incubation time to observe for delayed growth of tolerant sub-populations.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound and its analogue, benzalkonium chloride. Note: Data for benzalkonium chloride is often used as a proxy for this compound due to their structural and functional similarities.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzalkonium Chloride against Various Bacterial Strains

MicroorganismStrainMIC (mg/L)Reference
Pseudomonas aeruginosaJade-X64[14]
Streptococcus agalactiae(90% of 52 strains)3.12[15]
Escherichia coliK12N/A (Tested at 20% BAC concentration with >5 log reduction)[16]
Staphylococcus aureusN/AN/A (Tested at 20% BAC concentration with >5 log reduction)[16]
Enterococcus hiraeN/AN/A (Tested at 20% BAC concentration with >5 log reduction)[16]

Table 2: Cytotoxicity of Benzalkonium Chloride in Human Lung Epithelial Cells (H358)

Exposure TimeIC50 (µg/mL)Reference
30 minutes7.1[17]
24 hours1.5[17]

Section 4: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[12][18][19]

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile saline or broth for inoculum dilution.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Assessment of Biofilm Inhibition by Crystal Violet Assay

This protocol is based on established methods for quantifying biofilm formation.[20][21]

Materials:

  • This compound stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • Appropriate sterile liquid growth medium.

  • Bacterial culture.

  • 0.1% (w/v) crystal violet solution.

  • 95% ethanol.

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Inoculation and Treatment:

    • Add 100 µL of bacterial suspension (adjusted to a specific OD) to each well of the microtiter plate.

    • Add 100 µL of growth medium containing various concentrations of this compound to the respective wells.

    • Include a positive control (cells with untreated medium) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Gently remove the planktonic cells by washing the wells with PBS.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15-20 minutes at room temperature.

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells thoroughly with PBS to remove excess stain.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.

  • Quantification:

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

Cytotoxicity Assessment by MTT Assay

This protocol outlines a common method for evaluating cell viability.[17]

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Include an untreated cell control and a vehicle control if a solvent is used.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Section 5: Visualizations

Signaling Pathways and Mechanisms

Figure 1: Proposed Mechanism of Action of this compound cluster_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption Cell Membrane->Disruption This compound This compound This compound->Cell Membrane Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell Death Cell Death Leakage->Cell Death Figure 2: Common Mechanisms of Resistance to this compound cluster_resistance Resistance Mechanisms This compound This compound Target Bacterial Cell This compound->Target Efflux Pump Efflux Pump Target->Efflux Pump Reduced intracellular concentration Membrane Modification Cell Membrane Modification Target->Membrane Modification Reduced uptake Biofilm Formation Biofilm Formation Target->Biofilm Formation Physical barrier Figure 3: Experimental Workflow for MIC Determination A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine MIC E->F

References

benzoxonium chloride compatibility with other laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the compatibility of benzoxonium chloride with other laboratory reagents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a laboratory setting?

This compound (CAS 19379-90-9) is a quaternary ammonium compound.[1] In pharmaceutical and laboratory settings, it is primarily used for its antiseptic and disinfectant properties due to its broad-spectrum antimicrobial activity.[2]

Q2: What are the known chemical incompatibilities of this compound?

Specific chemical compatibility data for this compound is limited. However, as a cationic quaternary ammonium compound, it is expected to share incompatibilities with similar molecules like benzalkonium chloride. Therefore, this compound is likely incompatible with:

  • Anionic Surfactants: Soaps and other anionic detergents can neutralize the positive charge on the benzoxonium ion, forming an inactive complex and reducing its antimicrobial efficacy.[3]

  • Strong Oxidizing Agents: Contact with strong oxidizers should be avoided as it may lead to a violent reaction.

  • Strong Acids and Bases: While stable over a wide pH range, strong acids and bases should be used with caution.[4]

A summary of likely incompatibilities is provided in the table below.

Q3: Is this compound stable under normal laboratory conditions?

Yes, quaternary ammonium compounds like this compound are generally stable under normal storage conditions, including a range of temperatures and pH levels.[4] However, exposure to direct sunlight, extreme temperatures, and incompatible materials should be avoided to ensure its integrity.

Q4: Can this compound be mixed with organic solvents?

This compound is generally soluble in polar organic solvents such as ethanol, methanol, and acetone. Compatibility with other organic solvents should be determined on a case-by-case basis.

Q5: Are there any known hazardous decomposition products of this compound?

Upon thermal decomposition, this compound may emit irritating and/or toxic fumes and gases.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Antimicrobial Activity Incompatibility with anionic reagents (e.g., soaps, detergents) in the formulation.Ensure all components of the formulation are non-anionic. If anionic reagents are necessary, consider using a different preservative.
Precipitate Formation Reaction with an incompatible substance, such as an anionic surfactant or certain salts.Identify and remove the incompatible reagent. If the identity of the precipitating agent is unknown, a systematic compatibility study should be performed.
Unexpected Reaction or Color Change Potential reaction with a strong oxidizing agent or exposure to extreme pH.Immediately and safely neutralize the reaction if possible. Review the experimental protocol to identify any incompatible reagents.
Inconsistent Analytical Results Degradation of the this compound standard or sample due to improper storage or handling.Store this compound solutions in a cool, dark place and in a tightly sealed container. Prepare fresh standards for each analysis.

Chemical Compatibility Summary

The following table summarizes the likely compatibility of this compound with common laboratory reagents based on its properties as a quaternary ammonium compound. Note: This information is largely extrapolated from data on benzalkonium chloride and should be confirmed with specific compatibility testing for this compound.

Reagent ClassExamplesCompatibilityNotes
Anionic Surfactants Sodium dodecyl sulfate (SDS), soapsIncompatible Forms an inactive complex, leading to precipitation and loss of activity.[3]
Cationic Surfactants Cetrimonium bromideGenerally Compatible Interactions can occur, but they do not typically lead to inactivation.[3]
Non-ionic Surfactants Polysorbate 80, Triton X-100Generally Compatible
Strong Oxidizing Agents Peroxides, nitrates, permanganatesIncompatible Risk of violent reaction.
Strong Acids Concentrated HCl, H₂SO₄Use with Caution Stable in a wide pH range, but extremes should be avoided.
Strong Bases NaOH, KOHUse with Caution Stable in a wide pH range, but extremes should be avoided.
Organic Solvents Ethanol, Methanol, AcetonitrileGenerally Compatible Solubility and stability should be verified for specific solvents.
Metals Aluminum, various metalsMay be Corrosive Some quaternary ammonium solutions can be corrosive to certain metals.

Experimental Protocols

Protocol: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of benzalkonium chloride and would require optimization and validation for this compound.[6][7]

1. Objective: To determine the concentration of this compound in a solution using reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Phosphoric acid (to adjust pH)

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Mobile Phase Preparation:

  • Prepare a buffer solution of 0.01% aqueous triethylamine.

  • Adjust the pH of the buffer to 2.5 with phosphoric acid.

  • The mobile phase is a mixture of the buffer and acetonitrile (e.g., 40:60 v/v).

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 10-100 µg/mL).

5. Sample Preparation:

  • Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40:60 (v/v) 0.01% Triethylamine (pH 2.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm[6]

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

G Logical Relationship: this compound Incompatibility BC This compound (Cationic Surfactant) Anionic Anionic Reagents (e.g., Soaps, SDS) BC->Anionic Incompatible Oxidizers Strong Oxidizing Agents BC->Oxidizers Incompatible AcidsBases Strong Acids & Bases BC->AcidsBases Use with Caution Result1 Formation of Inactive Complex Loss of Efficacy Anionic->Result1 Result2 Potential for Violent Reaction Degradation Oxidizers->Result2 Result3 Potential for Degradation Reduced Stability AcidsBases->Result3

Caption: Incompatibility of this compound with other reagents.

G Experimental Workflow: Compatibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation Prep_BC Prepare Benzoxonium Chloride Solution Mix Mix Solutions Prep_BC->Mix Prep_Reagent Prepare Test Reagent Solution Prep_Reagent->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Observe Visual Observation (Precipitate, Color Change) Incubate->Observe Analyze Analytical Measurement (e.g., HPLC, UV-Vis) Incubate->Analyze Evaluate Evaluate Compatibility Observe->Evaluate Analyze->Evaluate

References

Technical Support Center: Analytical Detection of Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical detection of benzoxonium chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical detection of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of the cationic this compound with residual silanols on silica-based HPLC columns.[1][2]- Column Selection: Utilize a column with a deactivated silica surface, such as an Acclaim™ Surfactant Plus or a Charged Surface Hybrid (CSH) C18 column, which are designed to minimize silanol interactions.[1][2][3] - Mobile Phase pH: Adjust the mobile phase to an acidic pH (e.g., pH 3) to suppress the ionization of silanol groups.[1] - Ionic Strength: Increase the ionic strength of the mobile phase with a buffer (e.g., phosphate or acetate buffer) to reduce secondary ionic interactions.[1][4] - Ion-Pairing Reagent: Introduce an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) to the mobile phase to form a neutral complex with this compound, improving peak shape.[5]
Low Analyte Recovery / Inaccurate Quantification Adsorption of the positively charged this compound to negatively charged surfaces during sample preparation and analysis.[6] This is particularly problematic with cellulosic filter membranes.[6]- Filter Membrane Selection: Use filter membranes made of polymers like polypropylene or polyester, which have minimal interaction with cationic molecules.[6] - Adsorption Studies: Perform studies to quantify the extent of adsorption to different materials (filters, vials, etc.) by analyzing a solution of known concentration before and after contact with the material.[6] - Pre-saturation: Pre-saturate the filter membrane by passing a small amount of the sample solution through it before collecting the filtrate for analysis.[6]
Poor Reproducibility Instability of the stationary phase, particularly with cyano columns as specified in some older USP methods.[3] Fluctuations in mobile phase composition or temperature.- Column Choice: Opt for more stable stationary phases like C18 or specialized surfactant columns.[3][7] - Method Validation: Thoroughly validate the analytical method for robustness, assessing the impact of small variations in mobile phase composition, pH, flow rate, and temperature. - System Suitability: Always run system suitability tests before sample analysis to ensure the chromatographic system is performing as expected.
Interference from Matrix Components Co-elution of excipients or other active pharmaceutical ingredients (APIs) with this compound peaks.- Gradient Elution: Develop a gradient elution method to improve the separation of this compound from matrix components. - Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances before injection.[8] - Selective Detection: Use a more selective detector, such as a mass spectrometer (LC-MS), to differentiate this compound from co-eluting compounds based on their mass-to-charge ratio.
Difficulty in Separating Homologues (C12, C14, C16) Insufficient chromatographic resolution between the different alkyl chain length homologues of this compound.- Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) content and the type and concentration of the buffer in the mobile phase to enhance separation.[9] - Column with High Selectivity: Use a high-resolution column, such as a UPLC column with smaller particle size, to improve the separation efficiency.[3][7] - Mixed-Mode Chromatography: Consider mixed-mode chromatography which can offer unique selectivity for separating the homologues.[10][11]

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most frequently employed technique for the assay of this compound in pharmaceutical formulations.[6] Common detection wavelengths are 210 nm, 254 nm, and 268 nm.[6][12]

2. Why do I observe peak tailing when analyzing this compound on a standard C18 column?

Peak tailing is a common issue and is often caused by the electrostatic interaction between the cationic quaternary ammonium group of this compound and the negatively charged residual silanol groups on the surface of silica-based columns.[1][2]

3. How can I prevent the loss of this compound due to adsorption during sample filtration?

To minimize adsorption, avoid using filter membranes made of natural or cellulosic fibers.[6] Instead, opt for polymer-based filters such as polypropylene or polyester.[6] It is also advisable to conduct adsorption studies to select the most suitable filter material for your specific formulation.[6]

4. What are the typical mobile phase compositions used in the HPLC analysis of this compound?

A common approach is reversed-phase chromatography using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate or acetate buffer at an acidic pH (e.g., pH 3-5) and acetonitrile or methanol is frequently used.[1][2]

5. Is it necessary to separate the different homologues of this compound (C12, C14, C16)?

For routine quality control, the total content of this compound is often determined by integrating the peaks of the major homologues (C12 and C14).[9] However, some methods are capable of separating the individual homologues, which may be necessary for certain research or stability studies.[3]

6. Are there alternative analytical methods to HPLC for this compound?

Yes, other methods have been reported, including:

  • UV-Visible Spectrophotometry: This method is based on measuring the absorbance of this compound solutions or the formation of colored ion-pairs with dyes like eosin Y or bromophenol blue.[12][13][14][15][16]

  • Gas Chromatography (GC): GC can also be used for the determination of this compound.[12]

  • Titration: A two-phase iodometric titration method is described in some pharmacopoeias.[12]

Experimental Protocols

Key Experiment 1: HPLC-UV Analysis of this compound in a Pharmaceutical Formulation

This protocol is a generalized example based on common practices cited in the literature.[1][12]

Objective: To quantify the amount of this compound in a liquid pharmaceutical formulation.

Materials:

  • HPLC system with UV detector

  • Acclaim™ Surfactant Plus column (or equivalent C18 column with low silanol activity)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

  • Sample of the pharmaceutical formulation

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 3.75 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 50:50 v/v).[1]

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.[1]

  • Sample Preparation: Accurately dilute the pharmaceutical formulation with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.22 µm polypropylene or polyester syringe filter.[1]

  • Chromatographic Conditions:

    • Column: Acclaim™ Surfactant Plus (or similar)

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v)[1]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C[6]

    • Detection Wavelength: 210 nm[6]

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Key Experiment 2: Spectrophotometric Determination using Ion-Pair Formation

This protocol is based on the principle of forming a colored complex between this compound and a dye.[13][14]

Objective: To determine the concentration of this compound using a UV-Visible spectrophotometer.

Materials:

  • UV-Visible Spectrophotometer

  • This compound reference standard

  • Eosin Y dye solution

  • Acetate buffer (pH 4.4)

  • Deionized water

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing this compound with deionized water to a concentration within the working range of the standards.

  • Color Formation: To a fixed volume of each standard and sample solution in a separate volumetric flask, add a defined volume of the acetate buffer and the eosin Y solution. Dilute to the mark with deionized water and mix well.

  • Measurement: Allow the color to develop for a specified time. Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 556 nm for eosin Y).[13]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase (Buffer + Acetonitrile) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system prep_standards Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Sample Dilution & Filtration prep_sample->injection hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of This compound chromatogram->quantification calibration->quantification

Caption: HPLC analysis workflow for this compound.

troubleshooting_logic start Problem: Poor Peak Shape (Tailing) cause1 Cause: Silanol Interaction start->cause1 solution1 Solution: Use Deactivated Column (e.g., Acclaim Surfactant) cause1->solution1 solution2 Solution: Adjust Mobile Phase pH (Acidic) cause1->solution2 solution3 Solution: Increase Ionic Strength cause1->solution3 solution4 Solution: Add Ion-Pairing Reagent cause1->solution4

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Mitigating Benzoxonium Chloride-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document primarily draws upon research conducted on Benzalkonium Chloride (BAC) , a closely related quaternary ammonium compound. Due to the limited availability of specific data on Benzoxonium Chloride, the information presented here is based on the assumption of similar mechanisms of action and cytotoxicity profiles. Researchers should validate these recommendations for their specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with this compound. What are the potential causes?

A1: Higher-than-expected cytotoxicity can stem from several factors:

  • Concentration and Exposure Time: this compound's cytotoxic effects are strongly dose- and time-dependent. Even small increases in concentration or prolonged exposure can lead to a sharp decrease in cell viability.[1][2][3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to quaternary ammonium compounds. Epithelial and lymphoid cell lines, for instance, have been shown to be particularly susceptible.

  • Mechanism of Cell Death: At lower concentrations, this compound typically induces apoptosis, while at higher concentrations, it can cause rapid necrosis.[1][3][4][5] Understanding the mode of cell death in your experiment is crucial for interpreting cytotoxicity data.

  • Compound Adsorption: this compound is a cationic surfactant and can adhere to plastic surfaces of labware, potentially leading to inaccurate concentrations in your experiments.[6]

Q2: How can we mitigate this compound-induced cytotoxicity in our experiments?

A2: Several strategies can be employed to reduce off-target cytotoxic effects:

  • Optimize Concentration and Duration: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and exposure time that achieves the desired experimental outcome with minimal cytotoxicity.

  • Use of Antioxidants: The generation of reactive oxygen species (ROS) is a known mechanism of this compound-induced cytotoxicity.[7][8][9][10][11] The addition of antioxidants, such as N-acetylcysteine (NAC) or mitochondria-targeted antioxidants like SkQ1, may help to alleviate these effects.[7]

  • Quenching Agents: For experiments where the continued presence of this compound is not required, consider using a quenching agent to neutralize its activity after the desired treatment time. Letheen broth has been shown to be an effective neutralizer for cationic bactericides.

  • Component Co-administration: Studies have shown that co-incubation with substances like Brilliant Blue G can reduce the cytotoxicity of benzalkonium chloride, potentially by preventing its interaction with cell surface receptors.[12][13]

Q3: Our cell viability assay results are inconsistent. What could be the reason?

A3: Inconsistencies in viability assays can be due to:

  • Assay Principle: The choice of viability assay is critical. Assays based on metabolic activity (e.g., MTT, XTT) can be confounded by this compound's known effects on mitochondrial function.[7][8][14][15] Consider using assays that measure membrane integrity (e.g., Trypan Blue exclusion, LDH release) or DNA content.

  • Timing of Assay: The timing of the viability assessment relative to the treatment exposure can significantly impact the results, especially given the time-dependent nature of apoptotic and necrotic processes.

  • Interaction with Assay Reagents: As a cationic surfactant, this compound could potentially interact with negatively charged assay components, leading to inaccurate readings.

Q4: What is the primary mechanism of this compound-induced cell death?

A4: The primary mechanism involves the disruption of cell membranes due to its cationic surfactant properties.[2][16][17][18][19] This leads to a cascade of events including:

  • Mitochondrial Dysfunction: this compound can inhibit mitochondrial respiration and ATP synthesis, and induce the production of reactive oxygen species (ROS).[7][8][14][15]

  • Induction of Apoptosis: At lower concentrations, it triggers programmed cell death (apoptosis) through the activation of caspases.[1][4][5][20][21]

  • Induction of Necrosis: At higher concentrations, it causes rapid cell lysis and death (necrosis).[1][3][4][5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Complete cell death at all tested concentrations Concentration range is too high.Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., nanomolar range).
Cell line is highly sensitive.Consider using a more resistant cell line if appropriate for the experimental goals.
High variability between replicates Uneven drug distribution.Ensure thorough mixing of this compound in the culture medium before adding to cells.
Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers in each well.
Adsorption of the compound to plastics.Pre-condition plates with a blocking agent or use low-adhesion plastics if the problem persists.
Discrepancy between different viability assays Interference of the compound with assay chemistry.Use at least two viability assays based on different principles (e.g., metabolic vs. membrane integrity).
Mitochondrial dysfunction affecting metabolic assays.Prioritize membrane integrity assays like Trypan Blue or LDH release for a more direct measure of cell death.[2]
Unexpected morphological changes (e.g., vacuolization) Induction of cellular stress responses.Investigate markers of endoplasmic reticulum (ER) stress or autophagy.
High levels of oxidative stress.Measure intracellular ROS levels and consider co-treatment with an antioxidant.[7][8][9][10][11]

Quantitative Data Summary

Table 1: Cytotoxic Concentrations of Benzalkonium Chloride (BAC) in Various Cell Lines

Cell LineAssayIC50 / Effective ConcentrationExposure TimeReference
Human Lung Epithelial (H358)MTTIC50: 7.1 µg/mL30 min[2]
Human Lung Epithelial (H358)MTTIC50: 1.5 µg/mL24 h[2]
Human ConjunctivalCrystal VioletGrowth arrest at 0.0001%24-72 h[3]
Jurkat (T lymphocyte)-Apoptosis at 0.00001-0.0001%48 h[1][5]
Jurkat (T lymphocyte)-Necrosis at > 0.0001%-[1][5]
Cybrid Cells-IC50: 22.8 µM-[14][15]
Human Corneal Epithelial-IC50 for O2 consumption: 3.8 µM-[15]
Human Respiratory Epithelial (BEAS-2B)Trypan BlueNearly 100% cell death at 0.01%2 h[22]

Table 2: Effects of Benzalkonium Chloride (BAC) on Mitochondrial Function

Cell TypeParameter MeasuredIC50 / EffectReference
Cybrid CellsMitochondrial ATP SynthesisIC50: 5.3 µM[14][15]
Cybrid CellsO2 ConsumptionIC50: 10.9 µM[14][15]
Rat Liver MitochondriaState 3 RespirationPotent inhibition[7][8]
Rat Liver MitochondriaH2O2 ProductionPromoted[7][8]

Experimental Protocols

Protocol 1: Assessment of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting: After treatment, collect the culture medium (containing detached cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the culture medium.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • Staining: After treatment, add a fluorescent cationic dye such as JC-1 (5 µg/mL) or TMRE (100 nM) to the culture medium.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanistic Studies cell_culture Cell Line Seeding treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assays (e.g., MTT, Trypan Blue, LDH) treatment->viability Measure Viability apoptosis Apoptosis/Necrosis Assay (Annexin V / PI Staining) treatment->apoptosis Determine Cell Death Mode morphology Microscopic Observation (Morphological Changes) treatment->morphology Observe Cellular Changes ros ROS Detection (DCFH-DA Assay) treatment->ros Investigate Oxidative Stress caspase Caspase Activity Assay apoptosis->caspase Confirm Apoptotic Pathway mito Mitochondrial Function (ΔΨm, ATP levels) ros->mito Link to Mitochondrial Damage Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol benzoxonium This compound membrane_disruption Membrane Disruption benzoxonium->membrane_disruption mit_dysfunction Mitochondrial Dysfunction membrane_disruption->mit_dysfunction ros_generation ROS Generation mit_dysfunction->ros_generation cytochrome_c Cytochrome c Release mit_dysfunction->cytochrome_c ros_generation->mit_dysfunction Feedback Loop caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing Storage Conditions for Benzoxonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document primarily utilizes data for Benzalkonium Chloride (BAC/BKC) as a close structural and functional analogue for Benzoxonium Chloride. Due to a lack of extensive publicly available stability data for this compound, the information presented here is based on the well-documented characteristics of BAC, a fellow quaternary ammonium compound. Researchers should validate these recommendations for their specific this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for this compound solutions?

A1: this compound solutions are generally stable over a wide temperature range. For long-term storage, it is recommended to keep the solutions in a cool, dry place, ideally below 30°C (86°F). While they can withstand sterilization by autoclaving without significant loss of effectiveness, prolonged exposure to high temperatures can accelerate degradation.[1][2]

Q2: How does light exposure affect the stability of this compound solutions?

A2: this compound is susceptible to degradation from light and UV exposure. To maintain stability, solutions should be stored in opaque or dark containers, such as amber glass or high-density polyethylene, to protect them from direct sunlight and other sources of UV radiation.[1][2]

Q3: What is the optimal pH range for storing this compound solutions?

A3: Aqueous solutions of this compound are stable over a broad pH range, typically between 4 and 10.[1] Its antimicrobial activity is known to increase with higher pH.

Q4: Are there any materials that are incompatible with this compound solutions?

A4: Yes, certain materials should be avoided. This compound is incompatible with aluminum, strong oxidizing agents, and anionic detergents.[3] Dilute solutions may lose antimicrobial activity if stored in containers made of polyvinyl chloride (PVC) or polyurethane foam.[1][3] It is advisable to use containers made of amber glass or high-density polyethylene (HDPE).

Q5: My this compound solution appears cloudy. What could be the cause?

A5: Cloudiness in a this compound solution can indicate several issues. It may be a sign of microbial contamination if the solution was not prepared or stored under sterile conditions. Another possibility is precipitation of the compound due to interaction with incompatible substances or significant temperature fluctuations. Refer to the troubleshooting guide for further steps.

Data Presentation: Stability of this compound Solutions

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place (ideally below 30°C)High temperatures can accelerate chemical degradation.
Light Exposure Store in opaque or dark containers (e.g., amber glass, HDPE)Protects from photodegradation caused by UV light.
pH of Solution Maintain within a range of 4 to 10Stable within this range; antimicrobial efficacy can be pH-dependent.
Container Material Use amber glass or high-density polyethylene (HDPE)Avoids interaction and potential loss of activity seen with PVC or polyurethane.
Atmosphere Store in a tightly sealed containerThis compound is hygroscopic and can absorb moisture from the air.[2]

Table 2: Impact of Stress Conditions on this compound Stability (Qualitative)

Stress ConditionObservationPotential Outcome
Elevated Temperature (>40°C) Increased rate of degradation.Loss of potency and formation of degradation products.
Direct Sunlight/UV Exposure Photodegradation can occur.Reduced antimicrobial efficacy.
Strong Acidic (pH < 3) or Alkaline (pH > 11) Conditions While stable over a wide range, extreme pH can lead to hydrolysis.Potential degradation of the molecule.
Presence of Oxidizing Agents (e.g., peroxides) Oxidation of the molecule.Formation of various degradation byproducts and loss of activity.
Contact with Incompatible Metals (e.g., aluminum) Potential for chemical reaction.Degradation of the active ingredient and contamination of the solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound solutions by quantifying the active ingredient over time.

1. Objective: To determine the concentration of this compound in a solution and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphate buffer (pH 5.5, 0.05 M)

  • HPLC system with UV detector

  • CN or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm, nylon)

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example): [4][5]

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 5.5) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 50 µL.

4. Procedure: a. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 µg/mL to 200 µg/mL.

5. Data Analysis:

  • Plot the peak area of the standards versus their concentration to create a calibration curve.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

1. Objective: To evaluate the stability of a this compound solution under accelerated degradation conditions.

2. Procedure: Prepare multiple aliquots of the this compound solution and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1 M HCl to an aliquot to achieve a final HCl concentration of 0.1 M. Heat at 70°C for 1-2 hours. Neutralize with 1 M NaOH before analysis.[5]

  • Base Hydrolysis: Add 1 M NaOH to an aliquot to achieve a final NaOH concentration of 0.1 M. Heat at 70°C for 1-2 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot in an oven at a controlled high temperature (e.g., 60°C) for a specified period (e.g., 7 days).

  • Photodegradation: Expose an aliquot to a light source with a controlled output (e.g., UV lamp) for a defined duration.

3. Analysis: Analyze the stressed samples using the validated HPLC method described in Protocol 1 to determine the percentage of degradation.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Potency in Stored Solutions

Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that the storage temperature is consistently below 30°C. Use a temperature-controlled storage unit if necessary.
Light Exposure Ensure solutions are stored in light-protective (amber or opaque) containers. Move storage to a dark cabinet or drawer.
Incompatible Container Material Transfer the solution to a container made of amber glass or HDPE. Avoid PVC and polyurethane containers for dilute solutions.
pH Shift Measure the pH of the solution. If it has shifted outside the 4-10 range, investigate potential causes of contamination or interaction with the container.
Contamination Visually inspect for cloudiness or microbial growth. If suspected, discard the solution and prepare a fresh batch under aseptic conditions.

Issue 2: Problems During HPLC Analysis

Problem Possible Cause Solution
Peak Tailing Interaction with active silanols on the column.Use a high-purity silica column. Adjust the mobile phase pH to suppress silanol ionization. Consider a different column type (e.g., cyano).
Variable Peak Areas Inconsistent injection volume or sample degradation in the autosampler.Ensure the injector is functioning correctly. Keep the autosampler tray cool if samples are sensitive to temperature.
Ghost Peaks Contamination in the mobile phase or carryover from a previous injection.Use fresh, high-purity mobile phase solvents. Run a blank injection to check for carryover.
Drifting Retention Time Change in mobile phase composition or column temperature.Prepare fresh mobile phase. Ensure the column oven is maintaining a stable temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis prep_solution Prepare Benzoxonium Chloride Solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_oxidation Oxidation prep_solution->stress_oxidation stress_thermal Thermal Stress prep_solution->stress_thermal stress_photo Photodegradation prep_solution->stress_photo hplc_analysis HPLC Analysis prep_solution->hplc_analysis Unstressed Sample prep_standards Prepare HPLC Calibration Standards prep_standards->hplc_analysis stress_acid->hplc_analysis stress_base->hplc_analysis stress_oxidation->hplc_analysis stress_thermal->hplc_analysis stress_photo->hplc_analysis data_analysis Data Interpretation (Potency & Degradation) hplc_analysis->data_analysis

Caption: Workflow for this compound stability testing.

Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Resulting Products parent This compound dealkylation Dealkylation parent->dealkylation demethylation Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation cn_cleavage Benzyl C-N Cleavage parent->cn_cleavage prod1 Long-chain alkane dealkylation->prod1 prod4 Smaller organic molecules dealkylation->prod4 prod2 Dimethylamine demethylation->prod2 demethylation->prod4 hydroxylation->prod4 prod3 Benzyl derivative cn_cleavage->prod3 cn_cleavage->prod4

Caption: Simplified degradation pathways for quaternary ammonium compounds.

References

Technical Support Center: Benzoxonium Chloride Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in benzoxonium chloride antimicrobial tests. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Variability in antimicrobial susceptibility testing of this compound can arise from several factors. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) Results

High variability between experimental repeats is a common challenge. Follow this workflow to troubleshoot the source of the inconsistency.

G cluster_start Start: Inconsistent MIC/MBC Results cluster_protocol Protocol and Reagent Review cluster_materials Material and Culture Verification cluster_troubleshoot Advanced Troubleshooting cluster_end Resolution start Inconsistent Results Observed protocol_review Review Experimental Protocol start->protocol_review Step 1 reagent_prep Check Reagent Preparation and Storage protocol_review->reagent_prep instrument_cal Verify Instrument Calibration (Pipettes, Readers) reagent_prep->instrument_cal culture_purity Verify Culture Purity and Viability instrument_cal->culture_purity Step 2 inoculum_density Standardize Inoculum Density culture_purity->inoculum_density media_qc Perform Quality Control on Media inoculum_density->media_qc troubleshoot Systematic Troubleshooting media_qc->troubleshoot Step 3 biofilm Test for Biofilm Formation troubleshoot->biofilm If variability persists resistance Investigate Resistance Mechanisms troubleshoot->resistance If high MICs observed end Consistent Results Achieved troubleshoot->end If resolved biofilm->end resistance->end

Caption: Troubleshooting workflow for inconsistent antimicrobial test results.

Step 1: Protocol and Reagent Review

  • Standard Operating Procedures (SOPs): Ensure strict adherence to your validated SOP. Deviations, even minor ones, can introduce significant variability.

  • This compound Stock Solution:

    • Preparation: Was the stock solution prepared correctly? Verify calculations and dilutions.

    • Storage: Is the stock solution stored under appropriate conditions (temperature, light protection) to prevent degradation?

    • Age: Has the stock solution expired? It is advisable to use freshly prepared solutions.

  • Neutralizers: In bactericidal tests (MBC), ensure the neutralizer effectively inactivates this compound without being toxic to the microorganisms.[1]

Step 2: Material and Culture Verification

  • Microbial Strain:

    • Purity: Confirm the purity of the microbial culture using streak plates. Contamination will lead to erroneous results.

    • Viability and Growth Phase: Use cultures in the exponential growth phase for consistent susceptibility.[2]

  • Inoculum Density: The initial concentration of microorganisms is critical.[3] Use a spectrophotometer to adjust the inoculum to a standard McFarland turbidity or determine colony-forming units (CFU/mL).

  • Culture Media: The composition of the culture medium can influence the activity of this compound.[3] Ensure the media is prepared consistently and from the same batch if possible.

Step 3: Advanced Troubleshooting

If the above steps do not resolve the variability, consider the following:

  • Biofilm Formation: Bacteria within biofilms exhibit increased resistance.[4][5] Visually inspect microplates or tubes for biofilm formation. If suspected, specific anti-biofilm assays may be necessary.

  • Resistance Development: Repeated exposure to sub-inhibitory concentrations of this compound can lead to the development of resistance, often through the upregulation of efflux pumps.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can influence the MIC of this compound?

Several factors can significantly impact the determined MIC value:

FactorDescriptionPotential Impact on MIC
Inoculum Size The number of bacteria at the start of the experiment.[3]Higher inoculum may lead to a higher apparent MIC.
Growth Medium Composition of the broth (e.g., presence of interfering substances).[3]Components may chelate or inactivate the compound, increasing the MIC.
Incubation Time & Temperature Duration and temperature of incubation.Non-standard conditions can affect both microbial growth and compound stability.
Presence of Organic Matter Such as serum or blood in the test medium.Can reduce the effective concentration of this compound, leading to a higher MIC.
Bacterial Growth Phase Using stationary phase vs. exponential phase cultures.[2]Stationary phase cells can be less susceptible.
Formulation of this compound Presence of other excipients in a formulated product.[6][7]Excipients can enhance or antagonize antimicrobial activity.

Q2: My MIC results are consistent, but the MBC results are variable. What could be the cause?

Variability in MBC determination often points to issues in the sub-culturing step:

  • Inadequate Neutralization: Residual this compound carried over to the agar plate can inhibit growth, leading to a falsely high bactericidal reading. Ensure your neutralization step is validated and effective.[1]

  • Sampling Volume: The volume sub-cultured from the MIC wells must be consistent.

  • Incubation Period of Plates: Allow sufficient time for the recovery of potentially stressed organisms on the agar plates.

Q3: How does the chemical structure of this compound contribute to its mechanism of action?

This compound is a quaternary ammonium compound (QAC). Its antimicrobial activity stems from its amphiphilic nature.

G cluster_qac This compound (QAC) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action qac Positively Charged Head Group binding Electrostatic Binding qac->binding tail Lipophilic Alkyl Chain membrane Negatively Charged Phospholipid Bilayer membrane->binding disruption Membrane Disruption binding->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Mechanism of action of this compound on bacterial cell membranes.

The positively charged head group interacts with the negatively charged components of the bacterial cell membrane. The lipophilic alkyl chain then penetrates the hydrophobic core of the membrane, leading to its disruption, leakage of essential cellular contents, and ultimately, cell death.[8]

Q4: Can the presence of other substances in my formulation affect the test results?

Yes, absolutely. Formulations are complex mixtures, and excipients can influence the antimicrobial activity of this compound.

Excipient TypePotential Effect on Antimicrobial Test
Surfactants/Detergents Can have synergistic or antagonistic effects.
Thickening Agents May reduce the diffusion of the active ingredient.
Buffering Agents pH can influence the charge and activity of this compound.
Chelating Agents Can affect the stability of the bacterial cell wall, potentially increasing susceptibility.

It is recommended to test the final formulation as well as the active ingredient alone to understand the complete activity profile.[6][7]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Sterilize by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This will result in a range of concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or with a microplate reader.

Protocol: Determination of MBC

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile, non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3] This is determined by counting the colonies on the agar plate.

References

Validation & Comparative

A Comparative Guide to the Quantification of Benzoxonium Chloride: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of benzoxonium chloride against other potential analytical techniques. The information presented is intended to assist in the selection of the most appropriate analytical method based on specific laboratory needs and capabilities.

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous estimation of this compound and lidocaine hydrochloride in bulk and combined dosage forms.[1][2] This method offers a simple, sensitive, selective, and accurate approach for routine analysis.[1][2]

Comparison of Analytical Methods

While a specific validated HPLC method for this compound is available, it is useful to compare its principles with other analytical techniques that are often employed for the analysis of quaternary ammonium compounds.

FeatureHPLC (High-Performance Liquid Chromatography)SpectrophotometryTitrimetry
Principle Separation of this compound from other components based on its affinity for a stationary phase, followed by detection and quantification.Measurement of the absorbance of a colored complex formed between this compound and a specific reagent.Quantification based on the volume of a titrant of known concentration required to react completely with this compound.
Specificity High. Can separate this compound from structurally similar compounds and degradation products.Moderate to low. Prone to interference from other compounds that may form colored complexes with the reagent.Low. Cannot distinguish between this compound and other titratable substances in the sample.
Sensitivity High. Capable of detecting and quantifying low concentrations of this compound.Moderate. Generally less sensitive than HPLC.Low. Requires higher concentrations of the analyte for accurate measurement.
Instrumentation Requires an HPLC system with a pump, injector, column, and detector.Requires a UV-Visible spectrophotometer.Requires basic laboratory glassware such as burettes and pipettes.
Sample Throughput Moderate. Each sample analysis has a specific run time.High. Multiple samples can be analyzed relatively quickly.Low to moderate. A manual and time-consuming process.
Validation A validated method for the simultaneous estimation of this compound and lidocaine hydrochloride has been published.[1][2]Methods have been validated for similar compounds like benzalkonium chloride.[3][4]Official methods exist for the assay of similar compounds like benzalkonium chloride in pharmacopoeias.[5][6][7]

Experimental Protocols

Validated RP-HPLC Method for this compound

This protocol is based on the published method for the simultaneous estimation of this compound and lidocaine hydrochloride.[1][2]

Chromatographic Conditions:

  • Column: Nucleosil C18 (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 10 mM potassium dihydrogen phosphate buffer and acetonitrile (20:80 v/v)[1][2]

  • Flow Rate: 1 ml/min[1][2]

  • Detection Wavelength: 215 nm[1][2]

  • Injection Volume: Not specified in the abstract.

  • Temperature: Not specified in the abstract.

  • Retention Time for this compound: 9.76 ± 0.36 min[1][2]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-120 µg/ml.[2]

  • Sample Preparation: For pharmaceutical dosage forms (e.g., tablets), weigh and powder the tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in methanol and dilute further with the mobile phase to fall within the linear range of the method.[2]

Validation Parameters:

  • Linearity: The method was found to be linear over a concentration range of 20-120 µg/ml for this compound, with a correlation coefficient (r²) of 0.998.[1][2]

  • Precision: The method demonstrated good precision with intra-day and inter-day variation studies showing a relative standard deviation (%RSD) of less than 2%.[2]

  • Accuracy: The accuracy of the method was confirmed, though specific recovery values are not provided in the abstract.[1][2]

  • Robustness: The method was found to be robust.[1]

  • Specificity: The method was shown to be specific, with no interference from other components in the formulation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validation of the HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Quantification prep_standards Prepare Standard Solutions (20-120 µg/ml) hplc_system Set Up HPLC System (C18 Column, 215 nm) prep_standards->hplc_system prep_samples Prepare Sample Solutions prep_samples->hplc_system inject_standards Inject Standard Solutions hplc_system->inject_standards inject_samples Inject Sample Solutions hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data linearity Linearity acquire_data->linearity precision Precision acquire_data->precision accuracy Accuracy acquire_data->accuracy specificity Specificity acquire_data->specificity robustness Robustness acquire_data->robustness calibration_curve Generate Calibration Curve linearity->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for the validation of an HPLC method for this compound quantification.

References

A Comparative Guide to the Antiseptic Efficacy of Benzoxonium Chloride and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiseptic properties of two quaternary ammonium compounds, benzoxonium chloride and benzalkonium chloride. While extensive experimental data is available for benzalkonium chloride, allowing for a thorough analysis of its efficacy, there is a notable scarcity of published, peer-reviewed quantitative data for this compound. This guide presents the available information for both compounds, highlighting the existing data for benzalkonium chloride and the current knowledge gaps for this compound.

Executive Summary

Both this compound and benzalkonium chloride are quaternary ammonium compounds utilized for their antiseptic properties. Benzalkonium chloride is a widely studied and utilized antiseptic with a broad spectrum of antimicrobial activity. Its mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis.[1][2][3] In contrast, while this compound is also used as an antiseptic for skin and mucosal surfaces, detailed publicly available data on its comparative efficacy, such as minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and time-kill kinetics, are limited.

This guide synthesizes the available experimental data for benzalkonium chloride and outlines the general understanding of this compound's activity. It also provides standardized experimental protocols relevant for the direct comparison of these two compounds.

Mechanism of Action

Quaternary ammonium compounds, in general, exert their antimicrobial effect through the disruption of cell membranes.

Benzalkonium Chloride: As a cationic surfactant, benzalkonium chloride electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[1][2][3] Its lipophilic alkyl chain then penetrates the hydrophobic core of the membrane, leading to a loss of structural integrity, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death.[1] At higher concentrations, it can also lead to the denaturation of proteins and enzymes.[1]

This compound: As a quaternary ammonium compound, this compound is presumed to share a similar mechanism of action, primarily targeting and disrupting microbial cell membranes. However, specific experimental studies detailing the precise molecular interactions and downstream effects are not as readily available in the public domain as for benzalkonium chloride.

Signaling Pathway and Experimental Workflow Diagrams

General Antimicrobial Mechanism of Quaternary Ammonium Compounds cluster_QAC Quaternary Ammonium Compound (QAC) cluster_Membrane Microbial Cell Membrane cluster_Cell Microbial Cell QAC Positively Charged Head Group Hydrophobic Tail Membrane Negatively Charged Phospholipid Bilayer QAC->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Structural Destabilization Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, etc.) Death Cell Death Leakage->Death Disruption->Leakage

Figure 1: General mechanism of action for quaternary ammonium antiseptics.

Experimental Workflow for Antiseptic Efficacy Comparison cluster_setup Experimental Setup cluster_tests Efficacy Testing cluster_analysis Data Analysis & Comparison Microorganisms Select Test Microorganisms (e.g., S. aureus, E. coli, C. albicans) MIC Determine Minimum Inhibitory Concentration (MIC) Microorganisms->MIC TimeKill Perform Time-Kill Kinetics Assay Microorganisms->TimeKill Antiseptics Prepare Stock Solutions (this compound & Benzalkonium Chloride) Antiseptics->MIC Antiseptics->TimeKill MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC CompareMIC Compare MIC Values MIC->CompareMIC CompareMBC Compare MBC Values MBC->CompareMBC CompareKinetics Compare Kill Rates TimeKill->CompareKinetics Conclusion Draw Conclusions on Relative Efficacy CompareMIC->Conclusion CompareMBC->Conclusion CompareKinetics->Conclusion

Figure 2: Workflow for comparing the antiseptic efficacy of two compounds.

Quantitative Data on Antiseptic Efficacy

Benzalkonium Chloride

The antiseptic efficacy of benzalkonium chloride has been extensively studied against a wide range of microorganisms. The following tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Microorganisms

MicroorganismStrainMIC (mg/L)Reference
Staphylococcus aureusATCC 292131-4[4]
Staphylococcus aureus (MRSA)Clinical Isolates1-8[5]
Streptococcus agalactiaeClinical Isolates0.39-6.25[6]
Enterococcus faecalisClinical Isolates0.5-4[7]
Escherichia coliATCC 259228-16[8]
Pseudomonas aeruginosaATCC 2785332-64[8]
Candida albicansATCC 900282-8[9]

Table 2: Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride against Various Microorganisms

MicroorganismStrainMBC (mg/L)Reference
Staphylococcus aureusATCC 292134-16[4]
Streptococcus agalactiaeClinical Isolates0.78-12.50[6]
Enterococcus faecalisClinical Isolates2-8[7]
Escherichia coliATCC 2592216-32[8]
Pseudomonas aeruginosaATCC 2785364-128[8]

Time-Kill Kinetics: Time-kill assays demonstrate the rate at which an antiseptic kills a microbial population. For benzalkonium chloride, studies have shown rapid bactericidal activity against susceptible organisms, often achieving a >3-log10 reduction in colony-forming units (CFU) within minutes to hours, depending on the concentration and the microorganism.

This compound

Cytotoxicity

An important aspect of any topical antiseptic is its potential for cytotoxicity to host tissues.

Benzalkonium Chloride

Benzalkonium chloride has been shown to exhibit concentration-dependent cytotoxicity to various human cell lines, including corneal, conjunctival, and respiratory epithelial cells.[10][11][12][13] This is a critical consideration in the formulation of products for topical application, especially in sensitive areas like the eyes.

Table 3: Cytotoxicity of Benzalkonium Chloride on Human Cell Lines

Cell LineAssayConcentrationEffectReference
Human Corneal Epithelial CellsMTT Assay0.01%Significant decrease in cell viability[14]
Human Conjunctival Epithelial CellsNeutral Red Uptake0.005%Increased cell death[12]
Human Bronchial Epithelial Cells (BEAS-2B)Trypan Blue Exclusion0.01%Nearly all cells died after 2h[3]
This compound

Similar to the efficacy data, detailed public information on the cytotoxicity of this compound on various human cell lines is limited. General safety assessments for its approved topical uses exist within regulatory filings, but comparative in vitro cytotoxicity studies are not widely published.

Experimental Protocols

To enable a direct and meaningful comparison of the antiseptic efficacy of this compound and benzalkonium chloride, standardized experimental protocols should be followed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and benzalkonium chloride in a suitable solvent (e.g., sterile deionized water).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antiseptic compounds in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without antiseptic) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Interpretation:

    • The MIC is the lowest concentration of the antiseptic at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar for bacteria).

    • Incubate the plates under appropriate conditions.

  • Interpretation:

    • The MBC is the lowest concentration of the antiseptic that results in no more than 0.1% of the original inoculum surviving.

Time-Kill Kinetics Assay

This assay determines the rate of killing of a microbial population by an antiseptic.

  • Procedure:

    • Prepare flasks containing the antiseptic at various concentrations (e.g., 1x, 2x, and 4x the MIC) in a suitable broth.

    • Inoculate the flasks with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Include a growth control flask without any antiseptic.

    • Incubate the flasks under appropriate conditions with agitation.

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antiseptic concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

Benzalkonium chloride is a well-characterized antiseptic with a large body of evidence supporting its broad-spectrum antimicrobial activity. Its efficacy, however, is balanced by its potential for cytotoxicity at higher concentrations.

This compound, while used as a topical antiseptic, lacks extensive, publicly available data to allow for a direct and robust comparison with benzalkonium chloride. To provide a definitive assessment of their relative antiseptic efficacy, further in vitro and in vivo studies on this compound are warranted. These studies should follow standardized protocols, such as those outlined in this guide, to generate comparable data on MIC, MBC, time-kill kinetics, and cytotoxicity against a panel of clinically relevant microorganisms. Such data would be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding the selection and formulation of antiseptic agents.

References

in vitro cytotoxicity comparison of benzoxonium chloride and other quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic effects of benzoxonium chloride, benzalkonium chloride, cetylpyridinium chloride, and dequalinium chloride.

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely utilized for their antimicrobial properties in a variety of applications, including pharmaceuticals, personal care products, and disinfectants. While effective as antimicrobial agents, their potential for cytotoxicity is a critical consideration in product development and safety assessment. This guide provides a comparative analysis of the in vitro cytotoxicity of four common QACs: this compound, benzalkonium chloride (BAC), cetylpyridinium chloride (CPC), and dequalinium chloride. The information is compiled from peer-reviewed studies to assist researchers in understanding their relative toxicities and the experimental methodologies used for their evaluation.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of QACs is typically evaluated by determining the concentration that inhibits 50% of cell viability (IC50) in various cell lines. The following tables summarize the available data for benzalkonium chloride, cetylpyridinium chloride, and dequalinium chloride.

Note on this compound: Despite extensive literature searches, no specific in vitro cytotoxicity data (e.g., IC50 values) on human cell lines comparable to the other QACs discussed in this guide could be located in the peer-reviewed scientific literature. General toxicity information suggests that, like other QACs, it can induce skin and eye irritation. However, for a quantitative comparison, further experimental studies are required.

Table 1: In Vitro Cytotoxicity of Benzalkonium Chloride (BAC) on Human Cell Lines

Cell LineAssayExposure TimeIC50 / Effective Concentration
Human Lung Epithelial (H358)MTT30 min7.1 µg/mL[1]
Human Lung Epithelial (H358)MTT24 h1.5 µg/mL[1]
Human KeratinocytesMTT24 h4 µM (50% loss of viability)[2]
Normal Human Epidermal Keratinocytes (NHEK)Not SpecifiedNot SpecifiedED50 of 3.9 µM[2]
Normal Human Skin Fibroblast (NB1RGB)Not SpecifiedNot SpecifiedED50 of 62 µM[2]
Human Respiratory Epithelial (BEAS-2B)Trypan Blue2 hNearly all cells died at 0.01% (100 µg/mL)[3]
Human Conjunctival Epithelial (Wong-Kilbourne derivative)Neutral Red15 minDose-dependent decrease in viability[4]
Human Limbal Stem CellsNot SpecifiedNot Specified0.0002% determined as IC50 for mitochondrial O2 consumption inhibition[5]

Table 2: In Vitro Cytotoxicity of Cetylpyridinium Chloride (CPC) on Human Cell Lines

Cell LineAssayExposure TimeIC50 / Effective Concentration
Human Keratinocytes (HaCaT)MTT24 hCytotoxicity observed with various concentrations[6]
Human Breast Cancer (MCF-7)MTT24 hLD50 of 6 µM[6]
Non-tumorigenic Breast (MCF-10A)MTT24 hLD50 of 8 µM[6]

Table 3: In Vitro Cytotoxicity of Dequalinium Chloride on Human Cell Lines

Cell LineAssayExposure TimeIC50 / Effective Concentration
Human Myeloid Leukemia (NB4)Not SpecifiedNot SpecifiedHigher cytotoxic effect than on K562 cells[6]
Human Glioma CellsNot SpecifiedNot SpecifiedReduces proliferation and promotes apoptosis[6]

Experimental Protocols

The following sections detail the general methodologies for common in vitro cytotoxicity assays used in the cited studies.

Cell Culture and Exposure

Human cell lines, such as human keratinocytes (e.g., HaCaT), fibroblasts, and various epithelial cells, are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2). For cytotoxicity assessment, cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound (e.g., benzalkonium chloride, cetylpyridinium chloride) for a specified duration.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Expose cells to QACs at various concentrations A->B C Incubate for a defined period (e.g., 24h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

Caption: A typical workflow for assessing cell viability using the MTT assay.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the quaternary ammonium compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Workflow for LDH Assay

LDH_Workflow A Seed cells and expose to QACs B Incubate for the desired duration A->B C Collect supernatant from each well B->C D Add LDH assay reaction mixture C->D E Incubate to allow color development D->E F Measure absorbance at ~490 nm E->F G Calculate cytotoxicity (%) F->G QAC_Apoptosis_Pathway QAC Quaternary Ammonium Compound Membrane Cell Membrane Disruption QAC->Membrane ROS Increased ROS Production Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

The Link Between Benzoxonium Chloride and Antibiotic Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into experimental evidence reveals the potential for cross-resistance between the common disinfectant benzoxonium chloride and clinically important antibiotics. This guide synthesizes key research findings, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals investigating this critical interaction.

The widespread use of disinfectants containing quaternary ammonium compounds, such as this compound, has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This compound, a cationic surfactant, exerts its antimicrobial effect by disrupting microbial cell membranes, leading to the leakage of cellular contents and cell death.[1][2][3] However, bacteria can develop tolerance to this disinfectant, and emerging evidence indicates that these adaptations can confer cross-resistance to various classes of antibiotics.

This guide provides a comparative overview of key studies investigating this phenomenon, with a focus on the experimental data and methodologies employed.

Quantitative Analysis of Cross-Resistance

Studies have demonstrated that exposure of various bacterial species to sublethal concentrations of benzalkonium chloride (BAC), a compound structurally and functionally similar to this compound, can lead to decreased susceptibility to both the disinfectant and several antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric in these studies.

BacteriumConditionBenzalkonium Chloride MIC (mg/L)Ciprofloxacin MIC (mg/L)Chloramphenicol MIC (mg/L)Rifampin MIC (mg/L)Reference
Pseudomonas aeruginosaUnexposed (Control)40.2584[4]
Pseudomonas aeruginosaBAC-Exposed160.5168[4]
Escherichia coliParent Strain----[5]
Escherichia coliMutant Strain (BKC-exposed)Statistically Significant IncreaseStatistically Significant Increase--[5]
Acinetobacter baumanniiParent Strain----[5]
Acinetobacter baumanniiMutant Strain (BKC-exposed)Statistically Significant IncreaseStatistically Significant Increase--[5]
Staphylococcus aureusParent Strain----[5]
Staphylococcus aureusMutant Strain (BKC-exposed)Statistically Significant IncreaseStatistically Significant Increase--[5]

Note: Specific MIC values for E. coli, A. baumannii, and S. aureus from the referenced study were described as statistically significant increases rather than providing exact numerical values in the accessible text.

Mechanisms of Cross-Resistance

The development of cross-resistance is not coincidental but is rooted in shared molecular mechanisms. Bacteria employ several strategies to counteract the effects of both this compound and antibiotics.

One of the primary mechanisms is the overexpression of multidrug efflux pumps .[4][6][7] These are membrane proteins that can actively transport a wide range of substrates, including disinfectants and antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels. The mexCD-oprJ efflux pump in Pseudomonas aeruginosa is one such example that has been shown to be overexpressed in the presence of subinhibitory concentrations of BAC.[4][7]

Another key mechanism involves alterations in the bacterial cell membrane .[6] Changes in the phospholipid and fatty acid composition of the cell wall can reduce the permeability of the membrane to antimicrobial agents.[8] In Pseudomonas aeruginosa, resistance to benzalkonium chloride has been associated with an increase in the content of phospholipids and fatty and neutral lipids in the cell wall.[8]

Furthermore, mutations in specific genes can also contribute to cross-resistance. For instance, mutations in the pmrB gene in Pseudomonas aeruginosa, which is involved in polymyxin resistance, have been observed after exposure to increasing concentrations of BAC.[4][7][9]

Cross_Resistance_Mechanisms cluster_exposure Exposure cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome This compound This compound Efflux Pump Overexpression Efflux Pump Overexpression This compound->Efflux Pump Overexpression induces Membrane Alteration Membrane Alteration This compound->Membrane Alteration induces Gene Mutation Gene Mutation This compound->Gene Mutation selects for Antibiotic Resistance Antibiotic Resistance Efflux Pump Overexpression->Antibiotic Resistance contributes to Membrane Alteration->Antibiotic Resistance contributes to Gene Mutation->Antibiotic Resistance contributes to

Caption: Mechanisms of this compound-induced antibiotic resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of cross-resistance between this compound and antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The tube double serial dilution method is a common technique used to determine the MIC of an antimicrobial agent.[5]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the antibiotics to be tested in an appropriate solvent.

  • Serial Dilution: Create a series of twofold dilutions of each antimicrobial agent in Mueller-Hinton broth in separate sets of test tubes.

  • Inoculum Preparation: Culture the bacterial isolates to be tested overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each test tube.

  • Inoculation: Inoculate each tube in the dilution series with the prepared bacterial suspension. Include a positive control tube (broth with bacteria, no antimicrobial) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Induction of Spontaneous Mutants with Decreased Susceptibility

This protocol is used to select for bacterial mutants with increased resistance to this compound.

Protocol:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parent bacterial strain as described above.

  • Sublethal Exposure: Culture the parent strain in broth containing a sublethal concentration of this compound (e.g., 0.5 x MIC).

  • Serial Passage: After incubation, transfer an aliquot of the culture to a fresh tube of broth containing a higher concentration of the disinfectant. Repeat this process, gradually increasing the concentration of this compound in each subsequent passage.

  • Isolation of Mutants: After several passages, plate the culture from the tube with the highest tolerated concentration of this compound onto agar plates.

  • Characterization: Select individual colonies (mutants) and determine their MICs to both this compound and a panel of antibiotics to assess for cross-resistance.

Experimental_Workflow Start Start Bacterial Isolate Bacterial Isolate Start->Bacterial Isolate Determine Initial MICs\n(this compound & Antibiotics) Determine Initial MICs (this compound & Antibiotics) Bacterial Isolate->Determine Initial MICs\n(this compound & Antibiotics) Expose to Sublethal\nthis compound Expose to Sublethal This compound Determine Initial MICs\n(this compound & Antibiotics)->Expose to Sublethal\nthis compound Serial Passage with\nIncreasing Concentrations Serial Passage with Increasing Concentrations Expose to Sublethal\nthis compound->Serial Passage with\nIncreasing Concentrations Isolate Resistant Mutants Isolate Resistant Mutants Serial Passage with\nIncreasing Concentrations->Isolate Resistant Mutants Determine Final MICs\n(this compound & Antibiotics) Determine Final MICs (this compound & Antibiotics) Isolate Resistant Mutants->Determine Final MICs\n(this compound & Antibiotics) Compare Initial and Final MICs Compare Initial and Final MICs Determine Final MICs\n(this compound & Antibiotics)->Compare Initial and Final MICs End End Compare Initial and Final MICs->End

Caption: Experimental workflow for assessing cross-resistance.

References

The Disinfectant Properties of Benzoxonium Chloride on Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the disinfectant properties of quaternary ammonium compounds, with a focus on benzoxonium chloride and its comparison with other common surface disinfectants.

Introduction

This compound is a quaternary ammonium compound (QAC) with antiseptic properties. While it is utilized in various topical applications, comprehensive, publicly available data specifically validating its efficacy as a surface disinfectant is limited. This guide provides a comparative analysis of the disinfectant properties of QACs on surfaces, using the closely related and extensively studied benzalkonium chloride (BAC) as the primary exemplar for this class of compounds. The data presented here, primarily on BAC, offers valuable insights into the expected performance of this compound and other similar QACs.

This guide will delve into the microbicidal efficacy of these compounds against a range of pathogens on inanimate surfaces, detail the standardized experimental protocols used for their validation, and compare their performance with other widely used disinfectant alternatives, including alcohol-based solutions and chlorhexidine. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Mechanism of Action: Quaternary Ammonium Compounds

Quaternary ammonium compounds, including this compound and benzalkonium chloride, are cationic surfactants. Their disinfectant properties stem from their ability to disrupt the cellular integrity of microorganisms. The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorganization of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.

QAC Mechanism of Action cluster_microbe Microorganism Cell_Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Adsorption & Intercalation Intracellular_Components Intracellular Components (Ions, Proteins, Nucleic Acids) QAC Quaternary Ammonium Compound (QAC) (e.g., this compound) QAC->Cell_Membrane Electrostatic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of quaternary ammonium compounds (QACs).

Comparative Efficacy on Surfaces

The following tables summarize the bactericidal and virucidal efficacy of benzalkonium chloride (as a proxy for this compound) and other common disinfectants on hard, non-porous surfaces. Efficacy is typically measured as a log reduction in the number of viable microorganisms. A higher log reduction indicates a more effective disinfectant.

Table 1: Bactericidal Efficacy of Various Disinfectants on Surfaces
DisinfectantConcentrationTest OrganismContact TimeLog ReductionCitation
Benzalkonium Chloride 0.2%Staphylococcus aureus5 minutes≥ 4.0[1]
Enterococcus hirae5 minutes≥ 4.0[1]
5% and 20% of a commercial productStaphylococcus aureus (biofilm)10 minutesup to 3.12[2]
Listeria monocytogenes (biofilm)10 minutes~2.5 (for 5%)[2]
Salmonella Typhimurium (biofilm)10 minutes< 2.0[2]
Ethanol 70%Staphylococcus aureus30 seconds> 5.0
Pseudomonas aeruginosa30 seconds> 5.0
Chlorhexidine Gluconate 4%Staphylococcus aureus5 minutes~ 3.0 - 4.0
Escherichia coli5 minutes~ 3.0

Note: Data for ethanol and chlorhexidine are representative values from general microbiology literature and are provided for comparative context.

Table 2: Virucidal Efficacy of Benzalkonium Chloride on Surfaces
DisinfectantConcentrationTest VirusContact TimeLog ReductionCitation
Benzalkonium Chloride 0.089% and 0.1%SARS-CoV-230 seconds≥ 4.0[3]
Various compositionsInfluenza Virus5 minutes2.06 - 2.66[4]
Ethanol 80%SARS-CoV-230 seconds≥ 4.67[3]

Experimental Protocols

The validation of surface disinfectant efficacy is performed using standardized methods. A widely accepted protocol is the European Standard EN 13697, which is a quantitative non-porous surface test.

EN 13697: Quantitative Non-porous Surface Test

This test evaluates the bactericidal and/or fungicidal activity of chemical disinfectants used in food, industrial, domestic, and institutional areas.

Principle: A test suspension of bacteria or fungi is inoculated onto a stainless steel surface and dried. The surface is then treated with the disinfectant product for a specified contact time and at a defined temperature. The action of the disinfectant is subsequently neutralized, and the number of surviving microorganisms is determined. The reduction in viable counts is then calculated.

Key Parameters:

  • Test Surfaces: Stainless steel discs are typically used as representative non-porous surfaces.

  • Test Organisms: A panel of standard organisms is used, including Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, and Escherichia coli for bactericidal activity, and Candida albicans and Aspergillus brasiliensis for fungicidal activity.

  • Interfering Substances: The test can be performed under "clean" or "dirty" conditions to simulate the presence of organic matter. Clean conditions use a low concentration of bovine albumin, while dirty conditions use a higher concentration of bovine albumin and sheep erythrocytes.

  • Contact Time and Temperature: These are set according to the manufacturer's recommendations for the product's use.

  • Performance Criteria: For bactericidal activity, a log reduction of ≥ 4 is required. For fungicidal activity, a log reduction of ≥ 3 is required.[1]

EN 13697 Workflow Start Start Inoculation Inoculate stainless steel disc with test microorganism Start->Inoculation Drying Dry the inoculated surface Inoculation->Drying Application Apply disinfectant product to the dried surface Drying->Application Contact_Time Incubate for specified contact time and temperature Application->Contact_Time Neutralization Neutralize the disinfectant action Contact_Time->Neutralization Recovery Recover surviving microorganisms Neutralization->Recovery Enumeration Enumerate viable microorganisms (plate counting) Recovery->Enumeration Calculation Calculate log reduction Enumeration->Calculation End End Calculation->End

Caption: Experimental workflow for the EN 13697 surface test.

Comparison of Disinfectant Alternatives

The choice of a surface disinfectant depends on several factors, including its antimicrobial spectrum, contact time, material compatibility, and safety profile.

Disinfectant Comparison Logical Comparison of Surface Disinfectants Disinfectant Disinfectant Type QACs Quaternary Ammonium Compounds (e.g., this compound) Disinfectant->QACs Alcohols Alcohols (e.g., Ethanol, Isopropanol) Disinfectant->Alcohols Chlorhexidine Chlorhexidine Disinfectant->Chlorhexidine Spectrum Antimicrobial Spectrum QACs->Spectrum Broad (Bacteria, Fungi, Enveloped Viruses) Contact_Time Contact Time QACs->Contact_Time Longer (minutes) Material_Compatibility Material Compatibility QACs->Material_Compatibility Good Residual_Activity Residual Activity QACs->Residual_Activity Yes Alcohols->Spectrum Broad (Bacteria, Fungi, Viruses) Alcohols->Contact_Time Shorter (seconds to minutes) Alcohols->Material_Compatibility Can damage some plastics and finishes Alcohols->Residual_Activity No Chlorhexidine->Spectrum Broad (Primarily Bacteria) Chlorhexidine->Contact_Time Longer (minutes) Chlorhexidine->Material_Compatibility Good Chlorhexidine->Residual_Activity Yes

References

Comparative Analysis of Benzoxonium Chloride Homologs' Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of N-benzyl-N,N-bis(2-hydroxyethyl)alkan-1-aminium chlorides reveals a significant dependency of their antimicrobial efficacy on the length of the alkyl chain. This guide provides a comparative analysis of benzoxonium chloride homologs, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound and its homologs are quaternary ammonium compounds (QACs) recognized for their broad-spectrum antimicrobial properties. The core structure, featuring a positively charged nitrogen atom, facilitates interaction with and disruption of microbial cell membranes, leading to cell death.[1][2][3] The primary mechanism of action involves the electrostatic interaction between the cationic head of the molecule and the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This is followed by the insertion of the lipophilic alkyl chain into the membrane bilayer, which compromises its integrity, leading to the leakage of essential intracellular contents.[2][3]

Structure-Activity Relationship

The antimicrobial activity of this compound homologs is intrinsically linked to the length of their n-alkyl side chain. A study by Markova et al. (2021) on a series of benzoxonium-like salts with alkyl chains ranging from C10 to C18 demonstrated that the biocidal activity is not uniform across the homologs. Generally, the efficacy increases with chain length up to an optimal point, after which it may decrease. This "cutoff effect" is a known phenomenon for surfactants and is attributed to factors such as reduced water solubility and altered interaction with the cell membrane for very long alkyl chains.[4][5]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound homologs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]

The following table summarizes the MIC and MBC values for a series of this compound homologs against various bacterial strains, as reported by Markova et al. (2021).

Compound (Alkyl Chain Length)S. aureus (MIC, µg/mL)S. aureus (MBC, µg/mL)E. coli (MIC, µg/mL)E. coli (MBC, µg/mL)P. aeruginosa (MIC, µg/mL)P. aeruginosa (MBC, µg/mL)
C10 163264128128256
C12 4816323264
C14 248161632
C16 4816323264
C18 163264128128256

Data extracted from Markova et al. (2021).[4]

The data clearly indicates that the C14 homolog exhibits the highest antimicrobial activity against the tested strains, with the lowest MIC and MBC values. The activity decreases for both shorter (C10) and longer (C16, C18) alkyl chains, highlighting the importance of the optimal lipophilicity for membrane interaction and disruption.

Experimental Protocols

Synthesis of this compound Homologs (C10-C18)

The synthesis of N-benzyl-N,N-bis(2-hydroxyethyl)alkan-1-aminium chlorides is a two-step process. The following is a general protocol based on the work of Markova et al. (2021).[4]

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-N-alkylamine intermediates

  • To a solution of the corresponding n-alkylamine (1 equivalent) in a suitable solvent (e.g., ethanol), add diethanolamine (1 equivalent).

  • Heat the reaction mixture under reflux for a specified period (e.g., 24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting N,N-bis(2-hydroxyethyl)-N-alkylamine intermediate, for example, by vacuum distillation.

Step 2: Quaternization to form N-benzyl-N,N-bis(2-hydroxyethyl)alkan-1-aminium chloride

  • Mix the purified N,N-bis(2-hydroxyethyl)-N-alkylamine intermediate (1 equivalent) with benzyl chloride (1 equivalent).

  • Heat the mixture at a specific temperature (e.g., 100 °C) for a defined duration (e.g., 2 hours) in a solvent-free reaction or in a suitable solvent like acetonitrile.

  • Allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the final this compound homolog.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following is a generalized protocol for determining the MIC and MBC of this compound homologs based on established microdilution methods.[6][7][8][9]

Materials:

  • This compound homologs (stock solutions of known concentration)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate culture, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Assay (for MIC):

    • Prepare serial two-fold dilutions of each this compound homolog in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum in MHB without the test compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis of Homologs cluster_testing Antimicrobial Testing Alkylamine Alkylamine Step1 Step 1: N,N-bis(2-hydroxyethyl) -N-alkylamine Synthesis Alkylamine->Step1 Diethanolamine Diethanolamine Diethanolamine->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Step 2: Quaternization Intermediate->Step2 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Step2 Final_Product This compound Homolog Step2->Final_Product MIC_Assay MIC Assay (Microdilution) Final_Product->MIC_Assay Inoculum Bacterial Inoculum Preparation Inoculum->MIC_Assay MBC_Assay MBC Assay (Plating) MIC_Assay->MBC_Assay Data_Analysis Data Analysis MBC_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and antimicrobial testing.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Phospholipid Negatively Charged Phospholipids & Proteins Interaction Electrostatic Interaction Phospholipid->Interaction Benzoxonium This compound (Cationic Head & Lipophilic Tail) Benzoxonium->Interaction 1 Insertion Alkyl Chain Insertion Interaction->Insertion 2 Disruption Membrane Disruption Insertion->Disruption 3 Leakage Leakage of Intracellular Contents Disruption->Leakage 4 Death Cell Death Leakage->Death 5

Caption: Mechanism of action of this compound.

References

A Comparative Guide to the Synthesis of Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxonium chloride, a quaternary ammonium salt, is a well-regarded antiseptic and disinfectant. Its efficacy is rooted in its molecular structure, featuring a dodecyl chain for lipophilicity, a benzyl group, and two hydroxyethyl groups that enhance its water solubility and interaction with microbial membranes. The reproducibility of its synthesis is critical for ensuring consistent product quality and performance in pharmaceutical and disinfectant applications. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

The synthesis of this compound, chemically known as N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride, generally involves the quaternization of a tertiary amine with benzyl chloride. The two methods compared below differ in their approach to preparing the key tertiary amine intermediate, N-dodecyl-diethanolamine.

Parameter Method 1: Direct Alkylation of Diethanolamine Method 2: Synthesis of Benzoxonium-Like Salts Analogue
Starting Materials Diethanolamine, 1-Bromododecane, Benzyl chlorideDiethanolamine, Alkyl halide (e.g., Dodecyl bromide), Benzyl chloride
Intermediate N-dodecyldiethanolamineN-Alkyldiethanolamine
Reaction Steps 22
Reported Yield Not explicitly stated, but generally good for quaternization reactions.Good yields reported for analogous compounds.
Purity High purity achievable with recrystallization.High purity achievable with purification.
Reaction Conditions Refluxing, atmospheric pressure.Stirring at room temperature, atmospheric pressure.
Scalability Potentially scalable with appropriate equipment.Readily scalable.
Reproducibility Dependent on the purity of starting materials and precise control of reaction conditions.High, as demonstrated by the synthesis of a series of analogues.

Experimental Protocols

Method 1: Synthesis via N-(2-hydroxyalkyl) Diethanolamine Intermediate

This method, adapted from a patented procedure for structurally similar compounds, involves a two-step process starting with the synthesis of the tertiary amine intermediate, N-dodecyldiethanolamine, followed by quaternization with benzyl chloride.

Step 1: Synthesis of N-dodecyldiethanolamine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of diethanolamine and 1-bromododecane in a suitable solvent such as ethanol.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude N-dodecyldiethanolamine can be purified by distillation or used directly in the next step if of sufficient purity.

Step 2: Quaternization to form this compound

  • Dissolve the N-dodecyldiethanolamine obtained in the previous step in a suitable solvent, such as n-propyl alcohol.

  • Add an equimolar amount of benzyl chloride to the solution.

  • Reflux the reaction mixture for approximately 6 hours.[1]

  • After reflux, remove the solvent by evaporation under reduced pressure.

  • Dry the resulting product to obtain this compound. Further purification can be achieved by recrystallization.

Method 2: General Synthesis of Benzoxonium-Like Salts

This method is based on a general procedure for synthesizing a series of benzoxonium-like salts and can be directly applied to the synthesis of this compound.[2]

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-N-alkylamines (N-dodecyldiethanolamine)

  • To a solution of diethanolamine in a suitable solvent, add an equimolar amount of dodecyl bromide.

  • The reaction can be carried out at room temperature with stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography or other suitable purification techniques.

Step 2: Quaternization with Benzyl Chloride

  • Dissolve the purified N-dodecyldiethanolamine in a polar aprotic solvent like acetonitrile.

  • Add an equimolar amount of benzyl chloride to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile) to yield the final product of high purity.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for producing this compound, highlighting the key reaction steps.

Benzoxonium_Chloride_Synthesis cluster_step1 Step 1: Synthesis of Tertiary Amine Intermediate cluster_step2 Step 2: Quaternization A Diethanolamine C N-dodecyldiethanolamine A->C B Dodecyl Halide (e.g., 1-Bromododecane) B->C E This compound C->E D Benzyl Chloride D->E

References

A Comparative Analysis of Benzoxonium Chloride and Other Leading Antiseptics: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the efficacy of benzoxonium chloride and compares its performance against three other widely used antiseptics: chlorhexidine, povidone-iodine, and octenidine. The data presented is compiled from publicly available research to offer an objective comparison for drug development and research applications.

Executive Summary

Antiseptics are critical in preventing and treating infections. This guide delves into the quantitative efficacy of four prominent antiseptic agents, highlighting their strengths and weaknesses against a range of microbial threats. While direct comparative studies involving this compound are limited, data on the closely related quaternary ammonium compound, benzalkonium chloride, is used as a proxy to provide a substantive comparison. This analysis aims to equip researchers with the data necessary to make informed decisions in the development of new antimicrobial and antiviral formulations.

Data Presentation: Comparative Efficacy of Antiseptics

The following tables summarize the in vitro efficacy of this compound (represented by benzalkonium chloride), chlorhexidine, povidone-iodine, and octenidine against various bacterial and viral pathogens. Efficacy is presented in terms of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Log Reduction values.

Table 1: Antibacterial Efficacy Data (MIC & MBC in µg/mL)
MicroorganismThis compound (as Benzalkonium Chloride)ChlorhexidinePovidone-IodineOctenidine
Staphylococcus aureusMIC: 40, MBC: 45[1]MIC: 8 - 62[2]MIC: 5000[3]MIC: 1 - 2
Escherichia coliMIC: 40, MBC: 45[1]MIC: 2.67 - 62[2][4]MIC: -MIC: 1 - 2[5]
Pseudomonas aeruginosaMIC: -MIC: 80[4]MIC: -MIC: 4
Enterococcus faecalisMIC: -MIC: -MIC: -MIC: 4
Streptococcus agalactiaeMIC: 0.39 - 6.25, MBC: 0.78 - 12.50[6]MIC: -MIC: -MIC: -
Listeria monocytogenesMIC: 0.25 - 30, MBC: 0.50 - 35[1][7]MIC: -MIC: -MIC: -
Bacillus cereusMIC: 140, MBC: 160[1]MIC: -MIC: -MIC: -

Note: Data for this compound is represented by benzalkonium chloride. A hyphen (-) indicates that specific data was not found in the searched literature.

Table 2: Antiviral Efficacy Data (Log Reduction)
VirusThis compound (as Benzalkonium Chloride)ChlorhexidinePovidone-IodineOctenidine
Enveloped Viruses
SARS-CoV-2≥4.0 log10 in 30s (0.089% & 0.1%)[6]Lower to no efficacy in vitro≥4.0 log10 in 30s (0.45% - 10%)[8]Limited data
Influenza VirusEffectiveEffectiveEffectiveLimited data
Herpes Simplex Virus (HSV)Effective[9]EffectiveEffectiveLimited data
Non-Enveloped Viruses
AdenovirusVirucidal at 0.1% against several typesSubstantially less activity[10]EffectiveLimited data

Note: Data for this compound is represented by benzalkonium chloride. Log reduction values indicate the reduction in viral titer after exposure to the antiseptic.

Experimental Protocols

The data presented in the tables above are derived from various in vitro studies. The following are detailed methodologies for key experiments commonly used to assess the efficacy of antiseptics.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Protocol:

  • Preparation of Antimicrobial Agent: A series of dilutions of the antiseptic agent are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted antiseptic is inoculated with the microbial suspension. Control wells with no antiseptic are also included.

  • Incubation: The microtiter plates are incubated under optimal growth conditions for the test microorganism (e.g., 37°C for 24-48 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antiseptic that shows no visible turbidity (growth).

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar plate without any antiseptic. The plates are then incubated. The MBC is the lowest concentration from the initial series that shows no growth on the subculture plates.

Virucidal Efficacy Testing (Suspension Test - based on EN 14476)

Objective: To evaluate the virucidal activity of a chemical disinfectant or antiseptic.

Protocol:

  • Preparation of Virus Suspension: A stock solution of the test virus with a known titer is prepared.

  • Preparation of Test Product: The antiseptic is prepared at the desired concentration.

  • Test Procedure: A mixture of the virus suspension and an interfering substance (to simulate organic load, e.g., bovine albumin) is added to the test disinfectant.

  • Contact Time: The mixture is incubated for a specified contact time (e.g., 30 seconds, 1 minute, 5 minutes) at a controlled temperature.

  • Neutralization: Immediately after the contact time, the action of the disinfectant is neutralized to prevent further virucidal activity.

  • Virus Titration: The remaining infectious virus in the mixture is quantified by serial dilution and inoculation onto susceptible host cells.

  • Calculation of Log Reduction: The reduction in viral titer is calculated by comparing the titer of the virus in the test mixture to the initial virus titer. A ≥ 4 log10 reduction (99.99% reduction) is typically required to claim virucidal efficacy[11].

Mandatory Visualization

Mechanism of Action of Quaternary Ammonium Compounds (e.g., this compound)

G cluster_bacterium Bacterial Cell CellWall Cell Wall (Negatively Charged) CellMembrane Cell Membrane CellWall->CellMembrane 2. Disruption of Cell Wall Integrity Cytoplasm Cytoplasm CellMembrane->Cytoplasm 3. Increased Permeability & Leakage of Cytoplasmic Contents CellDeath Bacterial Cell Death Cytoplasm->CellDeath 4. Cell Death QAC This compound (Positively Charged Cation) QAC->CellWall 1. Electrostatic Attraction G Start Start: Prepare Test Microorganism PrepareAntiseptic Prepare Serial Dilutions of Antiseptic Start->PrepareAntiseptic Inoculate Inoculate Dilutions with Microorganism PrepareAntiseptic->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC Subculture Subculture from Clear Wells DetermineMIC->Subculture IncubateAgain Incubate Agar Plates Subculture->IncubateAgain DetermineMBC Determine MBC IncubateAgain->DetermineMBC End End DetermineMBC->End G cluster_qac This compound (QAC) cluster_chx Chlorhexidine cluster_pvi Povidone-Iodine cluster_oct Octenidine QAC_Target Bacterial Cell Membrane QAC_Effect Disruption of Membrane Integrity QAC_Target->QAC_Effect CHX_Target Bacterial Cell Membrane CHX_Effect Increased Permeability & Coagulation of Cytoplasm CHX_Target->CHX_Effect PVI_Target Proteins, Nucleotides, Fatty Acids PVI_Effect Oxidation & Halogenation Leading to Cell Death PVI_Target->PVI_Effect OCT_Target Bacterial Cell Membrane OCT_Effect Disruption of Membrane Integrity OCT_Target->OCT_Effect

References

A Comparative Guide to the Validation of Analytical Methods for Benzoxonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of benzoxonium chloride, a quaternary ammonium compound used as an antiseptic and disinfectant. The focus is on the validation of a capillary electrophoresis (CE) method, benchmarked against established techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The information presented is compiled from various studies on this compound and the closely related compound, benzalkonium chloride, to provide a thorough comparative analysis.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound in pharmaceutical formulations is critical for ensuring product quality and stability. Capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), and UV-Visible spectrophotometry are three commonly employed techniques, each with distinct advantages and limitations.

Capillary Electrophoresis (CE) offers rapid analysis times, high separation efficiency, and minimal solvent consumption, making it an environmentally friendly and cost-effective choice.[1] The method's performance in terms of repeatability, precision, and accuracy has been successfully demonstrated for similar compounds.[2]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.[3] Several validated HPLC methods have been developed for the determination of this compound and related compounds, demonstrating excellent linearity, accuracy, and precision.[4][5][6] HPLC methods can be tailored to be stability-indicating, capable of separating the active ingredient from its degradation products.[6]

UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective means for the determination of this compound.[7][8] This method is often based on the formation of colored complexes and is suitable for routine quality control analysis where high sample throughput is required.[9][10][11][12]

The following table summarizes the validation parameters for these three analytical methods, based on published data for this compound and benzalkonium chloride.

Validation ParameterCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linearity Range 1.0 - 20 µg/mL[1]20 - 120 µg/mL[13]1 - 5 µg/mL[7][8]
Correlation Coefficient (R²) > 0.99[1]0.998[13]0.999[7][8]
Accuracy (% Recovery) Not explicitly stated in the provided abstracts, but the method was deemed accurate.[2]99.57%[13]98.4 - 101.7%[5]
Precision (%RSD) < 0.2% (relative migration times), 5.0-7.8% (relative peak areas)[1]0.58%[13]< 2%[5]
Limit of Detection (LOD) 0.309 - 0.313 µg/mL[14]5.98 µg/mL[13]0.1 µg/mL[12]
Limit of Quantification (LOQ) 1.029 - 1.042 µg/mL[14]18.13 µg/mL[13]Not explicitly stated in the provided abstracts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound and its analogues by CE, HPLC, and UV-Visible Spectrophotometry.

Capillary Electrophoresis (CE) Protocol

This protocol is based on a validated method for the analysis of benzalkonium chloride in pharmaceutical formulations.[1][2][14]

  • Instrument: Capillary Electrophoresis System with UV detector.

  • Capillary: Uncoated fused-silica capillary.

  • Electrolyte: 75 mM phosphate buffer (pH 6.0) containing 30% acetonitrile.[14]

  • Separation Voltage: 10 kV.[14]

  • Temperature: 18°C.[14]

  • Injection: Hydrodynamic injection at 50.0 mbar for 3 seconds.[14]

  • Detection: UV at 214 nm.

  • Sample Preparation: Dilute the sample containing this compound with the electrolyte to a suitable concentration within the linear range of the method.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the simultaneous analysis of this compound and lidocaine hydrochloride.[13]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm).[5]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01% aqueous solution of triethylamine, pH 2.5) and acetonitrile in a ratio of 40:60 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV at 210 nm.[6]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to a concentration within the calibration range.

UV-Visible Spectrophotometry Protocol

This protocol is based on a validated method for the analysis of benzalkonium chloride.[7][8]

  • Instrument: UV-Visible Spectrophotometer.

  • Reagents: Silver nitrate and Eosin solution.

  • Wavelength: 517 nm.[7][8]

  • Procedure:

    • Prepare a series of standard solutions of this compound.

    • To each standard and sample solution, add the specified volumes of silver nitrate and eosin solution.

    • Allow the color to develop for a specified time.

    • Measure the absorbance at 517 nm against a reagent blank.

  • Calibration: Plot a calibration curve of absorbance versus concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.

Visualizing the Analytical Process

Diagrams can effectively illustrate complex workflows and relationships. The following visualizations, created using the DOT language, depict the analytical method validation workflow and a comparison of the key features of the discussed analytical techniques.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (CE, HPLC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 D1 Prepare Validation Protocol MD3->D1 V1 Specificity V2 Linearity V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V2->V5 V6 Robustness D3 Prepare Validation Report V6->D3 D2 Execute Validation Studies D1->D2 D2->D3 D4 Implement for Routine Use D3->D4 G Comparison of Analytical Techniques for this compound CE Capillary Electrophoresis (CE) - High Efficiency - Fast Analysis - Low Solvent Consumption - Sensitive HPLC High-Performance Liquid Chromatography (HPLC) - Robust & Reliable - High Specificity - Stability-Indicating - Widely Available UVVis UV-Visible Spectrophotometry - Simple & Rapid - Cost-Effective - High Throughput - Less Specific Analyte Benzoxonium Chloride Analysis Analyte->CE Analyte->HPLC Analyte->UVVis

References

A Comparative Guide to Inter-Laboratory Validation of Benzalkonium Chloride Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Benzalkonium Chloride (BAC), a widely used antiseptic and preservative. The information presented is based on a comprehensive review of published validation studies, offering insights into the performance and experimental parameters of various testing protocols. This document aims to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of three common analytical methods for the determination of Benzalkonium Chloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Spectrophotometry. The data presented is a compilation from several validation studies.[1][2][3][4][5]

ParameterHPLCGCUV-Spectrophotometry
**Linearity (R²) **0.997–0.9990.997–0.9990.997–0.999
Concentration Range 80–120 µg/ml80–120 µg/ml400–600 µg/ml
Accuracy (Recovery) 98.4–101.7%98.4–101.7%98.4–101.7%
Precision (RSD) <2%<2%<2%
Limit of Quantification (LOQ) 0.001 mg/mL (for C14 and C16 homologs)Not explicitly stated in reviewed studies3.2 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the simultaneous determination of different BAC homologues.[6]

  • Column: C18 column (150 mm × 4.6 mm, 5.0 μm)[1][2][3][5] or a Platisil ODS column (5 μm, 250 mm×4.6 mm).[6]

  • Mobile Phase: A mixture of a 0.01% aqueous solution of triethylamine (pH 2.5) and acetonitrile in a 40:60 v/v ratio[1][2][3][5] or methanol and 200 mmol/L hexane sulfonate sodium aqueous solution with 1% triethylamine (pH 6.0) in an 85:15 v/v ratio.[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[1][2][3][5]

  • Injection Volume: 10 μL.[1][2][3][5]

  • Detection: Diode array detector set at 215 nm[3] or 220 nm.[6]

Gas Chromatography (GC)

GC is another effective method for the quantification of BAC.

  • Column: ZB-WAX plus glass capillary column (30 m × 0.25 mm, 0.25 μm inner coating thickness).[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.6 ml/min.[2][3]

  • Injector Temperature: 250°C.[2][3]

  • Injection Volume: 1 μl with a 1:100 split ratio.[2][3]

  • Oven Temperature Program: Gradient increase to a maximum of 200°C.[2][3]

  • Detector: Flame Ionization Detector (FID).[2]

  • Detector Temperature: 250°C.[2][3]

  • Detector Gases: A mixture of hydrogen, helium, and air in a 30:8.5:350 ratio.[2][3]

UV-Spectrophotometry

This method provides a simpler and faster approach for BAC determination.

  • Principle: Measurement of the light absorption of aqueous solutions of benzalkonium chloride.

  • Wavelength: 268 nm.[1][2][3][5]

  • Concentration Range: Linearity is typically observed in the range of 400–600 μg/ml.[1][2][3][5]

Mechanism of Action of Benzalkonium Chloride

Benzalkonium chloride exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[7][8] As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a cascade of events that result in cell death.[9]

Benzalkonium Chloride Mechanism of Action cluster_membrane Microbial Cell Membrane Membrane Phospholipids and Proteins (Negatively Charged) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Interaction BAC Benzalkonium Chloride (Cationic Surfactant) BAC->Membrane Binding Leakage Leakage of Cellular Contents (Ions, Nucleotides, Enzymes) Disruption->Leakage Inhibition Inhibition of Essential Cellular Functions Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Mechanism of action of Benzalkonium Chloride against microbial cells.

Experimental Workflow for Method Validation

The validation of analytical methods for benzalkonium chloride typically follows the guidelines of the International Council for Harmonisation (ICH). The workflow ensures that the analytical procedure is suitable for its intended purpose.

Analytical Method Validation Workflow start Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: General workflow for the validation of an analytical method.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoxonium Chloride
Reactant of Route 2
Reactant of Route 2
Benzoxonium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.